molecular formula C15H25NO3 B168350 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol CAS No. 178968-81-5

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Cat. No.: B168350
CAS No.: 178968-81-5
M. Wt: 267.36 g/mol
InChI Key: RQZBCLSVVDPFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C15H25NO3 and its molecular weight is 267.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-7-5-4-6-13(15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZBCLSVVDPFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301167707
Record name 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163685-38-9
Record name 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163685-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ortho-Metoprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163685389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163685-38-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORTHO-METOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D22C2BN68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Disclaimer: The compound this compound is a structural isomer of the well-known drug Metoprolol, sometimes referred to as ortho-Metoprolol.[1][2] It is primarily recognized as a synthetic intermediate or a related substance in the manufacturing of beta-blockers like bisoprolol and metoprolol.[2] Due to the limited availability of specific pharmacological data for this ortho-isomer, this guide provides a comprehensive overview of the mechanism of action of its extensively studied para-isomer, Metoprolol. This information serves as a robust and scientifically-grounded model for understanding the pharmacological activity of this compound, given their structural similarity and classification as beta-1 adrenergic receptor antagonists.[1][2]

Core Mechanism of Action

Metoprolol is a cardioselective β1-adrenergic receptor antagonist.[3][4] Its primary mechanism of action involves the competitive, reversible blockade of β1-adrenergic receptors, which are predominantly located in the cardiac tissue.[3]

1.1 Antagonism of Catecholamines

Under physiological conditions, catecholamines such as adrenaline (epinephrine) and noradrenaline (norepinephrine) bind to β1-adrenergic receptors on the surface of cardiac cells.[3] This binding activates a signaling cascade that leads to increased heart rate, myocardial contractility (the force of contraction), and conduction velocity through the atrioventricular (AV) node.[5] Metoprolol competes with these endogenous catecholamines for the same binding sites on the β1-receptors.[3] By occupying these receptors without activating them, it effectively blocks the downstream signaling pathways that would normally be initiated by catecholamine binding.

1.2 Physiological Consequences of β1-Blockade

The blockade of β1-adrenergic receptors by Metoprolol results in the following key cardiovascular effects:

  • Negative Chronotropic Effect: A reduction in heart rate, both at rest and during exercise.[5]

  • Negative Inotropic Effect: A decrease in the force of myocardial contraction.[5]

  • Reduced Blood Pressure: The antihypertensive effects are attributed to a decrease in cardiac output, as well as the suppression of renin release from the kidneys.[5] Renin is a key enzyme in the renin-angiotensin-aldosterone system, which regulates blood pressure.

  • Reduced Myocardial Oxygen Demand: By decreasing heart rate and contractility, Metoprolol reduces the workload of the heart and its oxygen requirements, which is beneficial in conditions like angina pectoris.[3]

1.3 Receptor Selectivity

Metoprolol exhibits a higher affinity for β1-receptors than for β2-receptors, which are primarily located in the bronchial and vascular smooth muscle.[6] This cardioselectivity is a key feature, as it means that at therapeutic doses, Metoprolol is less likely to cause bronchoconstriction, a potential side effect associated with non-selective beta-blockers.[5][6] However, this selectivity is not absolute and diminishes at higher doses, where blockade of β2-receptors can occur.[6][7]

Signaling Pathways

The binding of catecholamines to β1-adrenergic receptors initiates a well-defined signaling cascade. Metoprolol's mechanism of action is to interrupt this pathway at its origin.

G Receptor β1-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP AC->cAMP produces Catecholamines Catecholamines (Adrenaline, Noradrenaline) Catecholamines->Receptor binds to ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Increased Heart Rate & Myocardial Contractility PKA->Cellular_Response leads to G start Start: Prepare Receptor Membranes setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Binding start->setup incubation Incubate to Reach Equilibrium setup->incubation harvesting Harvest & Wash (Separate Bound/Free) incubation->harvesting counting Measure Radioactivity (Scintillation Counting) harvesting->counting analysis Data Analysis: Plot Competition Curve, Determine IC50 & Ki counting->analysis end End: Determine Binding Affinity (Ki) analysis->end G cluster_physio Physiological Effects cluster_clinical Clinical Outcomes Mechanism Mechanism of Action: Selective β1-Adrenergic Receptor Blockade HR ↓ Heart Rate (Negative Chronotropy) Mechanism->HR Contractility ↓ Myocardial Contractility (Negative Inotropy) Mechanism->Contractility Renin ↓ Renin Release Mechanism->Renin BP ↓ Blood Pressure HR->BP Angina Relief of Angina HR->Angina HF Improved Heart Failure Symptoms HR->HF Contractility->BP Contractility->Angina Contractility->HF Renin->BP

References

An In-depth Technical Guide to the Synthesis of Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathways for metoprolol, a widely used beta-blocker in the management of cardiovascular diseases. The synthesis of metoprolol is a well-established process in industrial and academic settings, primarily involving the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by amination with isopropylamine. This document details the reaction conditions, experimental protocols, and quantitative data for the key synthetic steps.

While the term "ortho-Metoprolol" was specified, the standard and pharmaceutically relevant form of metoprolol features a para-substituted phenol ring. Therefore, this guide will focus on the synthesis of 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.

I. Synthesis of the Key Intermediate: 4-(2-methoxyethyl)phenol

A common route to the essential precursor, 4-(2-methoxyethyl)phenol, begins with 4-hydroxyacetophenone. This multi-step synthesis involves bromination, methoxylation, and reduction.[1][2][3]

Reaction Pathway for 4-(2-methoxyethyl)phenol

G cluster_0 Synthesis of 4-(2-methoxyethyl)phenol 4-Hydroxyacetophenone 4-Hydroxyacetophenone alpha-Bromo-4-hydroxyacetophenone alpha-Bromo-4-hydroxyacetophenone 4-Hydroxyacetophenone->alpha-Bromo-4-hydroxyacetophenone Bromination alpha-Methoxy-4-hydroxyacetophenone alpha-Methoxy-4-hydroxyacetophenone alpha-Bromo-4-hydroxyacetophenone->alpha-Methoxy-4-hydroxyacetophenone Methoxylation 4-(2-Methoxyethyl)phenol 4-(2-Methoxyethyl)phenol alpha-Methoxy-4-hydroxyacetophenone->4-(2-Methoxyethyl)phenol Reduction

Caption: Synthesis pathway for 4-(2-methoxyethyl)phenol.

Experimental Protocol for the Synthesis of 4-(2-methoxyethyl)phenol

Step 1: Bromination of 4-hydroxyacetophenone [2][3]

  • Dissolve 8.2 g (0.06 mol) of 4-hydroxyacetophenone in a mixture of 50 ml of ethyl acetate and 50 ml of chloroform.

  • In a separate vessel, heat 22.2 g (0.1 mol) of copper(II) bromide (CuBr₂) in 50 ml of ethyl acetate.

  • Add the 4-hydroxyacetophenone solution to the CuBr₂ solution.

  • Reflux the mixture for one hour. A color change from green to pink will be observed.

  • After reflux, strip the solvents to obtain a brown solid.

  • The product, α-bromo-4-hydroxyacetophenone, is obtained in approximately 76% yield.

Step 2: Methoxylation of α-bromo-4-hydroxyacetophenone [1][2][3]

  • Dissolve 2.0 g of α-bromo-4-hydroxyacetophenone in 11 g of methanol.

  • Prepare a saturated solution of sodium hydroxide in methanol by dissolving 1 g of NaOH in 4.2 mL of methanol.

  • Add 30 g of the saturated sodium hydroxide solution dropwise to the α-bromo-4-hydroxyacetophenone solution.

  • After the addition is complete, add the solution to 30 g of ice and acidify to a pH of 6.

  • The product, α-methoxy-4-hydroxyacetophenone, precipitates out.

  • Filter and dry the product to obtain a greenish-yellow solid in about 85-88% yield.[1][2][3]

Step 3: Reduction of α-methoxy-4-hydroxyacetophenone [4]

  • Dissolve 2.00 g (10.2 mmol) of 4-hydroxyphenylglyoxal dimethyl acetal (an alternative intermediate) in 10 g of methanol containing 0.37 g (10.2 mmol) of hydrogen chloride.

  • Add 0.20 g of a dry 10% Palladium on carbon (Pd/C) catalyst.

  • React the mixture with hydrogen gas pressurized at 50 psig at 25°C.

  • A 47% yield of 4-(2'-methoxyethyl)phenol is obtained.

Quantitative Data for 4-(2-methoxyethyl)phenol Synthesis
StepReactantsReagents/CatalystsSolvent(s)TemperaturePressureDurationYieldReference
Bromination4-hydroxyacetophenoneCopper(II) bromideEthyl acetate, ChloroformRefluxAtmospheric1 hour~76%[2][3]
Methoxylationα-bromo-4-hydroxyacetophenoneSodium hydroxideMethanolNot specifiedAtmosphericNot specified~85-88%[1][2][3]
Reduction4-hydroxyphenylglyoxal dimethyl acetalHydrogen, 10% Pd/C, HClMethanol25°C50 psigNot specified47%[4]

II. Synthesis of Metoprolol

The primary industrial synthesis of metoprolol involves two main steps starting from 4-(2-methoxyethyl)phenol.[5][6]

Metoprolol Synthesis Pathway

G cluster_1 Synthesis of Metoprolol 4-(2-Methoxyethyl)phenol 4-(2-Methoxyethyl)phenol 1-(2,3-Epoxypropoxy)-4-(2-methoxyethyl)-benzene 1-(2,3-Epoxypropoxy)-4-(2-methoxyethyl)-benzene 4-(2-Methoxyethyl)phenol->1-(2,3-Epoxypropoxy)-4-(2-methoxyethyl)-benzene Phenol Etherification Metoprolol Metoprolol 1-(2,3-Epoxypropoxy)-4-(2-methoxyethyl)-benzene->Metoprolol Amination

Caption: Synthesis pathway for Metoprolol.

Experimental Protocol for the Synthesis of Metoprolol

Step 1: Phenol Etherification (Epoxide Formation) [5][6]

  • Combine 4-(2-methoxyethyl)phenol (~6.6 mol), epichlorohydrin (1.45 eqv.), and water (~2 kg).[6]

  • Heat the mixture to approximately 50°C.[6]

  • Add a 50% sodium hydroxide solution (1.4 eqv.) to the mixture. The reaction is preferably performed at a temperature of 50-70°C.[6] The reaction time is typically 5-10 hours.[5]

  • After stirring for an additional hour at approximately 60°C, cool the mixture to about 50°C and separate the phases.[6]

  • Wash the product with water.[6]

  • The excess epichlorohydrin is evaporated, and the resulting 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)-benzene is isolated by distillation under reduced pressure (≤20 mm Hg) at a temperature of ≤190°C.[6]

  • The yield of the epoxide is approximately 80% of the theoretical value with a purity of 98%.[6]

Step 2: Amination [6]

  • Mix 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene (1 kg, 4.8 mol), isopropyl alcohol (~0.9 kg), and isopropylamine (0.8-1.7 kg, 3-6 eqv.).[6]

  • React the mixture for 2-5 hours at reflux.[6]

  • Alternatively, the amination can be carried out in a pressurized system without isopropyl alcohol at 70±10°C at pressures of 2.8-3.2 kg/cm ² (275-315 kPa).[6]

  • The resulting metoprolol is then dissolved in a suitable solvent like toluene and extracted with a dilute acid.[6]

  • The aqueous phase is then made basic (pH 11-13) with sodium or potassium hydroxide solution, and the metoprolol base is extracted with an organic solvent.[6]

  • The organic phase is evaporated in vacuo to yield an oily residue of metoprolol base, which can be further purified by dissolving in acetone. The overall yield is approximately 95% of the theoretical value.[6]

Quantitative Data for Metoprolol Synthesis
StepReactantsReagents/CatalystsSolvent(s)TemperaturePressureDurationYieldReference
Phenol Etherification4-(2-methoxyethyl)phenol, EpichlorohydrinSodium hydroxideWater50-70°CAtmospheric5-10 hours~80% (epoxide)[5][6]
Amination1-(2,3-Epoxypropoxy)-4-(2-methoxyethyl)-benzene, Isopropylamine-Isopropyl alcohol (optional)Reflux or 70±10°CAtmospheric or 275-315 kPa2-10 hours~95% (metoprolol base)[5][6]

III. Chiral Synthesis of (S)-Metoprolol

The therapeutic activity of metoprolol resides primarily in the (S)-enantiomer. Chiral synthesis methods have been developed to produce enantiomerically pure (S)-metoprolol. One approach involves the kinetic resolution of a racemic intermediate.[7][8][9]

A chemoenzymatic protocol has been described for the synthesis of (S)-metoprolol with high enantiomeric excess (99% ee) and high yield.[8][9] This process involves the kinetic resolution of the secondary chlorohydrin, 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, using Candida antarctica lipase B.[8][9] Another method involves the asymmetric synthesis starting from racemic epichlorohydrin using a chiral catalyst, which can yield (S)-metoprolol with an optical purity higher than 99%.[10]

IV. Conclusion

The synthesis of metoprolol is a well-optimized and efficient process. The primary route, involving the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin followed by amination, is suitable for large-scale industrial production.[5] The key intermediate, 4-(2-methoxyethyl)phenol, can be synthesized from readily available starting materials. Furthermore, advancements in chiral synthesis now allow for the efficient production of the more active (S)-enantiomer of metoprolol, offering improved therapeutic profiles. This guide provides the foundational knowledge for researchers and professionals in drug development to understand and replicate the synthesis of this vital pharmaceutical agent.

References

In-Depth Technical Guide: Chemical and Physical Properties of Metoprolol Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Metoprolol Impurity E, a known related substance of the widely prescribed beta-blocker, Metoprolol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical research.

Chemical Identity and Physical Properties

Metoprolol Impurity E, also known as ortho-Metoprolol, is a position isomer of Metoprolol.[1] Its formation is related to the synthesis process of Metoprolol. A thorough understanding of its properties is crucial for the development of robust analytical methods for impurity profiling and ensuring the quality and safety of Metoprolol drug products.

The key chemical and physical properties of Metoprolol Impurity E are summarized in the table below.

PropertyValueReferences
IUPAC Name (2RS)-1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]propan-2-ol[2][3][4]
Synonyms 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol; ortho-Metoprolol[1]
CAS Number 163685-38-9[2][3][4]
Molecular Formula C₁₅H₂₅NO₃[5]
Molecular Weight 267.36 g/mol [5]
Appearance Off-White Solid or Yellow Sticky Liquid
Solubility Soluble in Methanol and DMSO.[6]
Storage 2-8 °C[6]
Melting Point Not explicitly available in public literature.
Boiling Point Not explicitly available in public literature.

Spectroscopic and Chromatographic Data

Detailed spectroscopic and chromatographic data are essential for the unequivocal identification and quantification of Metoprolol Impurity E. While specific spectral data are often proprietary and provided with the purchase of certified reference standards, this section outlines the typical analytical techniques used for its characterization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Metoprolol Impurity E. The spectra would confirm the presence of the isopropylamino, propan-2-ol, and the ortho-substituted methoxyethyl phenoxy moieties. While a publicly available spectrum for Impurity E is not readily found, the analysis of related Metoprolol impurities demonstrates the utility of NMR in distinguishing between isomers.

2.2. Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight and fragmentation pattern of Metoprolol Impurity E. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, further confirming its elemental composition. Tandem mass spectrometry (MS/MS) studies would be instrumental in elucidating the fragmentation pathways, which can be used to differentiate it from Metoprolol and other related impurities.[7]

2.3. Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of Metoprolol Impurity E is expected to show characteristic absorption bands for the O-H stretch of the alcohol and secondary amine, N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, C-O stretches of the ether and alcohol, and C=C stretches of the aromatic ring.

2.4. Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of Metoprolol and its impurities.[8] Reversed-phase HPLC methods using C18 columns with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) are typically employed. Detection is usually performed using a UV detector. Due to the structural similarity between Metoprolol and its impurities, the development of a stability-indicating HPLC method with sufficient resolution is crucial.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and characterization of Metoprolol Impurity E are often proprietary. However, based on the available scientific literature on Metoprolol and its impurities, a general workflow can be outlined.

3.1. General Analytical Workflow

The following diagram illustrates a typical workflow for the identification and quantification of Metoprolol Impurity E in a drug substance or product.

experimental_workflow General Analytical Workflow for Metoprolol Impurity E cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data_analysis Data Analysis Sample Metoprolol Drug Substance/Product Dissolution Dissolution in a suitable solvent (e.g., Methanol, Mobile Phase) Sample->Dissolution Filtration Filtration to remove particulates Dissolution->Filtration HPLC HPLC Separation (Reversed-Phase C18 column) Filtration->HPLC Quantification Quantification against a Reference Standard UV_Detection UV Detection HPLC->UV_Detection MS_Detection Mass Spectrometric Detection (for identification and confirmation) HPLC->MS_Detection NMR_Spectroscopy NMR Spectroscopy (for structural elucidation of isolated impurity) HPLC->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy (for functional group analysis of isolated impurity) HPLC->IR_Spectroscopy UV_Detection->Quantification Identification Structural Identification and Confirmation MS_Detection->Identification NMR_Spectroscopy->Identification IR_Spectroscopy->Identification

A general workflow for the analysis of Metoprolol Impurity E.

3.2. High-Performance Liquid Chromatography (HPLC) Method

A typical reversed-phase HPLC method for the analysis of Metoprolol and its impurities would involve:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 223 nm or 274 nm).

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 10-20 µL.

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Logical Relationship Diagram

As no specific signaling pathways involving Metoprolol Impurity E have been reported in the public domain, the following diagram illustrates the logical relationship between Metoprolol and this impurity.

logical_relationship Relationship between Metoprolol and Impurity E Metoprolol Metoprolol (Active Pharmaceutical Ingredient) Degradation Degradation Pathways Metoprolol->Degradation Analytical_Control Analytical Control Strategy (Impurity Profiling) Metoprolol->Analytical_Control Impurity_E Metoprolol Impurity E (ortho-Metoprolol) Impurity_E->Analytical_Control Synthesis Chemical Synthesis Process Synthesis->Metoprolol Synthesis->Impurity_E Side Reaction Degradation->Impurity_E Potential Degradant Starting_Material Starting Materials & Intermediates Starting_Material->Synthesis

The origin and control of Metoprolol Impurity E.

Conclusion

This technical guide provides a consolidated overview of the known chemical and physical properties of Metoprolol Impurity E. While detailed experimental data for some properties remain limited in the public domain, the information presented here, compiled from various scientific sources, offers a strong foundation for researchers and professionals in the pharmaceutical industry. The development of robust analytical methods to monitor and control this and other impurities is paramount to ensuring the quality, safety, and efficacy of Metoprolol-containing drug products. Further research into the potential biological activity of Metoprolol Impurity E would also be a valuable contribution to the field.

References

An In-depth Technical Guide to the Aqueous Solubility of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol (Metoprolol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, commonly known as metoprolol. Metoprolol is a selective β₁ receptor blocker widely used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure. Understanding its solubility is critical for drug formulation, delivery, and bioavailability. This document details the solubility of metoprolol and its common salt forms, provides experimental protocols for solubility determination, and illustrates its mechanism of action through a signaling pathway diagram.

Physicochemical Properties and Solubility Profile

Metoprolol is a white to off-white crystalline powder. It is a weak base with a pKa of 9.68. The solubility of metoprolol is highly dependent on its form (free base vs. salt) and the pH of the aqueous medium. The free base is described as a waxy white solid, and while its exact aqueous solubility is not widely reported, it is expected to have moderate solubility in water due to the presence of both polar functional groups (amino and hydroxyl) and non-polar regions (isopropyl and phenoxy groups).

For pharmaceutical applications, metoprolol is most commonly used in its salt forms, metoprolol tartrate and metoprolol succinate, which exhibit significantly higher aqueous solubility.

Data Presentation: Quantitative Solubility Data

The following tables summarize the reported solubility of metoprolol tartrate and metoprolol succinate in various aqueous and organic solvents.

Table 1: Solubility of Metoprolol Tartrate

SolventTemperature (°C)Solubility
Water25> 1000 mg/mL
Methanol25> 500 mg/mL
Chloroform25496 mg/mL
DMSO25100 mg/mL
Ethanol2531 mg/mL

Table 2: Solubility of Metoprolol Succinate

SolventpH (if applicable)Temperature (°C)Solubility
Water-AmbientFreely soluble
PBS7.2Ambient~5 mg/mL
DMSO-Ambient~10 mg/mL
Dimethylformamide-Ambient~2 mg/mL
Methanol-25Soluble
Ethanol-25Sparingly soluble

Experimental Protocols

A standard method for determining the aqueous solubility of a compound is the shake-flask method. This equilibrium solubility method provides a reliable measurement of the thermodynamic solubility.

Detailed Methodology: Shake-Flask Method for Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of a compound in an aqueous medium.

Materials:

  • Test compound (e.g., metoprolol free base, tartrate, or succinate)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the test compound to a glass vial. The amount should be more than what is expected to dissolve.

  • Solvent Addition: Add a known volume of the aqueous buffer to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). The solution should be agitated for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Centrifuge the vial at a high speed to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility of the compound in the aqueous buffer, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Mandatory Visualizations

Signaling Pathway of Metoprolol's Mechanism of Action

Metoprolol is a selective antagonist of the β₁-adrenergic receptor. These receptors are primarily found in the heart and are activated by the catecholamines epinephrine and norepinephrine. The activation of β₁-adrenergic receptors initiates a signaling cascade that leads to increased heart rate and contractility. Metoprolol competitively blocks this binding, thereby reducing the downstream signaling.

Metoprolol_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines B1_Receptor β1-Adrenergic Receptor Catecholamines->B1_Receptor Binds & Activates Metoprolol Metoprolol Metoprolol->B1_Receptor Binds & Blocks G_Protein Gs Protein B1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx ↑ Ca2+ Influx Ca_Channels->Ca_Influx Cardiac_Effects ↑ Heart Rate ↑ Contractility Ca_Influx->Cardiac_Effects

Caption: Metoprolol's antagonistic action on the β₁-adrenergic receptor signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining aqueous solubility.

Shake_Flask_Workflow start Start prepare Prepare Supersaturated Solution (Excess solid in buffer) start->prepare equilibrate Equilibrate (Shake for 24-48h at constant temperature) prepare->equilibrate separate Separate Phases (Centrifuge) equilibrate->separate sample Sample Supernatant separate->sample dilute Dilute Sample sample->dilute quantify Quantify Concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for the shake-flask solubility determination method.

Unveiling the In-Vitro Pharmacology of Metoprolol and its Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination of Receptor Binding, Functional Activity, and Signaling Pathways

Metoprolol, a cardioselective β1-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. Administered as a racemic mixture of its S- and R-enantiomers, its therapeutic effects are primarily attributed to the S-isomer. This technical guide provides a comprehensive overview of the in-vitro pharmacological profile of racemic metoprolol and its individual enantiomers, detailing receptor binding affinities, functional activities, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.

It is important to clarify that "ortho-Metoprolol," a positional isomer of metoprolol, is classified as an impurity in the manufacturing of metoprolol and is not a pharmacologically characterized entity. Therefore, this guide focuses on the clinically relevant forms of metoprolol.

Receptor Binding Affinity

The initial step in the mechanism of action of metoprolol is its binding to β-adrenergic receptors. The affinity of a drug for its receptor is a key determinant of its potency. In-vitro radioligand binding assays are employed to determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which are measures of binding affinity. Lower values indicate higher affinity.

Table 1: In-Vitro Receptor Binding Affinity of Metoprolol Enantiomers

CompoundReceptorTissue/Cell LineRadioligandAffinity (-log Ki or pKi)Reference
S-Metoprolol β1-adrenergicGuinea-pig left ventricular free wall[¹²⁵I]-(S)-pindolol7.73 ± 0.10[1]
β2-adrenergicGuinea-pig soleus muscle[¹²⁵I]-(S)-pindolol6.28 ± 0.06[1]
R-Metoprolol β1-adrenergicGuinea-pig left ventricular free wall[¹²⁵I]-(S)-pindolol5.00 ± 0.06[1]
β2-adrenergicGuinea-pig soleus muscle[¹²⁵I]-(S)-pindolol4.52 ± 0.09[1]

Data presented as mean ± s.d.

The data clearly demonstrate that S-metoprolol possesses a significantly higher affinity for the β1-adrenergic receptor compared to the R-enantiomer, with a difference of approximately 500-fold.[1] The selectivity of S-metoprolol for the β1-receptor over the β2-receptor is about 30-fold, which is similar to that of racemic metoprolol.[1] In contrast, the R-form is nearly non-selective.[1]

Functional Activity

Beyond receptor binding, functional assays are crucial to characterize the pharmacological effect of a compound. For β-blockers like metoprolol, these assays typically measure the inhibition of agonist-induced downstream signaling, such as the production of cyclic adenosine monophosphate (cAMP).

Table 2: In-Vitro Functional Activity of Metoprolol

CompoundAssay TypeCell Line/TissueAgonistMeasured ParameterPotency (pA₂)Reference
Metoprolol Isoprenaline-induced tachycardiaIsolated guinea-pig atriaIsoprenalineHeart Rate7.6[2]
Metoprolol Isoprenaline-induced cAMP accumulationCHO cells expressing human β1-ARIsoprenalinecAMP levels7.8[2]
Metoprolol Isoprenaline-induced cAMP accumulationCHO cells expressing human β2-ARIsoprenalinecAMP levels6.3[2]

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

These functional assays confirm the β1-selective antagonist activity of metoprolol, demonstrating its ability to inhibit the physiological response to β-adrenergic stimulation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited.

This protocol outlines the general procedure for determining the receptor binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Diagram 1: Radioligand Binding Assay Workflow

RadioligandBindingWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Membrane Preparation (e.g., from guinea-pig heart) Incubate Incubate Membrane, Radioligand, and Test Compound Membrane->Incubate Radioligand Radioligand Solution (e.g., [¹²⁵I]-(S)-pindolol) Radioligand->Incubate Compound Test Compound Dilutions (e.g., S- and R-Metoprolol) Compound->Incubate Filter Rapid Filtration to separate bound and free radioligand Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Gamma Counter) Wash->Count Analyze Calculate Ki values using Cheng-Prusoff equation Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Tissues (e.g., guinea-pig left ventricular free wall for β1, soleus muscle for β2) are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors.[1] The protein concentration is determined.

  • Assay Setup: In a multi-well plate, incubate a fixed amount of membrane protein with a fixed concentration of radioligand (e.g., [¹²⁵I]-(S)-pindolol) and varying concentrations of the test compound (e.g., S- or R-metoprolol).[1]

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

This protocol describes a method to assess the functional antagonism of β-adrenergic receptors by measuring the inhibition of agonist-induced cAMP production.

Diagram 2: cAMP Functional Assay Workflow

cAMPWorkflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Culture Culture Cells Expressing β-adrenergic Receptors (e.g., CHO cells) Pretreat Pre-incubate Cells with Test Compound (Metoprolol) Culture->Pretreat Stimulate Stimulate with Agonist (e.g., Isoprenaline) Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Detect Measure Intracellular cAMP (e.g., HTRF, ELISA) Lyse->Detect Analyze Generate Dose-Response Curves and calculate pA₂ values Detect->Analyze

Caption: Workflow for a cell-based cAMP functional assay.

Protocol:

  • Cell Culture: Cells stably expressing the human β1- or β2-adrenergic receptor (e.g., Chinese Hamster Ovary - CHO cells) are cultured in appropriate media.[2]

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (metoprolol) for a specific time.

  • Agonist Stimulation: A fixed concentration of an agonist (e.g., isoprenaline) is added to stimulate cAMP production.

  • Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Dose-response curves are generated, and the pA₂ value is calculated to quantify the antagonist potency.

Signaling Pathways

Metoprolol exerts its effects by blocking the canonical G-protein-coupled receptor (GPCR) signaling pathway activated by catecholamines.

Diagram 3: β1-Adrenergic Receptor Signaling Pathway and Metoprolol Inhibition

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_antagonist Antagonist Action Receptor β1-Adrenergic Receptor GProtein Gs Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca Ca²⁺ Channels PKA->Ca Phosphorylates Response Cellular Response (e.g., Increased Heart Rate) Ca->Response Leads to Metoprolol Metoprolol Metoprolol->Receptor Blocks Catecholamines Catecholamines (e.g., Noradrenaline) Catecholamines->Receptor Activates

Caption: Simplified β1-adrenergic receptor signaling pathway and the inhibitory action of metoprolol.

Upon stimulation by catecholamines such as noradrenaline, the β1-adrenergic receptor activates a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels, resulting in increased heart rate and contractility. Metoprolol, by competitively blocking the β1-adrenergic receptor, prevents this signaling cascade, thereby reducing the effects of catecholamines on the heart.

Conclusion

The in-vitro pharmacological profile of metoprolol is well-characterized, demonstrating its β1-selective antagonist properties. The S-enantiomer is the active component, exhibiting significantly higher affinity for the β1-adrenergic receptor than the R-enantiomer. Functional assays confirm its ability to antagonize agonist-induced signaling. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of cardiovascular pharmacology. A thorough understanding of these in-vitro characteristics is fundamental for the rational use of metoprolol in clinical practice and for the development of new cardiovascular drugs.

References

Literature review on the biological activity of ortho-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, a widely prescribed beta-blocker, is a cornerstone in the management of cardiovascular diseases.[1] It functions as a selective antagonist of the β1-adrenergic receptor, primarily found in cardiac tissue.[1] Following administration, metoprolol undergoes extensive metabolism in the liver, principally by the cytochrome P450 enzyme CYP2D6.[2] One of the main metabolites formed through α-hydroxylation is ortho-metoprolol, also known as α-hydroxymetoprolol.[2] While often considered a minor contributor to the overall clinical effect of metoprolol, ortho-metoprolol is itself a pharmacologically active compound with β-blocking properties. This technical guide provides a comprehensive review of the biological activity of ortho-metoprolol, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Quantitative Analysis of Biological Activity

For comparative purposes, the following table summarizes the β-adrenergic receptor binding affinities for the enantiomers of the parent compound, metoprolol. Metoprolol is administered as a racemic mixture of (S)- and (R)-enantiomers, with the (S)-enantiomer being the more potent β1-adrenoceptor antagonist.[1]

Table 1: β-Adrenoceptor Affinity of Metoprolol Enantiomers [1]

CompoundReceptor Subtype-log Ki (M)Ki (nM)
(S)-Metoprololβ17.73 ± 0.1018.6
β26.28 ± 0.06525
(R)-Metoprololβ15.00 ± 0.0610,000
β24.52 ± 0.0930,200

Data from a study using radioligand competition binding assays in membranes from guinea-pig left ventricular free wall (predominantly β1) and soleus muscle (β2).[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of β-adrenergic receptor antagonists like metoprolol and its metabolites.

Radioligand Competition Binding Assay for β1-Adrenoceptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., ortho-metoprolol) for the β1-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • Membrane Preparation: Cell membranes expressing the human β1-adrenergic receptor (e.g., from stably transfected CHO or HEK293 cells).

  • Radioligand: A high-affinity β1-adrenoceptor antagonist, typically [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-iodocyanopindolol.

  • Test Compound: ortho-Metoprolol, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Reference Compound: A known β1-adrenergic antagonist (e.g., propranolol) for determination of non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and scintillation counter.

2. Procedure:

  • Thaw the membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

  • In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 50 µL assay buffer, 100 µL membrane preparation, 50 µL radioligand.

    • Non-specific Binding: 50 µL reference compound (e.g., 10 µM propranolol), 100 µL membrane preparation, 50 µL radioligand.

    • Competition: 50 µL of each dilution of the test compound, 100 µL membrane preparation, 50 µL radioligand.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Accumulation)

This assay determines the functional potency of a β1-adrenergic receptor antagonist by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.

1. Materials:

  • Cells: A cell line endogenously or recombinantly expressing the human β1-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Agonist: A β-adrenergic receptor agonist, such as isoproterenol.

  • Test Compound: ortho-Metoprolol, serially diluted.

  • Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.

  • Cell Lysis Buffer.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF).

2. Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with the PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

  • Add varying concentrations of the test compound (ortho-metoprolol) to the wells and incubate for 15-30 minutes.

  • Stimulate the cells by adding a fixed concentration of the agonist (e.g., isoproterenol at its EC80 concentration) to all wells except the basal control.

  • Incubate for 15-30 minutes at 37°C.

  • Terminate the reaction and lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP concentration using the chosen assay method.

3. Data Analysis:

  • Plot the cAMP concentration against the log concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.

  • The pA2 value, a measure of antagonist potency, can be determined using a Schild analysis if multiple agonist concentrations are used.

Visualizations

β1-Adrenergic Receptor Antagonist Signaling Pathway

The following diagram illustrates the mechanism of action of a β1-adrenergic receptor antagonist like ortho-metoprolol.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (e.g., Norepinephrine) Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Binds and Activates ortho_Metoprolol ortho-Metoprolol ortho_Metoprolol->Beta1_AR Binds and Blocks Blocked_Response Blocked Cellular Response G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Increased Heart Rate, Contractility) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Antagonism of the β1-Adrenergic Receptor by ortho-Metoprolol.

Experimental Workflow for a Competitive Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound.

G Start Start: Prepare Reagents Prepare_Membranes Prepare β1-AR Membrane Suspension Start->Prepare_Membranes Prepare_Radioligand Prepare Radioligand ([³H]-DHA) Solution Start->Prepare_Radioligand Prepare_Test_Compound Prepare Serial Dilutions of ortho-Metoprolol Start->Prepare_Test_Compound Assay_Setup Set up 96-well Plate (Total, Non-specific, Competition) Prepare_Membranes->Assay_Setup Prepare_Radioligand->Assay_Setup Prepare_Test_Compound->Assay_Setup Incubation Incubate at Room Temp (60-90 min) Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting (CPM Measurement) Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 and Ki Counting->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

ortho-Metoprolol (α-hydroxymetoprolol) is an active metabolite of metoprolol that exhibits β1-adrenergic receptor antagonism, albeit with a potency approximately one-tenth that of its parent compound. While precise quantitative data on its binding affinity and functional antagonism are not widely published, its contribution to the overall pharmacological effect of metoprolol, particularly in individuals with specific CYP2D6 genotypes leading to higher metabolite concentrations, warrants consideration. The experimental protocols detailed herein provide a framework for the further characterization of ortho-metoprolol and other β-adrenergic receptor ligands. The provided diagrams offer a clear visualization of its mechanism of action and the experimental process used for its evaluation. Further research to quantify the binding kinetics and functional effects of ortho-metoprolol would provide a more complete understanding of its role in the clinical efficacy and safety profile of metoprolol.

References

Target identification and validation for 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: Target Identification and Validation for 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Introduction

This compound is a chemical compound recognized as a structural analog of the widely used cardiovascular drug, metoprolol.[1][2] Often referred to as ortho-Metoprolol, it differs from metoprolol in the substitution position of the methoxyethyl group on the phenoxy ring (ortho vs. para).[1] As a member of the aryloxypropanolamine class of beta-blockers, its primary biological target is the β1-adrenergic receptor (ADRB1).[1][2] This document serves as a technical guide for researchers and drug development professionals, detailing the identification and validation of this target, its associated signaling pathways, and the experimental protocols used for its characterization.

Target Identification

Primary Target: β1-Adrenergic Receptor (ADRB1)

The principal molecular target for this compound is the β1-adrenergic receptor. ADRB1 is a member of the G-protein-coupled receptor (GPCR) superfamily, characterized by its seven transmembrane helices.[3] These receptors are crucial components of the sympathetic nervous system.

  • Tissue Distribution : β1-adrenergic receptors are predominantly expressed in the heart (cardiac myocytes), kidneys (juxtaglomerular apparatus), and fat cells.[4] They are also found in the cerebral cortex.[3]

  • Physiological Function : The activation of ADRB1 by endogenous catecholamines, such as adrenaline and noradrenaline, triggers a cascade of events that are central to the "fight-or-flight" response. In the heart, this stimulation leads to an increase in heart rate (positive chronotropic effect), force of contraction (positive inotropic effect), and conduction velocity.[4][5] In the kidneys, ADRB1 activation stimulates the release of renin, an enzyme that plays a key role in regulating blood pressure.[6]

Quantitative Pharmacological Data

As a close structural analog, the pharmacological data for metoprolol provides a strong surrogate for understanding the activity of this compound. The compound acts as a competitive antagonist at the β1-adrenergic receptor.[7] Below is a summary of quantitative data for metoprolol from various in vitro studies.

ParameterReceptorSpecies/TissueValueReference
Ki β1-adrenoceptor-47 nM
β2-adrenoceptor-2960 nM
β3-adrenoceptor-10100 nM
-log Ki β1-adrenoceptorHuman7.60[8]
β2-adrenoceptorHuman6.30[8]
-log Kd β1-adrenoceptorGuinea Pig (Heart)7.83[8]
β2-adrenoceptorGuinea Pig (Soleus Muscle)6.79[8]
β1-adrenoceptor (S-enantiomer)Guinea Pig (Heart)7.73[9]
β2-adrenoceptor (S-enantiomer)Guinea Pig (Soleus Muscle)6.28[9]
IC50 β1-adrenoceptor-105 nM[10]

Mechanism of Action and Signaling Pathways

Molecular Mechanism of Action

This compound functions as a selective, competitive antagonist of the β1-adrenergic receptor.[2][11][12] It binds to the receptor without activating it, thereby preventing endogenous catecholamines like adrenaline and noradrenaline from binding and initiating downstream signaling.[11][13] This blockade leads to the following key physiological effects:

  • Reduced Heart Rate : A decrease in the firing rate of the sinoatrial node results in a lower resting heart rate (a negative chronotropic effect).[5]

  • Decreased Myocardial Contractility : The force of contraction of the heart muscle is reduced (a negative inotropic effect), which lessens the heart's workload and oxygen demand.[6][13]

  • Lowered Blood Pressure : The combined effects of reduced cardiac output and inhibition of renin release from the kidneys contribute to its antihypertensive properties.[6][7]

Signaling Pathways

The interaction of an antagonist like this compound with the β1-adrenergic receptor blocks the initiation of several downstream signaling cascades.

The primary and most well-understood pathway activated by β1-adrenergic receptor stimulation is the canonical Gs-cAMP pathway.[3][4] Antagonism by the compound inhibits this entire process.

Canonical_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Norepinephrine/ Epinephrine Receptor β1-Adrenergic Receptor Ligand->Receptor Activates Antagonist Antagonist (ortho-Metoprolol) Antagonist->Receptor Blocks G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets (e.g., L-type Ca2+ channels, Phospholamban) PKA->Targets Phosphorylates Response Physiological Response (↑ Heart Rate, ↑ Contractility) Targets->Response Leads to

Canonical β1-Adrenergic Receptor Signaling Pathway.

Recent research has revealed that β1-adrenergic receptors can also signal through alternative, non-canonical pathways. These can be Gs-independent and may involve coupling to other G proteins, such as the inhibitory G protein (Gαi), or transactivation of other receptors like the epidermal growth factor receptor (EGFR).[14][15][16] Antagonism of the β1-adrenergic receptor would also be expected to inhibit these alternative signaling events.

NonCanonical_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Norepinephrine Receptor β1-Adrenergic Receptor Ligand->Receptor Activates RTK Receptor Tyrosine Kinase (e.g., EGFR) Receptor->RTK Transactivates Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Transcription Gene Transcription (e.g., c-fos) MAPK->Transcription Regulates

Alternative β1-AR Signaling via RTK Transactivation.

Target Validation: Experimental Protocols

Validating that the β1-adrenergic receptor is the primary target of this compound involves a series of experiments designed to demonstrate direct binding and functional modulation.

Experimental Workflow for Target Validation

The process of target validation typically follows a logical progression from initial binding studies to functional assays in increasingly complex systems.

Workflow A Target Binding (Radioligand Assay) B Functional Activity (cAMP Assay) A->B Confirm Functional Effect C Cellular Phenotype (Cardiomyocyte Contraction) B->C Confirm Cellular Effect D In Vivo Model (Animal Blood Pressure/Heart Rate) C->D Confirm Physiological Relevance

General Experimental Workflow for Target Validation.
Radioligand Binding Assays

These assays are the gold standard for quantifying the affinity of a compound for its receptor. The principle is based on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

  • Objective : To determine the binding affinity (Ki or Kd) of the compound for the β1-adrenergic receptor.

  • Materials :

    • Membrane preparations from cells or tissues expressing β1-adrenergic receptors (e.g., guinea pig left ventricular wall).[9]

    • Radioligand, such as [125I]-(-)-Pindolol or [3H]-Dihydroalprenolol.[9][17]

    • Test compound: this compound.

    • Incubation buffer (e.g., Tris-HCl).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Protocol :

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Allow the reaction to reach equilibrium.

    • Rapidly terminate the binding reaction by filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Functional Cell-Based Assays (cAMP Measurement)

Functional assays measure the biological response resulting from receptor-ligand interaction. For β1-adrenergic receptors, a common functional readout is the level of intracellular cyclic AMP (cAMP).

  • Objective : To determine if the compound acts as an antagonist by blocking agonist-induced cAMP production.

  • Materials :

    • A cell line stably expressing the human β1-adrenergic receptor (e.g., HEK293 or CHO cells).[18]

    • A β1-adrenergic receptor agonist (e.g., Isoproterenol or Dobutamine).[19]

    • Test compound: this compound.

    • Cell culture medium and reagents.

    • A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[19]

  • Protocol :

    • Plate the cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of the test compound for a defined period.

    • Stimulate the cells with a fixed concentration of the β1-agonist (typically a concentration that elicits an EC80 response) for a specified time.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • The data will generate an inhibitory dose-response curve, from which an IC50 value can be determined, representing the concentration of the antagonist required to inhibit 50% of the agonist's effect.

Affinity Chromatography for Target Purification

Affinity chromatography is a powerful technique to isolate and purify a target receptor from a complex biological sample, confirming a direct physical interaction.

  • Objective : To purify the β1-adrenergic receptor using an immobilized ligand derived from the compound class.

  • Materials :

    • Chromatography column.

    • Affinity matrix (e.g., Sepharose beads).[20]

    • A ligand to be immobilized (e.g., alprenolol, a related beta-blocker).[21][22]

    • Solubilized membrane preparation from a source rich in β1-adrenergic receptors (e.g., frog erythrocytes).[21]

    • Detergent for solubilization (e.g., digitonin).[21]

    • Wash and elution buffers.

  • Protocol :

    • Chemically couple a suitable beta-blocker ligand to the chromatography matrix.

    • Pack the matrix into a column and equilibrate it with a binding buffer containing detergent.

    • Prepare a soluble extract of membrane proteins from a tissue or cell line expressing the target receptor.

    • Load the solubilized protein extract onto the affinity column. The β1-adrenergic receptor will specifically bind to the immobilized ligand.

    • Wash the column extensively with a wash buffer to remove non-specifically bound proteins.

    • Elute the bound receptor from the column. This can be done non-specifically by changing the pH or ionic strength, or specifically by adding a high concentration of a competing free ligand (e.g., the test compound or another beta-blocker).

    • Collect the eluted fractions and analyze them for the presence of the purified receptor using techniques like SDS-PAGE and Western blotting with anti-ADRB1 antibodies.[23]

Conclusion

The target identification and validation process for this compound firmly establishes it as a selective antagonist of the β1-adrenergic receptor. Its close structural similarity to metoprolol provides a robust foundation for predicting its pharmacological profile. The primary mechanism of action involves the competitive blockade of catecholamine binding to β1-adrenergic receptors, thereby inhibiting the canonical Gs-cAMP-PKA signaling pathway and modulating cardiovascular function. A systematic approach employing radioligand binding assays, functional cell-based assays, and biochemical purification techniques provides a comprehensive validation of this target, confirming the compound's potential for therapeutic applications in cardiovascular disease.

References

ortho-Metoprolol (Metoprolol EP Impurity E): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 163685-38-9

This technical guide provides a comprehensive overview of ortho-Metoprolol, a known impurity of the widely used beta-blocker, Metoprolol. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, analytical quantification, and potential synthetic origins.

Chemical and Physical Properties

ortho-Metoprolol, chemically known as 1-(isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, is a positional isomer of Metoprolol.[1] As an impurity, its presence in Metoprolol drug substances is carefully monitored to ensure the safety and efficacy of the final pharmaceutical product. While specific experimental data for the physicochemical properties of ortho-Metoprolol are not widely published, they are expected to be similar to those of Metoprolol.

Table 1: Physicochemical Properties of Metoprolol (as a reference)

PropertyValueReference
Molecular FormulaC15H25NO3[1]
Molecular Weight267.36 g/mol [2]
pKa (Basic)9.555[3]
XLogP31.9[2]
Melting Point (Tartrate salt)~120 °C[4]
SolubilityFreely soluble in water; soluble in methanol[4]

Synthesis and Formation

ortho-Metoprolol is not intentionally synthesized as an active pharmaceutical ingredient but arises as an impurity during the synthesis of Metoprolol. The primary synthesis of Metoprolol involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by a reaction with isopropylamine. The formation of the ortho isomer likely results from the presence of the corresponding ortho-substituted phenol impurity, 2-(2-methoxyethyl)phenol, in the starting materials.

start 2-(2-methoxyethyl)phenol (ortho-impurity) intermediate 1-(2,3-epoxypropoxy)-2- (2-methoxyethyl)benzene start->intermediate Base reagent1 Epichlorohydrin reagent1->intermediate product ortho-Metoprolol intermediate->product reagent2 Isopropylamine reagent2->product start Sample Preparation (Metoprolol Drug Substance) hplc HPLC Analysis (C18 column, UV detection) start->hplc data Data Acquisition (Chromatogram) hplc->data peak_id Peak Identification (Compare retention times with reference standards) data->peak_id quant Quantification (Compare peak areas with reference standards) peak_id->quant report Reporting (Impurity levels vs. specifications) quant->report

References

An In-depth Technical Guide to 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological context of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol. This compound is a structural isomer of the well-known beta-blocker, metoprolol, and is specifically identified as its ortho-isomer, also referred to as Metoprolol EP Impurity E. While it shares the same chemical formula and molecular weight as metoprolol, its distinct substitution pattern influences its physicochemical and pharmacological properties. This document consolidates available data on its identity, mechanism of action, and synthesis, and where specific data for the ortho-isomer is unavailable, it presents data for the closely related para-isomer, metoprolol, for comparative context.

Chemical Identity and Physicochemical Properties

This compound is a propanolamine derivative. It is characterized by an isopropylamino group and a phenoxy group substituted with a 2-methoxyethyl chain at the ortho position of the aromatic ring.[1] This positional isomerism distinguishes it from metoprolol, where the methoxyethyl group is in the para position.[1]

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference
IUPAC Name This compound--INVALID-LINK--
Synonyms ortho-Metoprolol, Metoprolol EP Impurity E--INVALID-LINK--
CAS Number 163685-38-9--INVALID-LINK--
Molecular Formula C15H25NO3--INVALID-LINK--
Molecular Weight 267.36 g/mol --INVALID-LINK--

Note: Specific experimental data on properties like melting point, boiling point, and solubility for the ortho-isomer are not consistently available. The data for the closely related para-isomer, metoprolol, is provided for reference in the subsequent sections.

Mechanism of Action and Pharmacology

As a structural analog of metoprolol, this compound is classified as a selective beta-1 adrenergic receptor antagonist.[1] These receptors are predominantly located in cardiac tissue. By competitively blocking the binding of catecholamines (e.g., adrenaline and noradrenaline) to these receptors, it is expected to exhibit negative chronotropic and inotropic effects. This leads to a reduction in heart rate and myocardial contractility, which in turn lowers blood pressure and cardiac oxygen demand.[2]

Signaling Pathway of Beta-1 Adrenergic Receptor Antagonism

The antagonism of the beta-1 adrenergic receptor by compounds like this compound disrupts the canonical G-protein coupled receptor (GPCR) signaling cascade. The following diagram illustrates this inhibitory action.

G_protein_signaling cluster_cell Cardiomyocyte cluster_membrane Cell Membrane b1ar β1-Adrenergic Receptor g_protein Gs Protein b1ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates ca_channels L-type Ca2+ Channels pka->ca_channels Phosphorylates heart_rate Increased Heart Rate pka->heart_rate Leads to ca_influx Ca2+ Influx ca_channels->ca_influx contraction Increased Myocardial Contraction ca_influx->contraction catecholamine Catecholamines (e.g., Adrenaline) catecholamine->b1ar Activates antagonist 1-(Isopropylamino)-3- (2-(2-methoxyethyl)phenoxy) propan-2-ol antagonist->b1ar Blocks synthesis_workflow start Start Materials: - 2-(2-methoxyethyl)phenol - Epichlorohydrin - Isopropylamine step1 Step 1: Epoxidation Reaction of 2-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base (e.g., NaOH). start->step1 intermediate1 Intermediate: 1-(2-(2-methoxyethyl)phenoxy)- 2,3-epoxypropane step1->intermediate1 step2 Step 2: Amination Ring-opening of the epoxide with isopropylamine. intermediate1->step2 product Final Product: 1-(Isopropylamino)-3-(2-(2-methoxyethyl) phenoxy)propan-2-ol step2->product purification Purification (e.g., Column Chromatography, Recrystallization) product->purification

References

Methodological & Application

Application Note: Quantification of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol (Metoprolol) using Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical formulations containing Metoprolol.

Abstract: This application note details a robust and validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, commonly known as Metoprolol.[1] Metoprolol is a selective β1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension and angina pectoris.[2][3] The described method is simple, precise, and accurate, making it suitable for routine quality control analysis of Metoprolol in bulk drug and pharmaceutical dosage forms.[2] The method utilizes a C18 column with a UV detector, providing reliable and reproducible results. Validation was performed in accordance with International Conference on Harmonisation (ICH) guidelines.[4][5]

Chromatographic Conditions and Method Parameters

A summary of the optimized chromatographic conditions for the analysis of Metoprolol is presented below. This isocratic method ensures a short runtime and excellent peak symmetry.

ParameterSpecification
Instrument High-Performance Liquid Chromatography system with UV Detector
Column Phenomenex C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase Methanol and 0.1% Orthophosphoric Acid in Water (60:40 v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL - 20 µL[6][7]
Detector Wavelength 222 nm[2]
Column Temperature Ambient (Approx. 25 °C)
Run Time Approximately 6-8 minutes[2][6]
Retention Time ~2.2 to 5.3 minutes (Varies with specific column and conditions)[4]

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[5] Key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity Range 5 - 100 µg/mL[2]
Correlation Coefficient (R²) > 0.999[2]
Accuracy (% Recovery) 98.0% - 102.7%[2][4]
Precision (% RSD) < 2.0%[2]
Limit of Detection (LOD) 0.02 - 0.142 µg/mL[2]
Limit of Quantification (LOQ) 0.09 - 0.429 µg/mL[2]
Specificity No interference from common excipients or placebo was observed.[4][6]

Detailed Experimental Protocols

3.1. Reagents and Materials

  • Metoprolol Reference Standard (Succinate or Tartrate salt)

  • Methanol (HPLC Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade or Milli-Q)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Commercial Metoprolol tablets for sample analysis

  • Syringe filters (0.45 µm, Nylon or PVDF)[2]

3.2. Preparation of Mobile Phase (Methanol and 0.1% OPA in Water, 60:40 v/v)

  • Prepare 0.1% Orthophosphoric Acid (OPA) in Water: Add 1.0 mL of Orthophosphoric Acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water. Mix well and make up the volume to 1000 mL with water.

  • Mix Mobile Phase: Combine 600 mL of HPLC grade Methanol with 400 mL of the prepared 0.1% OPA solution.

  • Degas: Degas the mixture for 15-20 minutes using an ultrasonic sonicator or an equivalent method to remove dissolved gases.

  • Filter the mobile phase through a 0.45 µm membrane filter before use.

3.3. Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the Metoprolol reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and make up the volume to the mark. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL). These solutions are used to construct the calibration curve.

3.4. Preparation of Sample Solution (from Tablets)

  • Weigh and finely powder no fewer than 10 Metoprolol tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Metoprolol and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction of the drug.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the resulting solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[2]

  • The final concentration should be within the established linearity range of the method. Further dilution with the mobile phase may be necessary.

3.5. Chromatographic Procedure

  • System Equilibration: Purge the HPLC system and pump the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.[6]

  • Injection Sequence:

    • Inject the mobile phase or a blank solution (diluent) to ensure no carryover or interfering peaks are present.

    • Inject the working standard solutions in triplicate, starting from the lowest concentration.

    • Inject the prepared sample solutions in triplicate.

  • Data Analysis:

    • Record the peak areas from the resulting chromatograms.

    • Construct a calibration curve by plotting the mean peak area of the standard solutions against their corresponding concentrations.

    • Determine the concentration of Metoprolol in the sample solutions by interpolating their mean peak area from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of Metoprolol using the described HPLC method.

HPLC_Workflow HPLC Quantification Workflow for Metoprolol cluster_prep 1. Preparation Stage cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Processing & Quantification A Prepare Mobile Phase (Methanol/0.1% OPA, 60:40) E System Setup & Equilibration A->E B Prepare Standard Stock Solution (100 µg/mL) D Create Working Standards (Serial Dilution) B->D C Prepare Sample Solution (from Tablets) F Inject Blank, Standards, and Samples C->F D->F E->F G Data Acquisition (Chromatograms) F->G H Generate Calibration Curve (Peak Area vs. Conc.) G->H I Calculate Sample Concentration H->I J Final Report I->J

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Metoprolol and its Metabolite, α-Hydroxymetoprolol, in Human Plasma using LC-MS/MS

Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of cardiovascular conditions such as hypertension, angina, and heart failure. Monitoring its plasma concentrations, along with its major metabolites, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. One of the primary metabolites of metoprolol is α-hydroxymetoprolol, formed via hydroxylation of the ethyl group on the phenoxy ring. While the term "ortho-Metoprolol" is not standard, it is plausible that it refers to this significant hydroxylated metabolite. This application note provides a detailed protocol for the simultaneous quantification of metoprolol and α-hydroxymetoprolol in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

The methodology described herein is a compilation of established techniques and provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection.[1][2][3][4][5][6]

Experimental Protocols

This protocol outlines a method for the determination of metoprolol and α-hydroxymetoprolol in human plasma.

1. Materials and Reagents

  • Metoprolol tartrate reference standard

  • α-hydroxymetoprolol reference standard

  • Metoprolol-d7 (internal standard, IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

  • Protein precipitation and liquid-liquid extraction solvents (e.g., methanol, methyl tertiary butyl ether)[7]

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of metoprolol, α-hydroxymetoprolol, and metoprolol-d7 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the metoprolol and α-hydroxymetoprolol stock solutions in a methanol:water (50:50, v/v) mixture to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the metoprolol-d7 stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples at concentrations ranging from 1 to 1000 ng/mL for metoprolol and α-hydroxymetoprolol. Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL).

3. Sample Preparation (Protein Precipitation Method)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL metoprolol-d7).

  • Vortex for 30 seconds.

  • Add 300 µL of cold methanol to precipitate proteins.[2]

  • Vortex for 2 minutes.

  • Centrifuge at 6000 rpm for 5 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Optimization may be required for different instrument setups.

  • Liquid Chromatography (LC)

    • Column: C18 column (e.g., 50 x 2.1 mm, 5 µm)[2]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.0 min: 95% B

      • 3.1-4.0 min: 5% B

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS)

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120°C

      • Desolvation Temperature: 350°C[7]

      • Desolvation Gas Flow: 650 L/hr[7]

      • Cone Gas Flow: 50 L/hr

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of metoprolol and α-hydroxymetoprolol.

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Metoprolol268.2116.13020
α-hydroxymetoprolol284.2132.13522
Metoprolol-d7 (IS)275.2123.13020

Table 2: Method Validation Parameters

ParameterMetoprololα-hydroxymetoprolol
Linearity Range (ng/mL) 1 - 10001 - 1000
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 11
Precision (CV%) < 15%< 15%
Accuracy (%) 85 - 115%85 - 115%
Recovery (%) > 85%> 85%
Matrix Effect (%) 90 - 110%90 - 110%

Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol.

experimental_workflow plasma_sample Plasma Sample (100 µL) (Blank, CC, QC, or Unknown) add_is Add Internal Standard (Metoprolol-d7, 20 µL) plasma_sample->add_is vortex1 Vortex add_is->vortex1 protein_precipitation Protein Precipitation (Cold Methanol, 300 µL) vortex1->protein_precipitation vortex2 Vortex protein_precipitation->vortex2 centrifuge Centrifuge (6000 rpm, 5 min, 4°C) vortex2->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness (Nitrogen, 40°C) supernatant_transfer->evaporation reconstitution Reconstitute (Mobile Phase, 100 µL) evaporation->reconstitution vortex3 Vortex reconstitution->vortex3 lc_ms_analysis LC-MS/MS Analysis vortex3->lc_ms_analysis metoprolol_metabolism metoprolol Metoprolol cyp2d6 CYP2D6 metoprolol->cyp2d6 Hydroxylation metoprolol->cyp2d6 O-Demethylation alpha_hydroxy α-Hydroxymetoprolol o_desmethyl O-Desmethylmetoprolol cyp2d6->alpha_hydroxy cyp2d6->o_desmethyl

References

Application Note: Cell-Based Assay for Beta-1 Adrenergic Receptor Antagonism Using Ortho-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The beta-1 adrenergic receptor (β1-AR) is a G-protein coupled receptor (GPCR) predominantly found in the heart and kidneys.[1][2] It plays a crucial role in regulating cardiovascular functions, such as heart rate and contractility.[3][4] Upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, the β1-AR couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[5][6] Dysregulation of β1-AR signaling is implicated in various cardiovascular diseases, making it a prime target for therapeutic intervention.[3][5]

Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and heart failure.[3][5][7] It acts as a competitive antagonist, blocking the binding of catecholamines to the β1-AR, thereby reducing downstream signaling.[1][5] This application note provides a detailed protocol for a robust and reproducible cell-based assay to determine the antagonistic potency of ortho-Metoprolol, a specific isomer of Metoprolol, on the human β1-adrenergic receptor. The assay quantifies the ability of ortho-Metoprolol to inhibit agonist-induced cAMP production in a recombinant cell line.

Principle of the Assay

This assay employs a cell line, such as HEK293 or CHO, stably expressing the human β1-adrenergic receptor. The cells are first incubated with varying concentrations of the antagonist, ortho-Metoprolol. Subsequently, the cells are stimulated with a fixed concentration of a β-adrenergic agonist, such as Isoproterenol, to induce cAMP production. In the presence of a competitive antagonist like ortho-Metoprolol, the agonist's ability to activate the receptor is diminished, leading to a dose-dependent decrease in intracellular cAMP levels. The amount of cAMP produced is measured using a sensitive detection method, such as a luminescence-based or HTRF (Homogeneous Time-Resolved Fluorescence) assay. The resulting data is used to generate a dose-response curve and calculate the IC50 value, which represents the concentration of ortho-Metoprolol required to inhibit 50% of the agonist-induced cAMP response.

cluster_pathway β1-Adrenergic Receptor Signaling Pathway Agonist Agonist (e.g., Isoproterenol) Receptor β1-Adrenergic Receptor Agonist->Receptor Activates Antagonist Antagonist (ortho-Metoprolol) Antagonist->Receptor Blocks Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Downstream Targets

Caption: Canonical Gs-coupled signaling pathway of the β1-adrenergic receptor.

Materials and Reagents

  • Cell Line: HEK293 or CHO cells stably expressing human β1-adrenergic receptor (e.g., from DiscoverX, Millipore).

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Agonist: Isoproterenol hydrochloride (Sigma-Aldrich, Cat# I6504).

  • Antagonist: ortho-Metoprolol (structure-specific isomer).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • cAMP Detection Kit: GloSensor™ cAMP Assay (Promega, Cat# E2901) or similar luminescence/HTRF based kit.

  • Reagents for cAMP Kit: GloSensor™ cAMP Reagent, Luciferin.

  • Control Antagonist: Metoprolol tartrate salt (Sigma-Aldrich, Cat# M5391).

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) (Sigma-Aldrich, Cat# I5879).

  • Microplates: White, solid-bottom, 96-well or 384-well cell culture plates.

  • Plate Reader: Luminometer or HTRF-compatible plate reader.

Experimental Protocol

This protocol outlines the steps for performing the β1-AR antagonist assay in a 96-well format.

Cell Culture and Seeding
  • Culture the β1-AR expressing cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • On the day before the assay, harvest the cells using trypsin-EDTA and resuspend them in a complete culture medium.

  • Determine the cell density using a hemocytometer or automated cell counter.

  • Seed the cells into a white, solid-bottom 96-well plate at a density of 20,000 cells/well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

Assay Procedure
  • Prepare Compound Solutions:

    • Prepare a 10 mM stock solution of ortho-Metoprolol in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in assay buffer. The final DMSO concentration in the well should be ≤ 0.1%.

    • Prepare a stock solution of the agonist Isoproterenol in the assay buffer. The final concentration should be at the EC80 (the concentration that elicits 80% of the maximal response), which should be predetermined in an agonist dose-response experiment. A typical final concentration is 10 nM.

  • Antagonist Incubation:

    • Carefully aspirate the culture medium from the cell plate.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the ortho-Metoprolol dilutions to the respective wells. For control wells, add 50 µL of assay buffer (for maximum and minimum signal).

    • Incubate the plate for 20 minutes at room temperature.

  • Agonist Stimulation:

    • Add 50 µL of the Isoproterenol solution (at 2x the final EC80 concentration) to all wells except the minimum signal (basal) wells. To the basal wells, add 50 µL of assay buffer.

    • Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection (Example using GloSensor™):

    • Prepare the GloSensor™ cAMP reagent according to the manufacturer's protocol.

    • Add 100 µL of the detection reagent to each well.

    • Incubate the plate for 15-20 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

cluster_workflow Experimental Workflow start Start seed 1. Seed β1-AR Cells in 96-well Plate start->seed incubate_overnight 2. Incubate Overnight (37°C, 5% CO2) seed->incubate_overnight prepare_compounds 3. Prepare ortho-Metoprolol & Isoproterenol Solutions incubate_overnight->prepare_compounds add_antagonist 4. Add ortho-Metoprolol (Antagonist) to Cells prepare_compounds->add_antagonist incubate_antagonist 5. Incubate (20 min, RT) add_antagonist->incubate_antagonist add_agonist 6. Add Isoproterenol (Agonist) to Stimulate incubate_antagonist->add_agonist incubate_agonist 7. Incubate (30 min, RT) add_agonist->incubate_agonist add_reagent 8. Add cAMP Detection Reagent incubate_agonist->add_reagent read_plate 9. Measure Luminescence add_reagent->read_plate analyze 10. Analyze Data (Calculate IC50) read_plate->analyze end_node End analyze->end_node

Caption: Step-by-step workflow for the β1-AR antagonist cell-based assay.

Data Analysis

  • Normalization: The raw luminescence data should be normalized to percent inhibition.

    • The "0% Inhibition" control is the signal from wells with agonist only (Maximum Signal).

    • The "100% Inhibition" control is the signal from wells with no agonist (Basal/Minimum Signal).

    • Calculate Percent Inhibition using the following formula: % Inhibition = 100 * (1 - [Signal_Sample - Signal_Basal] / [Signal_Max - Signal_Basal])

  • Curve Fitting: Plot the Percent Inhibition against the logarithm of the ortho-Metoprolol concentration.

  • IC50 Determination: Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value. This can be done using graphing software such as GraphPad Prism or R.

cluster_logic Principle of Competitive Antagonism Agonist Agonist Receptor Receptor Binding Site Agonist->Receptor Binds & Activates Antagonist Antagonist Antagonist->Receptor Binds & Blocks No_Signal No Signal Antagonist->No_Signal Signal Signal (cAMP Production) Receptor->Signal Leads to

Caption: Logical diagram of competitive antagonism at the receptor binding site.

Expected Results

The assay should yield a sigmoidal dose-response curve, demonstrating that as the concentration of ortho-Metoprolol increases, the production of cAMP in response to Isoproterenol stimulation decreases. The calculated IC50 value provides a quantitative measure of the compound's potency as a β1-AR antagonist.

Sample Data Table

The following table presents example data for the inhibition of Isoproterenol-induced cAMP production by ortho-Metoprolol.

ortho-Metoprolol Conc. (nM)Log ConcentrationAvg. Luminescence (RLU)% Inhibition
0 (Basal)-15,250100.0%
0 (Max Signal)-250,5000.0%
0.1-10.0248,3000.9%
0.3-9.5235,1006.5%
1.0-9.0205,60019.1%
3.0-8.5145,80044.5%
10.0-8.085,40070.2%
30.0-7.540,15089.4%
100.0-7.022,30097.0%
300.0-6.516,10099.6%
1000.0-6.015,50099.9%
Calculated IC50 3.8 nM

Conclusion

This application note provides a comprehensive protocol for a cell-based functional assay to characterize the antagonistic activity of ortho-Metoprolol at the β1-adrenergic receptor. The method is sensitive, reliable, and suitable for determining the potency (IC50) of test compounds, making it a valuable tool for researchers in pharmacology and drug development.

References

Application of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol in Hypertension Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

Introduction

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, also known as ortho-Metoprolol, is a structural analog of the widely recognized beta-blocker, Metoprolol.[1] As a selective beta-1 adrenergic receptor antagonist, this compound holds significant potential for research in the field of cardiovascular pharmacology, particularly in the context of hypertension.[1][[“]] By competitively blocking beta-1 adrenergic receptors, which are predominantly located in the heart, it can lead to a decrease in heart rate, reduced myocardial contractility, and consequently, a lowering of blood pressure.[[“]]

These application notes provide a comprehensive overview and detailed protocols for investigating the antihypertensive effects of this compound in established animal models of hypertension. Given the limited direct experimental data on this specific ortho-isomer, the following protocols and data are based on extensive research on its closely related and well-studied para-isomer, Metoprolol, which shares the same mechanism of action.[1][[“]][3]

Mechanism of Action: Beta-1 Adrenergic Receptor Blockade

The primary mechanism through which this compound is expected to exert its antihypertensive effect is through the selective blockade of beta-1 adrenergic receptors. This action counteracts the effects of catecholamines like norepinephrine and epinephrine, leading to a reduction in cardiac output and blood pressure.[[“]]

Beta-1 Adrenergic Receptor Blockade cluster_0 Sympathetic Nervous System cluster_1 Cardiomyocyte Catecholamines Catecholamines Beta-1_Receptor Beta-1 Adrenergic Receptor Catecholamines->Beta-1_Receptor Activates AC Adenylyl Cyclase Beta-1_Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_Channels Calcium Channels PKA->Ca_Channels Phosphorylates Increased_HR_Contractility Increased Heart Rate & Contractility Ca_Channels->Increased_HR_Contractility Leads to Compound 1-(Isopropylamino)-3- (2-(2-methoxyethyl)phenoxy) propan-2-ol Compound->Beta-1_Receptor Blocks

Figure 1: Signaling pathway of Beta-1 adrenergic receptor blockade.

Application in Hypertension Animal Models

The Spontaneously Hypertensive Rat (SHR) is a widely used and relevant genetic model for essential hypertension.[3][4][5] Studies using SHR have demonstrated the preventive antihypertensive action of beta-blockers like Metoprolol.[[“]][6]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the antihypertensive effects of the test compound in an SHR model.

Experimental Workflow Animal_Acclimatization Animal Acclimatization (SHR and WKY rats, 1-2 weeks) Baseline_Measurement Baseline Blood Pressure & Heart Rate Measurement (Tail-cuff plethysmography) Animal_Acclimatization->Baseline_Measurement Group_Allocation Random Group Allocation (Vehicle, Compound Low Dose, Compound High Dose) Baseline_Measurement->Group_Allocation Drug_Administration Chronic Daily Administration (e.g., 4 weeks via oral gavage) Group_Allocation->Drug_Administration Weekly_Monitoring Weekly Blood Pressure & Heart Rate Monitoring Drug_Administration->Weekly_Monitoring Final_Measurements Final Hemodynamic Measurements (Invasive or Non-invasive) Weekly_Monitoring->Final_Measurements Tissue_Collection Tissue Collection for Histopathological & Molecular Analysis (Heart, Kidneys, Aorta) Final_Measurements->Tissue_Collection Data_Analysis Statistical Data Analysis Tissue_Collection->Data_Analysis Pharmacokinetic Process Oral_Admin Oral Administration Absorption Absorption (Gastrointestinal Tract) Oral_Admin->Absorption Distribution Distribution (Systemic Circulation, Target Tissues) Absorption->Distribution Metabolism Metabolism (Primarily Hepatic) Distribution->Metabolism Excretion Excretion (Renal) Distribution->Excretion Metabolism->Excretion

References

Application Note: Determination of Ortho-Metoprolol Affinity for Beta-Adrenergic Receptors Using a Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension and angina pectoris.[1][2] It is a member of the aryloxyaminopropanol class of beta-blockers.[3] Metoprolol is administered as a racemic mixture, although the (S)-enantiomer is responsible for the β1-blocking activity.[1][4] The affinity and selectivity of different isomers and analogues of metoprolol for adrenergic receptors are critical for understanding their pharmacological profiles. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of ortho-Metoprolol, a positional isomer of metoprolol, for β1- and β2-adrenergic receptors.

Principle of the Assay

Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and its receptor.[5][6] This protocol describes a competitive binding assay where a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-(S)-pindolol) is incubated with a source of β-adrenergic receptors (e.g., cell membranes). Increasing concentrations of an unlabeled competitor compound (ortho-Metoprolol) are added to displace the radioligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value is then used to calculate the inhibitory constant (Ki) of the competitor, which reflects its binding affinity for the receptor.[5]

Beta-1 Adrenergic Receptor Signaling Pathway

The β1-adrenergic receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[7] Upon agonist binding, the receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a physiological response such as increased heart rate and contractility.[7][9]

Beta1_Signaling_Pathway cluster_membrane Cell Membrane Receptor β1-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., Norepinephrine) Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate, Contractility) PKA->Response Phosphorylates Targets

Caption: Canonical β1-adrenergic receptor signaling cascade.

Experimental Protocols

This section details the methodology for determining the binding affinity of ortho-Metoprolol.

Materials and Reagents
  • Receptor Source: Membranes prepared from guinea-pig left ventricular wall (predominantly β1) and soleus muscle (predominantly β2), or from cell lines (e.g., CHO, HEK293) stably expressing human β1- or β2-adrenergic receptors.[10]

  • Radioligand: [¹²⁵I]-(S)-pindolol (specific activity ~2000 Ci/mmol). Alternatively, [³H]-Dihydroalprenolol (DHA) can be used.[10][11]

  • Test Compound: Ortho-Metoprolol.

  • Reference Compounds: Racemic Metoprolol, (S)-Metoprolol, (R)-Metoprolol.

  • Non-specific Binding Control: Propranolol (10 µM).[5]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), scintillation counter, scintillation fluid.[11]

Membrane Preparation
  • Homogenization: Dissect and mince tissue (or collect cultured cells) and place in ice-cold homogenization buffer. Homogenize using a Polytron or Dounce homogenizer.[5]

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[5]

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[5][6]

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold assay buffer, and centrifuge again at 40,000 x g for 30 minutes at 4°C.

  • Final Preparation: Discard the supernatant and resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Store membrane aliquots at -80°C.

Competitive Binding Assay Workflow

The following workflow outlines the steps for the competitive binding assay.

Assay_Workflow start Start prep Prepare Reagents: - Radioligand - Buffers - ortho-Metoprolol dilutions start->prep setup Assay Plate Setup (in Triplicate) prep->setup total_binding Total Binding: Membranes + Radioligand + Buffer setup->total_binding nsb Non-Specific Binding (NSB): Membranes + Radioligand + Propranolol setup->nsb competitor Competitor Wells: Membranes + Radioligand + Varying [ortho-Metoprolol] setup->competitor incubate Incubate at Room Temperature (e.g., 60-90 minutes) to reach equilibrium total_binding->incubate nsb->incubate competitor->incubate filter Rapid Filtration (Cell Harvester, GF/B filters) incubate->filter wash Wash Filters with Ice-Cold Wash Buffer filter->wash count Measure Radioactivity (Scintillation Counter) wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve (IC50) - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for the competitive radioligand binding assay.

Procedure:

  • Assay Setup: Set up the assay in a 96-well plate with all additions performed in triplicate.

    • Total Binding: Add 50 µL assay buffer, 50 µL radioligand, and 100 µL of membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM propranolol, 50 µL radioligand, and 100 µL of membrane suspension.

    • Competitor Binding: Add 50 µL of ortho-Metoprolol at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁴ M), 50 µL radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[6]

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[11]

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to minimize non-specific binding to the filter.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of ortho-Metoprolol. The percentage of specific binding at each competitor concentration is calculated as:

    • % Specific Binding = (CPM [competitor] - CPM [NSB]) / (CPM [Total] - CPM [NSB]) x 100

  • Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of ortho-Metoprolol that displaces 50% of the specifically bound radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via saturation binding assays).

Data Presentation

Quantitative data should be summarized for clear comparison. While specific binding data for ortho-Metoprolol is not available in the cited literature and must be determined experimentally, the following tables provide context with known data for metoprolol enantiomers and a template for presenting new findings.

Table 1: Binding Affinities of Metoprolol Enantiomers for β1- and β2-Adrenergic Receptors

This table summarizes the known binding affinities, presented as the negative logarithm of the inhibition constant (pKi), for the enantiomers of metoprolol. A higher pKi value indicates greater binding affinity.

CompoundReceptor SubtypepKi (mean ± s.d.)Ki (nM)Selectivity (β1 vs β2)Reference
(S)-Metoprolol β1-Adrenergic7.73 ± 0.10~18.6~28-fold for β1[10]
β2-Adrenergic6.28 ± 0.06~525[10]
(R)-Metoprolol β1-Adrenergic5.00 ± 0.0610,000~3-fold for β1[10]
β2-Adrenergic4.52 ± 0.09~30,200[10]

Note: Ki values are calculated from pKi (Ki = 10^(-pKi)).

Table 2: Template for Experimental Results of Ortho-Metoprolol

This table should be used to present the experimentally determined binding affinities for ortho-Metoprolol.

CompoundReceptor SubtypeIC50 (nM)Ki (nM)pKi
Ortho-Metoprolol β1-AdrenergicExperimental ValueCalculated ValueCalculated Value
β2-AdrenergicExperimental ValueCalculated ValueCalculated Value

References

Preparation of Stock Solutions for 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, a structural analog of metoprolol also known as ortho-Metoprolol.[1][2] Due to its structural similarity to the well-characterized beta-1 adrenergic receptor antagonist metoprolol, this protocol leverages established methodologies for metoprolol to ensure optimal solubility and stability for experimental use. Adherence to these guidelines is crucial for obtaining reproducible results in in-vitro and in-vivo studies.

Introduction

This compound is a compound of interest in pharmacological research, particularly in studies related to adrenergic signaling. Accurate and consistent preparation of stock solutions is the first critical step in any experiment to ensure the reliability and reproducibility of results. This application note provides a comprehensive guide to preparing stock solutions of this compound, including recommended solvents, storage conditions, and quality control measures.

Chemical Properties:
PropertyValue
Chemical Name This compound
Common Name ortho-Metoprolol
Molecular Formula C₁₅H₂₅NO₃[1][2][3]
Molecular Weight 267.36 g/mol [1][2][3]
Appearance Solid, white to off-white powder at room temperature[4]

Solubility Data

The solubility of this compound has been reported to be slight in chloroform and methanol.[3] Given its structural similarity to metoprolol, we can extrapolate solubility characteristics from the extensive data available for metoprolol and its common salt forms, metoprolol tartrate and metoprolol succinate.

SolventMetoprolol Tartrate SolubilityMetoprolol Succinate SolubilityRecommended for ortho-Metoprolol
Water >1000 mg/mLFreely solubleModerate solubility expected, suitable for working solutions.
Methanol >500 mg/mLSolubleGood solubility expected, can be used for stock solutions.
Ethanol Sparingly solubleSparingly solubleLower solubility expected, may require heating.
DMSO SolubleSolubleRecommended primary solvent for high concentration stock solutions.
PBS (pH 7.2) Soluble~5 mg/mLSuitable for preparing final working solutions for biological assays.

Data for metoprolol salts are provided as a reference. Actual solubility of ortho-Metoprolol may vary and should be confirmed empirically.

Experimental Protocols

Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weighing: Accurately weigh out 26.74 mg of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the 100 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Procedure for preparing a 10 µM working solution:

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock solution by diluting the 100 mM primary stock 1:100 in a suitable sterile solvent (e.g., sterile water or PBS).

  • Final Dilution: Add the appropriate volume of the primary or intermediate stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution from a 1 mM intermediate stock, dilute 1:100 in the culture medium.

Stability and Storage

  • DMSO Stock Solutions: When stored at -20°C in tightly sealed, light-protected vials, the DMSO stock solution is expected to be stable for several months.

  • Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment. Do not store diluted aqueous solutions for extended periods, as the compound may be less stable. Studies on metoprolol tartrate suggest stability in aqueous solutions for at least 30-36 hours at room temperature.

Diagrams

G cluster_prep Stock Solution Preparation Workflow weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve Transfer to vial vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Tubes vortex->aliquot Ensure complete dissolution store Store at -20°C aliquot->store G cluster_pathway Beta-1 Adrenergic Receptor Signaling Pathway ligand ortho-Metoprolol (Antagonist) receptor Beta-1 Adrenergic Receptor ligand->receptor Blocks g_protein Gs Protein receptor->g_protein Inhibits Activation ac Adenylyl Cyclase g_protein->ac Inhibits Activation camp cAMP ac->camp Reduces Production pka Protein Kinase A (PKA) camp->pka Reduces Activation downstream Downstream Cellular Effects (e.g., ↓ Heart Rate) pka->downstream Decreased Phosphorylation

References

Dosing Considerations for In-Vivo Studies with ortho-Metoprolol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, a selective β1-adrenergic receptor antagonist, is a widely prescribed medication for cardiovascular diseases. Its in-vivo effects are attributed not only to the parent drug but also to its metabolites. The term "ortho-Metoprolol" is not standard in scientific literature; however, it likely refers to O-demethylmetoprolol , one of the two major metabolites of metoprolol. The other key metabolite is α-hydroxymetoprolol , which is known to be pharmacologically active.[1] This document provides detailed application notes and protocols for in-vivo studies focusing on the dosing considerations for these two principal metabolites of metoprolol.

Metoprolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 through O-demethylation and α-hydroxylation.[2][3] While O-demethylmetoprolol is generally considered to have negligible pharmacological activity, α-hydroxymetoprolol exhibits β1-blocking activity, albeit at a lower potency than the parent compound.[1] Understanding the in-vivo characteristics of these metabolites is crucial for a comprehensive assessment of metoprolol's overall pharmacological profile.

Data Presentation: Quantitative In-Vivo Data

The following tables summarize the available quantitative data from in-vivo studies involving the administration of metoprolol and its active metabolite, α-hydroxymetoprolol. Currently, there is a lack of published in-vivo studies that directly administer O-demethylmetoprolol to assess its pharmacokinetic and pharmacodynamic properties.

Table 1: Pharmacokinetic Parameters of α-Hydroxymetoprolol in Dogs Following Intravenous Administration

ParameterValueSpeciesAdministration RouteSource
Half-life (t½) ~7.0 hoursDogIntravenous[4]
Volume of Distribution (Vd) 2.0 L/kgDogIntravenous[4]
Total Body Clearance ~3.5 mL/kg/minDogIntravenous[4]

Table 2: Comparative Beta-Blocking Potency of Metoprolol and α-Hydroxymetoprolol in Dogs

CompoundRelative Dose for a Similar Degree of β-BlockadeResulting Plasma LevelsSource
Metoprolol 1x1x[4]
α-Hydroxymetoprolol 5x10x[4]

Experimental Protocols

Protocol 1: Intravenous Administration of α-Hydroxymetoprolol in a Canine Model

This protocol is designed for assessing the pharmacokinetic and pharmacodynamic effects of α-hydroxymetoprolol following intravenous administration in dogs.

Materials:

  • α-Hydroxymetoprolol

  • Vehicle solution (e.g., sterile isotonic saline)

  • Anesthetized beagle dogs

  • Instrumentation for monitoring heart rate, blood pressure, and electrocardiogram (ECG)

  • Blood collection supplies (syringes, tubes with anticoagulant)

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system for plasma concentration analysis

Procedure:

  • Animal Preparation: Anesthetize healthy beagle dogs and instrument them for continuous monitoring of cardiovascular parameters.[5][6]

  • Drug Preparation: Dissolve α-hydroxymetoprolol in a sterile isotonic saline solution to the desired concentration. The vehicle should be administered to a control group.

  • Dose Administration: Administer the prepared α-hydroxymetoprolol solution as an intravenous bolus injection.[4] The dosage should be determined based on the desired level of β-blockade, keeping in mind that a 5-fold higher dose than metoprolol may be required for a similar effect.[4]

  • Pharmacodynamic Monitoring: Continuously record heart rate, blood pressure, and ECG before and after drug administration. To assess β-blockade, an exercise or pharmacological (e.g., isoproterenol) challenge can be performed, and the reduction in the heart rate response can be quantified.[4]

  • Pharmacokinetic Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of α-hydroxymetoprolol using a validated HPLC method.[1]

  • Data Analysis: Calculate pharmacokinetic parameters (half-life, volume of distribution, clearance) from the plasma concentration-time data. Correlate the pharmacodynamic measurements with the plasma concentrations to establish a dose-response relationship.

Protocol 2: General Protocol for Intravenous Administration in Rodent Models

For researchers opting to use rodent models, the following is a general protocol for intravenous administration.

Materials:

  • Test compound (e.g., α-hydroxymetoprolol)

  • Vehicle solution

  • Rats or mice

  • Restrainers

  • Syringes with appropriate needle gauge for intravenous injection (e.g., 27-30G for tail vein)

  • Warming device for tail vein dilation

Procedure:

  • Animal Preparation: Acclimatize the animals to the laboratory conditions. For tail vein injections, warm the animal's tail to dilate the vein.

  • Drug Preparation: Prepare the dosing solution in a suitable vehicle.

  • Dose Administration: Restrain the animal and administer the solution via the lateral tail vein.

  • Monitoring and Sampling: Follow the monitoring and sampling procedures as outlined in Protocol 1, with appropriately scaled blood sample volumes for the smaller animal size.

Mandatory Visualizations

Signaling Pathway of Metoprolol and its Active Metabolite

Metoprolol_Signaling_Pathway cluster_drug Drug/Metabolite cluster_receptor Receptor cluster_effect Physiological Effect Metoprolol Metoprolol Beta1_AR β1-Adrenergic Receptor Metoprolol->Beta1_AR Antagonist a_Hydroxy α-hydroxymetoprolol a_Hydroxy->Beta1_AR Antagonist HR ↓ Heart Rate Beta1_AR->HR BP ↓ Blood Pressure Beta1_AR->BP Contractility ↓ Cardiac Contractility Beta1_AR->Contractility

Caption: Signaling pathway of Metoprolol and α-hydroxymetoprolol.

Experimental Workflow for In-Vivo Study

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia & Instrumentation) Dosing Intravenous Dosing Animal_Prep->Dosing Drug_Prep Drug Formulation (α-hydroxymetoprolol in vehicle) Drug_Prep->Dosing PD_Monitor Pharmacodynamic Monitoring (HR, BP, ECG) Dosing->PD_Monitor PK_Sample Pharmacokinetic Sampling (Blood Collection) Dosing->PK_Sample Data_Analysis Pharmacokinetic & Pharmacodynamic Analysis PD_Monitor->Data_Analysis Plasma_Analysis Plasma Concentration Analysis (HPLC) PK_Sample->Plasma_Analysis Plasma_Analysis->Data_Analysis

Caption: Experimental workflow for in-vivo pharmacokinetic and pharmacodynamic studies.

Conclusion

The in-vivo study of metoprolol's metabolites is essential for a complete understanding of its pharmacological effects. While "ortho-Metoprolol" (O-demethylmetoprolol) is a major metabolite, current literature suggests it is pharmacologically inactive, and there is a lack of in-vivo studies involving its direct administration. In contrast, α-hydroxymetoprolol is an active metabolite with β1-blocking properties. The provided data and protocols offer a framework for designing and conducting in-vivo experiments to investigate the dosing considerations and pharmacological effects of α-hydroxymetoprolol. Further research is warranted to definitively characterize the in-vivo profile of O-demethylmetoprolol.

References

LC-MS/MS method for the analysis of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, commonly known as Metoprolol, in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring rapid sample turnaround. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to established bioanalytical guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity, making it suitable for high-throughput applications such as pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

Introduction

Metoprolol is a selective β1-adrenergic receptor blocker widely prescribed for the management of cardiovascular diseases, including hypertension, angina pectoris, and myocardial infarction.[1] Accurate and reliable quantification of Metoprolol in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and patient safety. While various analytical methods exist, LC-MS/MS has become the preferred technique due to its high selectivity, sensitivity, and speed.[1][2] This application note presents a validated LC-MS/MS method optimized for the routine analysis of Metoprolol in human plasma.

Experimental

2.1. Materials and Reagents

  • Metoprolol tartrate reference standard (Sigma-Aldrich)[3]

  • Metoprolol-d7 (Internal Standard, IS) (Vivan Life Sciences)[4]

  • HPLC-grade methanol and acetonitrile (J.T. Baker)[2]

  • Formic acid, analytical grade (Merck)[4]

  • Ammonium acetate (Fluka)[2]

  • Deionized water, Milli-Q grade or equivalent[2]

  • Drug-free human plasma with K2EDTA as anticoagulant (Local Blood Bank)[4]

2.2. Instrumentation

  • LC System: Agilent 1200 series HPLC or equivalent, equipped with a binary pump, autosampler, and column oven.[1]

  • Mass Spectrometer: API 4000™ triple quadrupole mass spectrometer or equivalent, with an electrospray ionization (ESI) source.[1]

  • Data System: Analyst software (MDS Sciex) for data acquisition and processing.[5]

2.3. Standard and Sample Preparation

  • Stock Solutions: Prepare primary stock solutions of Metoprolol (e.g., 1 mg/mL) and Metoprolol-d7 (IS) in methanol.[6]

  • Working Solutions: Prepare serial dilutions of the Metoprolol stock solution with a methanol/water (50:50, v/v) mixture to create calibration curve (CC) and quality control (QC) working solutions.[1]

  • Sample Preparation Protocol: A simple protein precipitation method is employed for plasma sample extraction.[1]

    • Aliquot 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the IS working solution (e.g., 864 ng/mL).[1]

    • Add 780 µL of methanol (containing 0.2% formic acid) to precipitate proteins.[1]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

    • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Method

3.1. Liquid Chromatography

The chromatographic conditions are summarized in the table below.

ParameterCondition
Column Ultimate XB-C18, 150 x 2.1 mm, 5 µm[1]
Mobile Phase Methanol:Water with 0.2% Formic Acid (65:35, v/v)[1]
Flow Rate 0.2 mL/min[1]
Injection Volume 5 µL[1]
Column Temperature 35 °C[1]
Run Time 3 minutes[1]

3.2. Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The optimized source and compound parameters are listed below.

ParameterMetoprololMetoprolol-d7 (IS)
Scan Type MRMMRM
Precursor Ion (m/z) 268.1[1]275.2[7]
Product Ion (m/z) 115.6[1]Not specified in provided context
Ion Source ESI Positive[1]ESI Positive[7]
Ion Spray Voltage (IS) 5500 V[1]5500 V
Temperature (TEM) 500 °C[1]500 °C
Nebulizer Gas (GS1) 40 psi[1]40 psi
Turbo Gas (GS2) 60 psi[1]60 psi
Curtain Gas (CUR) 25 psi[1]25 psi

Method Validation and Results

The method was validated for selectivity, linearity, precision, accuracy, recovery, and stability.

  • Selectivity: The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of Metoprolol and the IS.[1][7]

  • Linearity: The calibration curve was linear over the concentration range of 3.03 to 416.35 ng/mL.[1] The regression analysis (weighted 1/x²) yielded a correlation coefficient (r²) of ≥ 0.999.[1][2]

  • Precision and Accuracy: The intra- and inter-day precision (%CV) and accuracy (%RE) were determined at three QC levels (low, medium, and high). All values were within the acceptable limits of ±15% (±20% at the LLOQ).[1][3]

Table 1: Summary of Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low (LQC) 6.062.54 - 10.65[1]5.01 - 8.51[1]95.20 - 99.96[1]
Medium (MQC) 181.682.54 - 10.65[1]5.01 - 8.51[1]95.20 - 99.96[1]
High (HQC) 363.362.54 - 10.65[1]5.01 - 8.51[1]95.20 - 99.96[1]
  • Recovery and Matrix Effect: The extraction recovery and matrix effect were evaluated at low, medium, and high concentrations.

Table 2: Summary of Recovery and Matrix Effect

QC LevelExtraction Recovery (%)Matrix Effect (%)
Low (LQC) 76.06 - 95.25[1]93.67 - 104.19[1]
Medium (MQC) 76.06 - 95.25[1]93.67 - 104.19[1]
High (HQC) 76.06 - 95.25[1]93.67 - 104.19[1]
  • Stability: Metoprolol was found to be stable in human plasma under various storage and handling conditions, including bench-top (6 hours), freeze-thaw cycles (three cycles), and long-term storage (-70°C).[2]

Visual Protocols

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (200 µL) Add_IS Add Internal Standard (20 µL) Sample->Add_IS Precipitate Add Methanol (780 µL) Add_IS->Precipitate Vortex Vortex (30s) Precipitate->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (ESI+, MRM) Separation->Detection Acquisition Data Acquisition Detection->Acquisition Integration Peak Integration Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for Metoprolol analysis.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable means for the quantification of Metoprolol in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method ideally suited for clinical and research laboratories conducting pharmacokinetic and therapeutic drug monitoring studies of Metoprolol.

References

Application Note: Utilization of Metoprolol Impurity Reference Standards in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of cardiovascular conditions such as hypertension, angina, and heart failure.[1] The manufacturing process of Metoprolol and its subsequent storage can lead to the formation of impurities, which, even in small amounts, may affect the efficacy and safety of the final pharmaceutical product.[1][2] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established limits for these impurities.[1][3] Consequently, the accurate identification and quantification of these impurities are critical components of quality control in the pharmaceutical industry. This application note details the use of official Metoprolol impurity reference standards in the analytical testing of Metoprolol drug substances and products.

While the term "ortho-Metoprolol" is not a recognized standard impurity, a range of other process-related and degradation impurities are specified in pharmacopoeias. These include, but are not limited to, Metoprolol Impurity A, Impurity B, Impurity C, Impurity D, Impurity M, and Impurity N.[4] These certified reference standards are essential for method validation, routine quality control, and stability studies.[5][6]

Analytical Approaches

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Metoprolol and its related substances.[3][7] Modern HPLC methods often utilize UV detection, as Metoprolol and some of its impurities possess chromophores.[1] However, certain impurities, such as Impurity M and N, lack a UV chromophore, necessitating alternative detection methods like Charged Aerosol Detection (CAD) for reliable quantification.[1] The use of CAD offers the advantage of near-universal response for non-volatile analytes, making it a valuable tool for comprehensive impurity profiling.[1]

Forced degradation studies are also a critical aspect of impurity profiling, helping to identify potential degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[8][9] These studies are instrumental in developing stability-indicating analytical methods.

Quantitative Data Summary

The following tables summarize quantitative data from a validated HPLC-CAD method for the analysis of Metoprolol and its impurities. This data is crucial for assessing the performance and suitability of the analytical method for its intended purpose.

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (ng on column)Limit of Quantification (LOQ) (µg/mL)
Metoprolol2.5[1]0.1261
Impurity A2.5[1]-
Impurity M10[1]-
Impurity N25[1]-

Table 2: Linearity Data

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Metoprolol10 - 1000.999
ImpuritiesLOQ - 300% of target concentration≥ 0.999

Table 3: Accuracy (Recovery) Data

AnalyteSpiking LevelRecovery (%)
Metoprolol5 µg/mL99.80
10 µg/mL98.00
15 µg/mL102.72
ImpuritiesLOQ, 50%, 100%, 200%, 300%Within acceptable limits

Table 4: Precision Data

AnalytePrecision TypeRelative Standard Deviation (RSD) (%)
MetoprololIntra-day and Inter-day<2[10]
ImpuritiesAt LOQ level (n=6)<15

Experimental Protocols

Protocol 1: HPLC-UV/CAD Method for the Determination of Metoprolol and its Impurities

This protocol describes a hydrophilic interaction chromatography (HILIC) method coupled with UV and charged aerosol detection for the analysis of Metoprolol and its impurities A, M, and N.[1]

1. Materials and Reagents:

  • Metoprolol Succinate USP Reference Standard

  • Metoprolol EP Impurity A, M, and N Reference Standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Deionized water

2. Chromatographic Conditions:

  • Column: Acclaim™ Trinity™ P2 mixed-mode HILIC column

  • Mobile Phase: Isocratic elution with a suitable mixture of acetonitrile and ammonium formate buffer.

  • Flow Rate: As per optimized method

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • UV Detector Wavelength: 280 nm[1]

  • CAD Settings: As per manufacturer's recommendations

3. Standard Solution Preparation:

  • Prepare individual stock solutions of Metoprolol and each impurity reference standard in methanol at a concentration of 1.0 mg/mL.[1]

  • From the stock solutions, prepare working standard solutions containing a mixture of Metoprolol and the impurities at appropriate concentrations for calibration.

4. Sample Preparation:

  • Accurately weigh and dissolve the Metoprolol drug substance or powdered tablets in methanol to achieve a known concentration.

  • Filter the sample solution through a 0.45 µm filter before injection.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify the impurities in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantify the impurities using the calibration curve. For impurities without a UV chromophore, use the CAD signal for quantification.

Visualizations

Pharmaceutical_Impurity_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation Reference_Standard Weigh Metoprolol & Impurity Reference Standards Dissolution Dissolve in appropriate solvent (e.g., Methanol) Reference_Standard->Dissolution Sample Weigh Metoprolol Drug Substance/Product Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_System Inject into HPLC-UV/CAD System Filtration->HPLC_System Separation Chromatographic Separation (HILIC Column) HPLC_System->Separation Detection Dual Detection: UV (280 nm) & CAD Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Identification Peak Identification (Retention Time Matching) Chromatogram->Identification Quantification Impurity Quantification (Calibration Curve) Identification->Quantification Reporting Report Results & Compare with Specification Limits Quantification->Reporting Forced_Degradation_Study_Logic cluster_stress Stress Conditions (ICH Guidelines) Metoprolol_API Metoprolol API / Drug Product Acid Acid Hydrolysis (e.g., 0.1M HCl) Metoprolol_API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Metoprolol_API->Base Oxidation Oxidation (e.g., 3% H2O2) Metoprolol_API->Oxidation Thermal Thermal Stress (e.g., 60°C) Metoprolol_API->Thermal Photolytic Photolytic Stress (UV/Vis light) Metoprolol_API->Photolytic Analysis Analyze stressed samples using stability-indicating HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Outcome Identify Degradation Products Establish Degradation Pathway Validate Method Specificity Analysis->Outcome

References

Synthetic Routes for 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, a structural analog of the beta-blocker Metoprolol. The primary distinction of this compound is the ortho substitution of the methoxyethyl group on the phenoxy ring, in contrast to Metoprolol's para substitution. This positional isomerism can influence its physicochemical properties and receptor binding affinity.

The most common and efficient synthetic strategy involves a two-step process: a Williamson ether synthesis to form an epoxide intermediate, followed by a nucleophilic ring-opening of the epoxide with isopropylamine.

Synthetic Pathway Overview

The general synthetic pathway for this compound is outlined below. This route starts with the commercially available 2-(2-methoxyethyl)phenol.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Amination (Epoxide Ring-Opening) A 2-(2-methoxyethyl)phenol D Intermediate Epoxide (1-(2-(2-methoxyethyl)phenoxy)-2,3-epoxypropane) A->D Formation of Epoxide B Epichlorohydrin B->D Formation of Epoxide C Base (e.g., NaOH, K2CO3) C->D Formation of Epoxide F Final Product (this compound) D->F Ring Opening E Isopropylamine E->F

Caption: General two-step synthetic workflow for the target compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (Intermediate Epoxide)

This protocol details the formation of the key epoxide intermediate via Williamson ether synthesis.

Materials:

  • 2-(2-methoxyethyl)phenol

  • Epichlorohydrin

  • Base (e.g., Sodium Hydroxide, Potassium Carbonate)

  • Solvent (e.g., Dimethylformamide (DMF), Methanol, Water)

  • Round-bottom flask

  • Stirrer

  • Heating mantle/oil bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-(2-methoxyethyl)phenol in the chosen solvent.

  • Add the base to the reaction mixture and stir for 15-30 minutes to ensure complete deprotonation of the phenol.

  • Slowly add epichlorohydrin to the reaction mixture dropwise. An exothermic reaction may be observed.

  • Heat the reaction mixture to the desired temperature and maintain for the specified duration with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If an aqueous solvent is used, extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). If an organic solvent like DMF is used, it can be removed under reduced pressure.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer using a rotary evaporator to obtain the crude epoxide intermediate. Further purification can be achieved by column chromatography if necessary.

Summary of Reaction Conditions for Epoxidation:

ParameterCondition 1Condition 2Condition 3
Base Sodium HydroxidePotassium HydroxidePotassium Carbonate
Solvent AqueousAqueousDimethylformamide (DMF)
Temperature 0-25°C[1][2]35±2°C[3]Room Temperature[3]
Reaction Time 15-20 hours[1][2]6±1 hours[3]Not Specified
Yield Not SpecifiedNot Specified51% (as brown oil)[3]
Step 2: Synthesis of this compound (Final Product)

This protocol describes the ring-opening of the epoxide intermediate with isopropylamine to yield the final product.

Materials:

  • 1-(2-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (from Step 1)

  • Isopropylamine

  • Solvent (e.g., Isopropyl alcohol, Methanol, or neat)

  • Reaction vessel (pressure-rated if heating above the boiling point of isopropylamine)

  • Stirrer

  • Heating/Cooling system

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, charge the crude or purified epoxide intermediate from Step 1.

  • Add isopropylamine. A large excess of isopropylamine can be used as both the reactant and the solvent. Alternatively, a solvent such as isopropyl alcohol or methanol can be used.

  • Heat the reaction mixture to the specified temperature and maintain with stirring. If a low-boiling solvent or neat isopropylamine is used at elevated temperatures, a pressure-rated vessel is required.

  • Monitor the reaction progress by TLC until the epoxide is consumed.

  • Upon completion, cool the reaction mixture.

  • Remove the excess isopropylamine and solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Summary of Reaction Conditions for Amination:

ParameterCondition 1Condition 2
Solvent Isopropyl alcoholNeat (no solvent)
Isopropylamine (Equivalents) 3-6Large excess
Temperature Reflux70±10°C (under pressure)[2]
Reaction Time Not SpecifiedNot Specified
Yield 80–87% (for a similar reaction)[4]Not Specified

Alternative Synthetic Approaches

While the two-step synthesis from 2-(2-methoxyethyl)phenol is the most direct, other routes have been explored for related compounds, which could be adapted. One such approach involves catalytic hydrogenation.[4][5]

Catalytic_Hydrogenation A Alkoxy Intermediate D Final Product A->D Hydrogenation B Catalyst (Pd/C) B->D Hydrogenation C Hydrogen Source C->D Hydrogenation

Caption: Alternative catalytic hydrogenation step.

This method typically involves the removal of a protecting group or the reduction of a functional group in a precursor molecule to yield the final product. For instance, an alkoxy group in an intermediate could be removed via hydrogenation using a palladium on carbon (Pd/C) catalyst.[4]

Conclusion

The synthesis of this compound is readily achievable through a robust two-step synthetic sequence. The provided protocols, adapted from the synthesis of its well-known isomer Metoprolol, offer a solid foundation for laboratory-scale preparation. Optimization of reaction conditions, such as the choice of base, solvent, and temperature, can be performed to maximize yield and purity. For researchers investigating structure-activity relationships of beta-blockers or developing novel therapeutic agents, these methods provide a clear and reproducible pathway to obtain this specific positional isomer.

References

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of ortho-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of ortho-Metoprolol, with a specific focus on resolving peak asymmetry.

Troubleshooting Guide: Peak Asymmetry

Peak asymmetry, appearing as either peak tailing or peak fronting, can significantly compromise the accuracy and resolution of your chromatographic analysis. Below are common causes and solutions for these issues when analyzing the basic compound ortho-Metoprolol.

Issue: My ortho-Metoprolol peak is tailing.

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem when analyzing basic compounds like Metoprolol. This is often due to secondary interactions with the stationary phase.

Q1: What are the primary causes of peak tailing for a basic compound like ortho-Metoprolol?

A1: The most common cause is the interaction between the basic amine group of Metoprolol and acidic silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2] These secondary interactions lead to a portion of the analyte being more strongly retained, resulting in a tailing peak. Other potential causes include column contamination, low buffer concentration, or a mismatch between the sample solvent and the mobile phase.

Q2: How can I reduce peak tailing caused by silanol interactions?

A2: There are several effective strategies:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) protonates the silanol groups (Si-OH), reducing their ability to interact with the protonated amine group of Metoprolol.[2]

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, minimizing secondary interactions.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and maintain a consistent pH on the column surface.

  • Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.

Q3: Could my column be the problem?

A3: Yes, column issues are a frequent source of peak tailing.

  • Column Contamination: Buildup of impurities on the column frit or at the head of the column can distort peak shape.

  • Column Void: A void or channel in the column packing material can also lead to peak asymmetry. If you suspect a column issue, try flushing it with a strong solvent. If the problem persists, replacing the column may be necessary.

Issue: My ortho-Metoprolol peak is fronting.

Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can also affect quantification.

Q1: What typically causes peak fronting?

A1: The most common causes of peak fronting are sample overload and solvent incompatibility.

  • Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing some analyte molecules to travel through the column more quickly, leading to a fronting peak.

  • Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread before it properly interacts with the stationary phase.

Q2: How do I resolve peak fronting?

A2:

  • Reduce Sample Concentration: Dilute your sample and reinject it. If the peak shape improves, you were likely overloading the column.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent. This ensures the analyte band is focused at the head of the column upon injection.

  • Decrease Injection Volume: Reducing the volume of sample injected can also alleviate fronting caused by both mass and volume overload.

Frequently Asked Questions (FAQs)

Q: What is a good starting mobile phase pH for analyzing ortho-Metoprolol?

A: For basic compounds like Metoprolol on a reversed-phase column, starting with a mobile phase pH of around 3.0 is often effective.[2][3] This pH helps to suppress the interaction between the protonated analyte and any free silanol groups on the stationary phase, leading to a more symmetrical peak shape.[2]

Q: What is an acceptable tailing factor for a Metoprolol peak?

A: According to system suitability tests in many validated methods, a tailing factor of less than 2.0 is generally required.[4] For good chromatographic performance, a tailing factor of ≤ 1.2 is often targeted.[5]

Q: Can the choice of organic modifier in the mobile phase affect peak shape?

A: Yes. While both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC, they can provide different selectivity and peak shapes. If you are experiencing asymmetry with one, it can be worthwhile to try the other. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks.

Data Presentation

The following table illustrates how adjusting key chromatographic parameters can influence the peak asymmetry factor for a basic compound like ortho-Metoprolol. Note: These are representative values for illustrative purposes.

ParameterCondition AAsymmetry Factor (As)Condition BAsymmetry Factor (As)Rationale
Mobile Phase pH pH 6.81.8pH 3.01.1Lowering the pH protonates silanol groups, reducing secondary interactions with the basic analyte.[2]
Buffer Concentration 10 mM Phosphate1.650 mM Phosphate1.2Higher buffer concentration can mask residual silanol activity.
Sample Concentration 100 µg/mL1.9 (Fronting)10 µg/mL1.1High sample concentration can lead to column overload and peak fronting.
Sample Solvent 100% Acetonitrile1.7 (Fronting)50:50 ACN:Water1.2A sample solvent stronger than the mobile phase can cause poor peak shape.

Experimental Protocols

Example Protocol for HPLC Analysis of Metoprolol

This protocol is a general example based on common methods for Metoprolol analysis.[6] Adjustments may be necessary to optimize for ortho-Metoprolol and specific instrumentation.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (pH 3.0, adjusted with phosphoric acid) and acetonitrile. A common starting ratio is 70:30 (Buffer:Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 222 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 20 µg/mL.

Procedure for Troubleshooting Peak Tailing:

  • Baseline Analysis: First, run the analysis using the standard protocol. Calculate the asymmetry factor (As).

  • pH Adjustment: Prepare a new mobile phase with the aqueous buffer adjusted to pH 2.5. Equilibrate the column and re-run the analysis. Compare the peak shape and As value.

  • Solvent Modification: If tailing persists, consider preparing a mobile phase with methanol instead of acetonitrile at a ratio that provides similar retention time.

  • Column Evaluation: If no improvement is seen, consider the column's age and history. Flush with a strong solvent (e.g., 100% acetonitrile) or replace if necessary.

Visualizations

G cluster_start cluster_troubleshoot Troubleshooting Workflow cluster_end start Asymmetric Peak Observed (ortho-Metoprolol) A Identify Asymmetry Type start->A B1 Peak Tailing A->B1 Tailing B2 Peak Fronting A->B2 Fronting C1 Check for Secondary Silanol Interactions B1->C1 C2 Check for Overload or Solvent Mismatch B2->C2 D1 Lower Mobile Phase pH (e.g., to pH 3.0) C1->D1 Yes F1 Check for Column Contamination/Void C1->F1 No E1 Use End-Capped Column or Add Competing Base D1->E1 end_node Symmetric Peak Achieved E1->end_node G1 Flush or Replace Column F1->G1 Yes G1->end_node D2 Dilute Sample or Reduce Injection Volume C2->D2 Yes E2 Dissolve Sample in Mobile Phase D2->E2 E2->end_node

Caption: Troubleshooting workflow for HPLC peak asymmetry.

G cluster_column Silica Stationary Phase (C18) cluster_analyte Mobile Phase cluster_interaction silanol Acidic Silanol Group (Si-OH) interaction_label Secondary Ionic Interaction (Causes Peak Tailing) metoprolol ortho-Metoprolol (Basic Amine Group) metoprolol->silanol Undesirable Interaction

Caption: Interaction causing peak tailing of basic analytes.

References

Technical Support Center: Optimizing 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol Solubility for Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol (ortho-Metoprolol), a structural analog of metoprolol, in cell culture media for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as ortho-Metoprolol, is a chemical compound with the molecular formula C15H25NO3 and a molecular weight of approximately 267.37 g/mol . It is a structural analog of the well-known beta-1-selective adrenergic receptor blocker, metoprolol, and is of significant interest in pharmaceutical research and development.[1][2]

Q2: What are the general solubility characteristics of this compound?

A2: The solubility of this compound is influenced by its chemical structure, which contains both polar (amino and methoxy groups) and non-polar (isopropyl and phenoxy groups) regions.[3] While specific data for the free base is limited, it is known to be slightly soluble in chloroform and methanol.[4] For cell culture applications, it is highly recommended to use a salt form of the compound, such as tartrate or succinate, which exhibit significantly better aqueous solubility.

Q3: Which salt form of the analogous compound, metoprolol, is more soluble in aqueous solutions?

A3: Metoprolol tartrate is significantly more soluble in water than metoprolol succinate.[4] This is a critical factor to consider when preparing aqueous solutions for in vitro assays. For experiments requiring higher concentrations in aqueous buffers, the tartrate salt is generally the better choice.[4]

Q4: What is the recommended solvent for preparing a stock solution?

A4: For high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is a common and effective solvent.[1][4] Ethanol can also be used.[4] It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid cytotoxicity.[4]

Q5: Can I dissolve the compound directly in cell culture media?

A5: Directly dissolving the compound in cell culture media is generally not recommended, especially for creating concentrated stock solutions. It is best practice to first prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.[4]

Troubleshooting Guide

Issue 1: Precipitate formation upon dilution of the stock solution in cell culture media.

Possible Cause: The compound is precipitating out of the aqueous medium due to its limited solubility, especially when a concentrated organic stock solution is introduced.

Solutions:

  • Reduce the final solvent concentration: Ensure the final concentration of DMSO or ethanol in your cell culture medium is as low as possible (ideally below 0.1% and not exceeding 0.5%) to minimize solvent-induced precipitation and potential toxicity to the cells.[4]

  • Use an intermediate dilution step: Before the final dilution into your cell culture medium, prepare an intermediate dilution of your stock solution in a solvent that is miscible with both the stock solvent and the culture medium.

  • Pre-warm the cell culture medium: Warming the medium to 37°C before adding the compound solution can sometimes enhance solubility.[4]

  • Check the pH of the medium: The solubility of this compound, being a weak base, can be pH-dependent, with solubility potentially decreasing as the pH increases.[4] Ensure your cell culture medium is properly buffered.

  • Consider the salt form: If you are encountering persistent solubility issues, switching to a more water-soluble salt form, such as the tartrate salt of the analogous compound metoprolol, may be beneficial.[4]

Issue 2: Inconsistent or unexpected experimental results.

Possible Cause: Poor solubility leading to an inaccurate final concentration of the active compound in the cell culture medium.

Solutions:

  • Visually inspect your solutions: Before treating your cells, always ensure that the final working solution is clear and free of any visible precipitate.[4]

  • Perform a solubility pre-test: Prior to your main experiment, conduct a small-scale test to confirm the solubility of the compound at your desired final concentration in the specific cell culture medium you are using.[4]

  • Prepare fresh dilutions: It is recommended to prepare fresh dilutions of the compound for each experiment. Do not store diluted aqueous solutions for extended periods, as precipitation can occur over time.[4] Aqueous solutions of metoprolol succinate, for instance, are recommended for use on the same day they are prepared.[4]

Data Presentation

Table 1: Solubility of Metoprolol Salts in Various Solvents

Salt FormSolventTemperature (°C)Solubility
Metoprolol TartrateWater25>1000 mg/mL
Methanol25>500 mg/mL
Chloroform25496 mg/mL
DMSO25100 mg/mL
Ethanol2531 mg/mL
Metoprolol SuccinateWaterAmbientFreely soluble
PBS (pH 7.2)Ambient~5 mg/mL
DMSOAmbient~10 mg/mL
DimethylformamideAmbient~2 mg/mL
Methanol25Soluble
Ethanol25Sparingly soluble

Data based on the analogous compound, metoprolol, and is intended as a guide.[4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • This compound (or its salt form)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile conical tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • In a sterile conical tube, weigh out the desired amount of the compound. For a 100 mM stock solution of a compound with a molecular weight of 267.37 g/mol , this would be 26.74 mg for 1 mL of DMSO.

  • Add the appropriate volume of sterile DMSO to achieve the desired concentration.

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[4]

  • (Optional but recommended) Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.[4]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • Prepared stock solution (e.g., 100 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the stock solution. Important: Add the stock solution to the medium, not the other way around, to facilitate rapid mixing and reduce the chance of precipitation.

  • Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve (Warm if necessary) dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot & Store at -20°C filter->aliquot dilute Dilute Stock into Medium aliquot->dilute Use Aliquot prewarm Pre-warm Cell Culture Medium (37°C) prewarm->dilute inspect Visually Inspect for Clarity dilute->inspect add_to_cells Add to Cell Culture inspect->add_to_cells precipitate Precipitate Forms inspect->precipitate If cloudy inconsistent_results Inconsistent Results add_to_cells->inconsistent_results If issues arise reduce_dmso Reduce final DMSO% precipitate->reduce_dmso intermediate_dilution Use intermediate dilution precipitate->intermediate_dilution check_ph Check medium pH precipitate->check_ph pre_test Perform solubility pre-test inconsistent_results->pre_test fresh_dilutions Prepare fresh dilutions inconsistent_results->fresh_dilutions

Caption: Experimental workflow for preparing and troubleshooting solutions.

signaling_pathway_example compound 1-(Isopropylamino)-3- (2-(2-methoxyethyl)phenoxy)propan-2-ol receptor β1-Adrenergic Receptor compound->receptor Antagonist g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates cellular_response Downstream Cellular Response pka->cellular_response Phosphorylates Targets

Caption: Simplified signaling pathway of a β1-adrenergic receptor antagonist.

References

Stability issues of ortho-Metoprolol in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ortho-Metoprolol in various experimental conditions. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of ortho-Metoprolol in solution?

The stability of ortho-Metoprolol is significantly influenced by pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2][3] Generally, extensive degradation is observed in alkaline conditions and under thermal stress.[2] Minimal degradation is typically seen in acidic, photolytic, and oxidative stress conditions.[2]

Q2: In which pH conditions is ortho-Metoprolol most stable?

Metoprolol has been found to be relatively stable in neutral and acidic conditions.[4] One study indicated stability in a phosphate buffer with a pH of 7.4 for up to 240 minutes.[4] Conversely, it is sensitive to basic conditions, showing significant degradation in alkaline media.[2][3]

Q3: What are the common degradation pathways for ortho-Metoprolol?

The main degradation pathways for Metoprolol include:

  • Hydrolysis: Particularly under alkaline conditions, leading to the cleavage of the ether linkage.

  • Oxidation: The molecule can be oxidized, especially at the secondary alcohol and the amino group.[5]

  • Photodegradation: Exposure to UV light can induce degradation, often through the formation of reactive hydroxyl radicals.[6][7][8] The degradation can involve hydroxylation of the aromatic ring or cleavage of the side chain.[7]

  • Ozonation: Degradation can occur through reactions with ozone and hydroxyl radicals, leading to aromatic ring opening and degradation of the aliphatic chain.[9][10]

Q4: I suspect my ortho-Metoprolol solution has degraded. How can I confirm this?

Degradation can be confirmed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[2][11] A validated stability-indicating method can separate the intact drug from its degradation products.[2] The appearance of new peaks or a decrease in the area of the main ortho-Metoprolol peak in the chromatogram suggests degradation.

Q5: Are there any visible signs of ortho-Metoprolol degradation in solution?

While not always present, visible signs of degradation can include a change in the color of the solution or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial for confirming stability.[12][13]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of ortho-Metoprolol concentration in solution. The buffer system may be alkaline, promoting hydrolysis.Prepare solutions in a neutral or slightly acidic buffer (e.g., phosphate buffer at pH 7.0 or lower). Store solutions at reduced temperatures (2-8 °C) if possible and protect from light.
Appearance of unknown peaks in HPLC analysis. Degradation of ortho-Metoprolol due to stress factors.Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify the retention times of potential degradation products. This will help in confirming the source of the unknown peaks.[1][3]
Inconsistent results in bioassays. Instability of the ortho-Metoprolol stock solution over the course of the experiment.Prepare fresh stock solutions for each experiment. If solutions need to be stored, validate the storage conditions by performing stability tests at regular intervals.
Precipitation in the sample solution. Poor solubility or degradation leading to insoluble products.Check the pH of the solution, as ortho-Metoprolol is more soluble in acidic conditions. If degradation is suspected, analyze the precipitate to identify its composition.

Quantitative Data on Metoprolol Stability

The following table summarizes the degradation of Metoprolol under various stress conditions as reported in the literature. This data is based on Metoprolol tartrate or succinate salts and should be considered as a general guide for ortho-Metoprolol.

Stress Condition Reagent/Condition Duration & Temperature Degradation (%) Reference
Acid Hydrolysis0.1 N HCl2 hours at 60°C7.53% - 12.79%[1]
Base Hydrolysis0.1 N NaOH3 hours at 60°CSignificant degradation[1][2]
OxidationNot specifiedNot specifiedMinimal degradation[2]
PhotochemicalSunlight2 hours (dry and wet form)Degradation observed[1]
ThermalDry Heat60°CSignificant degradation[2][3]
Neutral HydrolysisWater6 hours at 60°CDegradation observed[1]

Experimental Protocols

General Protocol for Forced Degradation Study

This protocol provides a general framework for assessing the stability of ortho-Metoprolol under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of ortho-Metoprolol in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Reflux the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[1] After cooling, neutralize the solution with 0.1 N NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Reflux the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 3 hours).[1] After cooling, neutralize the solution with 0.1 N HCl.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified duration.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a UV lamp for a defined period.[1] A control sample should be kept in the dark.

  • Thermal Degradation: Keep the solid drug substance or a solution in an oven at a high temperature (e.g., 60°C) for a specified duration.[3]

  • Sample Analysis: Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the drug in the stressed sample to that of the control.

Example of a Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio (e.g., 20:80 v/v).[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a specific wavelength (e.g., 225 nm or 240 nm).[1]

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation stock Prepare ortho-Metoprolol Stock Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) stock->stress_conditions control Prepare Control Sample (Unstressed) stock->control hplc HPLC Analysis with Stability-Indicating Method stress_conditions->hplc control->hplc data_analysis Data Analysis (Compare Stressed vs. Control) hplc->data_analysis stability Determine % Degradation data_analysis->stability degradation_profile Identify Degradation Products stability->degradation_profile

Caption: Experimental workflow for assessing ortho-Metoprolol stability.

troubleshooting_guide start Stability Issue Encountered check_params Check Solution Parameters (pH, Temperature, Light Exposure) start->check_params is_alkaline Is pH > 7? check_params->is_alkaline use_neutral_acidic Action: Use Neutral/Acidic Buffer Store at Low Temp & Protect from Light is_alkaline->use_neutral_acidic Yes is_high_temp High Temperature Exposure? is_alkaline->is_high_temp No analytical_confirmation Perform Analytical Confirmation (e.g., HPLC) use_neutral_acidic->analytical_confirmation store_cool Action: Store at Recommended Temperature is_high_temp->store_cool Yes is_light_exposed Light Exposure? is_high_temp->is_light_exposed No store_cool->analytical_confirmation protect_light Action: Use Amber Vials/Protect from Light is_light_exposed->protect_light Yes is_light_exposed->analytical_confirmation No protect_light->analytical_confirmation degradation_confirmed Degradation Confirmed? analytical_confirmation->degradation_confirmed characterize_degradants Action: Characterize Degradation Products degradation_confirmed->characterize_degradants Yes no_degradation No Degradation Detected. Re-evaluate Experimental Setup. degradation_confirmed->no_degradation No

Caption: Troubleshooting decision tree for ortho-Metoprolol stability issues.

degradation_pathways cluster_hydrolysis Hydrolysis (Alkaline) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV) metoprolol ortho-Metoprolol hydrolysis_product Ether Bond Cleavage Products metoprolol->hydrolysis_product OH- oxidation_product Oxidized Derivatives metoprolol->oxidation_product [O] photo_product Hydroxylated & Side-Chain Cleavage Products metoprolol->photo_product hv

Caption: Simplified major degradation pathways of ortho-Metoprolol.

References

Preventing degradation of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as ortho-Metoprolol or Metoprolol EP Impurity E, is a chemical compound of interest in pharmaceutical research and development.[1][2] It is structurally related to the well-known beta-blocker, Metoprolol.

Q2: What are the primary causes of degradation for this compound during sample preparation?

Based on studies of the closely related compound Metoprolol, the primary causes of degradation are expected to be:

  • Hydrolysis: Degradation can occur under both acidic and alkaline conditions.[3]

  • Oxidation: The compound is susceptible to degradation in the presence of oxidizing agents.[3]

  • Photolysis: Exposure to UV light can lead to degradation.[4][5][6]

The compound is generally stable under thermal stress and neutral pH conditions.[3]

Q3: What are the likely degradation products?

While specific degradation products for this compound are not extensively documented in the provided search results, based on the degradation pathways of Metoprolol, one can anticipate the formation of products resulting from:

  • Hydrolysis of the ether linkage.

  • Oxidation of the secondary alcohol or the isopropylamino group.

  • Modifications to the aromatic ring.

For Metoprolol, a number of degradation products have been identified, including those resulting from the transformation of the side chain and the aromatic ring.[3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low recovery of the analyte Degradation due to pH extremes during extraction.Maintain the pH of the sample and extraction solvents as close to neutral as possible. If acidic or basic conditions are necessary, minimize the exposure time.
Oxidation during sample processing.De-gas solvents and consider adding an antioxidant (e.g., ascorbic acid) to the sample matrix. Work under an inert atmosphere (e.g., nitrogen) if possible.
Photodegradation from ambient or UV light.Protect samples from light by using amber vials or covering glassware with aluminum foil. Minimize exposure to direct light during all steps of the sample preparation.
Appearance of unknown peaks in the chromatogram Formation of degradation products.Review the sample preparation workflow to identify potential causes of degradation (see above). Use a stability-indicating analytical method to separate the analyte from its degradation products.
Contamination from solvents or reagents.Use high-purity solvents and reagents. Run a blank sample (matrix without the analyte) to identify any background peaks.
Inconsistent results between samples Variable exposure to light, temperature, or pH.Standardize the sample preparation protocol to ensure all samples are treated identically. Control the temperature and light exposure throughout the process.
Incomplete extraction.Optimize the extraction procedure, including the choice of solvent, pH, and mixing time. Consider using solid-phase extraction (SPE) for cleaner and more reproducible extractions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • UV lamp

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of methanol and 0.1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration with the mobile phase.

  • Alkaline Hydrolysis: Dissolve the compound in a 1:1 mixture of methanol and 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to the final concentration with the mobile phase.

  • Oxidative Degradation: Dissolve the compound in methanol and add 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to the final concentration with the mobile phase.

  • Photolytic Degradation: Dissolve the compound in methanol and expose it to UV light (e.g., 254 nm) for 24 hours. Dilute to the final concentration with the mobile phase.

  • Thermal Degradation: Store the solid compound at 60°C for 24 hours. Dissolve in the mobile phase to the final concentration.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a suitable HPLC method.

Protocol 2: Sample Preparation from Biological Matrices (Plasma)

This protocol describes a general procedure for extracting the analyte from plasma while minimizing degradation.

Materials:

  • Plasma sample containing the analyte

  • Internal standard (e.g., a structurally similar, stable compound)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE conditioning, wash, and elution solvents

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Add the internal standard solution and vortex briefly.

  • Protein Precipitation (Option A): Add 3 volumes of cold protein precipitation solvent to 1 volume of plasma. Vortex for 1 minute and then centrifuge at high speed for 10 minutes. Collect the supernatant.

  • Solid-Phase Extraction (Option B):

    • Conditioning: Condition the SPE cartridge with methanol followed by water.

    • Loading: Load the pre-treated plasma sample onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

    • Elution: Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation: Evaporate the supernatant (from protein precipitation) or the eluate (from SPE) to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase.

  • Analysis: Inject the reconstituted sample into the HPLC system.

Data Presentation

Table 1: Summary of Metoprolol Degradation under Forced Conditions

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acid Hydrolysis0.1 M HCl2 hours60°CSignificant[3]
Alkaline Hydrolysis0.1 M NaOH2 hours60°CSignificant[3]
Oxidation3% H₂O₂24 hoursRoom TempExtensive[3]
PhotolysisUV Light24 hoursRoom TempDegradation observed[4][5]
ThermalSolid24 hours60°CStable[3]
Neutral HydrolysisWater--Stable[3]

Note: This data is for Metoprolol and is expected to be indicative for this compound due to structural similarity.

Visualizations

cluster_degradation Degradation Pathways Analyte This compound Hydrolysis Hydrolysis Products Analyte->Hydrolysis Acid/Base Oxidation Oxidation Products Analyte->Oxidation Oxidizing Agents Photolysis Photolysis Products Analyte->Photolysis UV Light

Caption: Potential degradation pathways for the analyte.

cluster_workflow Sample Preparation Workflow Start Plasma Sample Precipitation Protein Precipitation Start->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis HPLC Analysis Reconstitution->Analysis

Caption: Workflow for protein precipitation sample preparation.

cluster_spe_workflow Solid-Phase Extraction Workflow Start Plasma Sample Condition Condition SPE Cartridge Start->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporation Evaporation Elute->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis HPLC Analysis Reconstitution->Analysis

Caption: Workflow for solid-phase extraction sample preparation.

References

Technical Support Center: Synthesis of ortho-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ortho-Metoprolol, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for ortho-Metoprolol?

A1: The most common synthesis of ortho-Metoprolol involves a two-step process. First is the epoxidation of 4-(2-methoxyethyl)phenol with an epihalohydrin, typically epichlorohydrin, in the presence of a base to form the intermediate 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane. The second step is the amination of this epoxide intermediate through a ring-opening reaction with isopropylamine to yield Metoprolol base.[1]

Q2: What are the critical parameters affecting the yield in the epoxidation step?

A2: The choice of base, solvent, and reaction temperature are crucial in the epoxidation step. Common bases include sodium hydroxide, potassium hydroxide, and potassium carbonate.[1] The reaction can be performed in aqueous solutions or organic solvents like dimethylformamide (DMF).[1][2] Temperature control is important to minimize side reactions; for instance, some protocols recommend maintaining the temperature between 0-25°C, while others suggest 35±2°C.[1]

Q3: How can I minimize the formation of impurities during the synthesis?

A3: Impurity formation can be minimized by optimizing reaction conditions. For example, in the amination step, using an appropriate molar ratio of isopropylamine to the epoxide intermediate can prevent the formation of undesired by-products.[3] Maintaining the recommended temperature ranges during both epoxidation and amination is also critical to prevent side reactions.[4] Purification of the epoxide intermediate, for instance by distillation under reduced pressure, can significantly improve the purity of the final product.[5][6]

Q4: What are some common impurities in ortho-Metoprolol synthesis?

A4: Common impurities can arise from the starting materials, side reactions, or degradation. One known impurity is 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol (Metoprolol EP impurity D), which can be formed during the synthesis.[7] Other potential impurities can be process-related compounds or synthetic intermediates.[8]

Q5: What are the recommended purification methods for the final Metoprolol product?

A5: After the synthesis, the crude Metoprolol base is typically purified. This can involve several steps, including distillation of excess isopropylamine and solvent, followed by extraction.[9][10] The purified base can then be converted to a salt, such as Metoprolol succinate or tartrate, and further purified by crystallization from a suitable solvent like methanol or isopropanol.[4][5][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the epoxidation step Incomplete reaction.- Ensure the base is fully dissolved and the reaction is stirred efficiently. - Optimize reaction time and temperature based on the chosen solvent and base (see Table 1).
Side reactions due to incorrect temperature.- Maintain strict temperature control as specified in the protocol. For aqueous NaOH, a range of 0-25°C is suggested, while for aqueous KOH, 35±2°C can be used.[1]
Low yield in the amination step Insufficient amount of isopropylamine.- Use a sufficient excess of isopropylamine, especially when the reaction is performed without a solvent.[1] A molar ratio of epoxide to isopropylamine of 1:5.25 ± 0.25 is recommended in some protocols.[4]
Incomplete reaction.- Ensure adequate reaction time and temperature. Refluxing in a solvent like methanol at around 80°C or heating to 50-55°C without a solvent can drive the reaction to completion.[1]
High levels of impurities in the final product Impure epoxide intermediate.- Purify the epoxide intermediate by vacuum distillation before proceeding to the amination step.[5]
Formation of by-products during amination.- Optimize the molar ratio of reactants. Increasing the equivalence of isopropylamine can help prevent the formation of undesired by-products.[3]
Difficulty in isolating the Metoprolol base Inefficient extraction.- Adjust the pH of the aqueous layer to >11 (e.g., pH 13) with a strong base like NaOH to ensure the Metoprolol base is in its free form for efficient extraction into an organic solvent.[10]
Poor quality of the final crystalline salt Residual solvents or impurities.- Recrystallize the crude salt from a suitable solvent. For instance, Metoprolol succinate can be recrystallized from methanol.[5] - Ensure proper drying of the final product under vacuum at an appropriate temperature (e.g., 85-95°C for Metoprolol succinate) to remove residual solvents.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Epoxidation of 4-(2-Methoxyethyl)phenol

Parameter Condition 1 Condition 2 Condition 3
Base Sodium HydroxidePotassium HydroxidePotassium Carbonate
Solvent AqueousAqueousDimethylformamide (DMF)
Temperature 0-25°C[5]35±2°C[1]Room Temperature
Reaction Time 15-20 hours[5]6±1 hours[1]Not Specified
Reported Yield of Epoxide Not Specified91.7-95.2%[12]51% (as brown oil)[7]

Table 2: Comparison of Reaction Conditions for the Amination of the Epoxide Intermediate

Parameter Condition 1 Condition 2
Solvent No SolventMethanol
Temperature Initial <15°C, then 50-55°C[1]Reflux (approx. 80°C)[1]
Isopropylamine Large excess[1]3-5 equivalents[1]
Reported Yield of Metoprolol Base ~95%[10]Not Specified

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (Epoxide Intermediate)

Materials:

  • 4-(2-Methoxyethyl)phenol

  • Epichlorohydrin

  • Potassium Hydroxide (or Sodium Hydroxide)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Dissolve potassium hydroxide in deionized water in a reaction vessel.

  • Add 4-(2-methoxyethyl)phenol to the solution and stir for 30 minutes to 1 hour.[12]

  • Add epichlorohydrin to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50°C) and maintain for the specified time (e.g., 7 hours), monitoring the reaction by Thin Layer Chromatography (TLC).[12]

  • After the reaction is complete, cool the mixture and extract the product with ethyl acetate.

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate.[12]

  • For higher purity, the crude product can be distilled under vacuum.[5]

Protocol 2: Synthesis of ortho-Metoprolol Base

Materials:

  • 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (from Protocol 1)

  • Isopropylamine

  • Toluene (for extraction)

  • Isopropanol

Procedure:

  • Charge the crude or purified epoxide intermediate into a suitable reaction vessel.

  • Add a large excess of isopropylamine.

  • If performing the reaction without a solvent, maintain the initial temperature below 15°C, then heat to 50-55°C and hold for approximately 3 hours.[1]

  • Remove the excess isopropylamine by distillation at atmospheric pressure, ensuring the temperature does not exceed 70±3°C.[9]

  • Extract the resulting Metoprolol base with toluene.

  • Wash the toluenic solution.

  • Distill the toluene under vacuum to obtain the crude Metoprolol base as a residue.[9]

  • The crude base can be further purified by dissolving it in isopropanol and proceeding to salt formation or by other purification techniques.[9]

Visualizations

Metoprolol_Synthesis_Workflow cluster_epoxidation Step 1: Epoxidation cluster_amination Step 2: Amination A 4-(2-methoxyethyl)phenol D Reaction (e.g., 35°C, 6h) A->D B Epichlorohydrin B->D C Base (e.g., KOH) in Water C->D E Epoxide Intermediate (Crude) D->E F Purification (Vacuum Distillation) E->F G Purified Epoxide F->G I Reaction (e.g., 50-55°C, 3h) G->I H Isopropylamine H->I J Metoprolol Base (Crude) I->J K Purification (Extraction & Distillation) J->K L Purified Metoprolol Base K->L

Caption: Workflow for the synthesis of ortho-Metoprolol.

Metoprolol_Mechanism Metoprolol Metoprolol Beta1Receptor β1-Adrenergic Receptor (in Heart Muscle) Metoprolol->Beta1Receptor Binds to Block Blocks Receptor Metoprolol->Block Effect Reduced Heart Rate & Blood Pressure Beta1Receptor->Effect Leads to Norepinephrine Norepinephrine (Stress Hormone) Norepinephrine->Beta1Receptor Cannot bind

References

Addressing variability in 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioassays involving 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, a key beta-1-selective adrenergic receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as ortho-Metoprolol, is a cardioselective β-blocker.[1] Its primary mechanism of action is the competitive antagonism of β-1 adrenergic receptors, which are predominantly found in cardiac tissue.[2][3][4] By blocking these receptors, it prevents endogenous catecholamines like adrenaline and noradrenaline from binding and exerting their effects. This inhibition leads to a reduction in heart rate, myocardial contractility, and blood pressure.[2][3][4] The downstream signaling pathway involves the reduction of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) activation.[2][3]

Q2: Which cell lines are suitable for bioassays with this compound?

A2: Cell lines expressing the β-1 adrenergic receptor are essential. Commonly used models include:

  • CHO-K1 (Chinese Hamster Ovary) cells: These are often used for transient or stable expression of the target receptor.

  • HEK293 (Human Embryonic Kidney) cells: Similar to CHO cells, they are easily transfected and suitable for receptor expression.

  • Cell lines with endogenous expression of β-1 adrenergic receptors can also be used, but expression levels should be verified.

Q3: What are the most common bioassays to assess the activity of this compound?

A3: The most common bioassays for evaluating G-protein coupled receptor (GPCR) antagonists like this compound include:

  • cAMP Measurement Assays: To quantify the inhibition of agonist-induced cAMP production.

  • Calcium Flux Assays: To measure changes in intracellular calcium concentration upon receptor activation.

  • Radioligand Binding Assays: To determine the binding affinity of the compound to the β-1 adrenergic receptor.

Q4: I am observing high variability in my assay results. What are the potential sources?

A4: Variability in cell-based assays can stem from several factors:

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range.

  • Reagent Preparation and Storage: Ensure all reagents are prepared consistently and stored correctly.[5]

  • Pipetting and Handling Errors: Inconsistent pipetting can introduce significant variability.[6]

  • Genetic Variations: Polymorphisms in genes like CYP2D6, ADRB1, and GRK5 can affect drug metabolism and response, which may be a factor if using primary cells or in vivo models.[7][8][9][10]

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curves
Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect solutions for precipitates, especially after dilution in aqueous media. Reduce the final concentration of organic solvents (e.g., DMSO) to <0.5%.[11]A clear solution and more consistent assay results.
Cell Passage Variability Maintain a consistent and low cell passage number for all experiments.Reduced variability in cell response to the compound.
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.More reproducible dose-response curves.
Ligand Degradation Prepare fresh ligand dilutions for each experiment. Store stock solutions appropriately.Consistent ligand activity across experiments.
Issue 2: High Background Signal
Potential Cause Troubleshooting Step Expected Outcome
Constitutive Receptor Activity If high basal activity is observed, consider using an inverse agonist to lower the baseline.A lower background signal and an improved assay window.
Non-specific Binding Increase the number of wash steps in the protocol. Include a control with a high concentration of an unlabeled ligand.Reduced background signal due to non-specific binding.
Assay Interference Test for autofluorescence of the compound or other interferences with the detection method.Identification and mitigation of sources of artificial signal.
Issue 3: Low or No Assay Signal
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Reagent Preparation Double-check all reagent calculations and preparation steps. Ensure proper storage and handling of all kit components.[5]A functional assay with a measurable signal.
Low Receptor Expression Verify cell surface expression of the β-1 adrenergic receptor using techniques like ELISA or flow cytometry on non-permeabilized cells.Confirmation of adequate receptor expression for the assay.
Suboptimal Assay Conditions Optimize incubation times, temperature, and cell density.An improved signal-to-noise ratio.
Inactive Compound Verify the purity and integrity of the compound.Assurance that the compound is active and suitable for the assay.

Experimental Protocols

Protocol 1: cAMP Measurement Assay

This protocol outlines the steps for determining changes in intracellular cAMP levels following GPCR activation.

Materials:

  • Cells expressing the β-1 adrenergic receptor

  • 96-well plate

  • Agonist (e.g., Isoproterenol)

  • This compound

  • cAMP assay kit (following manufacturer's instructions)

  • Assay buffer

Methodology:

  • Cell Culture and Plating: Culture and seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Ligand Preparation: Prepare a stock solution of the agonist and the antagonist (this compound) in an appropriate solvent. Create serial dilutions in assay buffer.

  • Assay Procedure:

    • Wash the cells once with assay buffer.

    • Add the antagonist at various concentrations and incubate for a predetermined time.

    • Add the agonist at a fixed concentration (e.g., EC80) and incubate.

    • Lyse the cells and measure cAMP levels according to the assay kit manufacturer's protocol.

  • Data Analysis:

    • Plot the cAMP concentration against the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Calcium Flux Assay

This protocol describes how to measure changes in intracellular calcium concentration following GPCR activation.

Materials:

  • Cells expressing the β-1 adrenergic receptor

  • Black, clear-bottom 96-well plate

  • Calcium-sensitive fluorescent dye

  • Agonist (e.g., Isoproterenol)

  • This compound

  • Assay buffer

Methodology:

  • Cell Culture and Plating: Culture cells in a black, clear-bottom 96-well plate and allow them to reach near confluency.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Ligand Preparation: Prepare serial dilutions of the agonist and antagonist in assay buffer.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader equipped with an injector.

    • Add the antagonist at various concentrations and incubate.

    • Inject the agonist at a fixed concentration and measure the fluorescence intensity in real-time.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the change in fluorescence against the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound 1-(Isopropylamino)-3-(...) (Antagonist) Receptor β-1 Adrenergic Receptor (GPCR) Compound->Receptor Blocks Agonist Adrenaline/ Noradrenaline Agonist->Receptor Activates G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Leads to

Caption: Signaling pathway of the β-1 adrenergic receptor and its inhibition.

Experimental_Workflow start Start cell_prep Cell Preparation (Seeding & Incubation) start->cell_prep reagent_prep Reagent Preparation (Compound & Agonist Dilutions) cell_prep->reagent_prep assay Perform Bioassay (e.g., cAMP or Calcium Flux) reagent_prep->assay data_acq Data Acquisition (Plate Reader) assay->data_acq data_analysis Data Analysis (IC50 Determination) data_acq->data_analysis end End data_analysis->end

Caption: General experimental workflow for bioassays.

Troubleshooting_Logic start Variable Results? check_cells Check Cell Health & Passage Number start->check_cells Yes consistent_results Consistent Results start->consistent_results No check_reagents Verify Reagent Preparation & Storage check_cells->check_reagents check_technique Review Pipetting Technique check_reagents->check_technique check_compound Assess Compound Solubility & Integrity check_technique->check_compound check_compound->consistent_results

Caption: A logical approach to troubleshooting assay variability.

References

Technical Support Center: Investigating the Cytotoxicity of ortho-Metoprolol in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the cytotoxicity of ortho-Metoprolol in primary cell lines.

Frequently Asked Questions (FAQs)

A common series of questions and answers have been compiled below to assist you.

Q1: My primary cells are highly sensitive and die shortly after plating, even in the control group. How can I improve their viability?

A1: Primary cells are notoriously more challenging to maintain in culture than immortalized cell lines. Ensure you are using the recommended specialized media and supplements for your specific cell type. The lot-to-lot variability of serum can be a significant factor; it is advisable to test different batches of fetal bovine serum (FBS) or use serum-free media if available. Additionally, consider using coated cultureware (e.g., with collagen, fibronectin, or laminin) to promote cell attachment and survival. Finally, handle the cells with extreme care, minimizing pipetting forces and centrifugation speeds.

Q2: I am not observing any cytotoxic effect of ortho-Metoprolol, even at high concentrations. What could be the reason?

A2: There are several potential reasons for a lack of cytotoxicity. The incubation time may be too short for the compound to induce a cytotoxic response; consider performing a time-course experiment (e.g., 24, 48, and 72 hours).[1] The specific primary cell line you are using may be resistant to ortho-Metoprolol's effects. It is also possible that the compound is unstable in your culture medium.[1] Verify the compound's stability over the incubation period. Lastly, ensure accurate preparation of your ortho-Metoprolol stock solution and serial dilutions.

Q3: The results of my cytotoxicity assays are not reproducible and show high variability between replicates. What are the common causes?

A3: High variability in cytotoxicity assays can stem from several factors. Inconsistent cell seeding is a primary culprit; ensure you have a homogenous single-cell suspension before plating and use appropriate pipetting techniques.[2] Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells or filling them with sterile phosphate-buffered saline (PBS) to maintain humidity. Ensure thorough mixing of reagents, such as MTT or LDH substrate, in each well.[1] Finally, check for and address any potential mycoplasma contamination in your cell cultures, as this can significantly alter cellular responses.[1]

Q4: How do I choose the most appropriate cytotoxicity assay for my study?

A4: The choice of assay depends on the specific question you are asking.

  • MTT or MTS assays are suitable for assessing metabolic activity, which is often correlated with cell viability.[3]

  • LDH release assays measure membrane integrity and are indicative of necrosis or late apoptosis.[4]

  • Apoptosis assays , such as Annexin V/PI staining or caspase activity assays, are used to specifically quantify programmed cell death.[5][6] It is often recommended to use multiple assays that measure different cellular parameters to obtain a comprehensive understanding of the cytotoxic mechanism.

Troubleshooting Guides

Below are a series of troubleshooting guides to assist you with your experiments.

Troubleshooting Low Potency (High IC50) of ortho-Metoprolol
Problem Possible Cause Solution
No or low cytotoxicity observed.ortho-Metoprolol may have low intrinsic potency in the selected primary cell line.Test a broader range of concentrations. Consider using a positive control known to induce cytotoxicity in your cell line to validate the assay.
Suboptimal assay duration.Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint.[1]
Instability of ortho-Metoprolol in culture medium.Verify the stability of the compound in your specific culture medium over the incubation period.
Low expression of the target receptor (β1-adrenergic receptor) in the primary cells.Confirm target expression using techniques like RT-qPCR or Western blotting.
Troubleshooting High Background Signal in Cytotoxicity Assays
Problem Possible Cause Solution
High absorbance/fluorescence in media-only wells.Contamination of media or reagents.Use fresh, sterile reagents and media. Always include a "media-only" control.
Compound interference with the assay chemistry.Include a "compound-only" control (ortho-Metoprolol in cell-free media) to measure any intrinsic signal. Subtract this background from the experimental wells.[1]
Phenol red in the culture medium can interfere with colorimetric assays.Use phenol red-free medium for the duration of the assay.
Troubleshooting Inconsistent Results in Apoptosis Assays
Problem Possible Cause Solution
High percentage of necrotic cells in the control group.Harsh cell handling during harvesting (e.g., over-trypsinization, excessive centrifugation).Optimize cell detachment and harvesting protocols. Use lower centrifugation speeds and keep cells on ice.
Spontaneous apoptosis in primary cells.Ensure optimal culture conditions and use low-passage cells.
Difficulty distinguishing between apoptotic and necrotic populations.Suboptimal compensation settings in flow cytometry.Use single-stain controls (Annexin V only and PI only) to set proper compensation.
Incubation time with Annexin V/PI is too short or too long.Follow the manufacturer's protocol for recommended incubation times.

Quantitative Data on Metoprolol Cytotoxicity

While specific data for ortho-Metoprolol in primary cell lines is limited in publicly available literature, the following tables summarize the cytotoxic effects of Metoprolol in various cancer cell lines, which can serve as a reference for designing dose-response studies.

Table 1: Inhibitory Concentration (IC50) of Metoprolol on Leukemic Cell Lines [7][8]

Cell LineAssayTime PointIC50 (µg/mL)IC50 (µM)
U937 (Human Monocytic Leukemia)MTT48 hours800.74~2994
72 hours565.33~2114
MOLT-4 (Human T-cell Leukemia)MTT48 hours704.97~2636
72 hours501.51~1875

Table 2: Cytotoxic Effects of Metoprolol on Other Cancer Cell Lines

Cell LineAssayConcentration (µM)ObservationCitation
A549 & H1299 (Non-Small Cell Lung Cancer)Apoptosis Assay50Induced apoptosis.[9]
H9c2 (Rat Cardiomyoblasts)CCK-8 & LDH>10Cytotoxicity observed.[8]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of ortho-Metoprolol in culture medium. Remove the old medium from the wells and add 100 µL of the ortho-Metoprolol dilutions. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[3]

  • Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[3]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is based on the principle of measuring LDH released from damaged cells into the culture supernatant.[4]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare three types of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.[11]

    • Background control: Medium only.

  • Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.[12]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[13]

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with ortho-Metoprolol as described previously.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE) and neutralize with medium containing FBS. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Signaling Pathway of Metoprolol

Metoprolol is a selective β1-adrenergic receptor antagonist.[14][15] Its primary mechanism of action involves blocking the binding of catecholamines (e.g., adrenaline and noradrenaline) to β1 receptors, primarily in cardiac tissue.[14][16] This inhibition reduces the activation of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP) and subsequent downregulation of protein kinase A (PKA) activity.[14][15]

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Primary Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with ortho-Metoprolol (Dose-Response and Time-Course) seed->treat viability Cell Viability Assays (e.g., MTT, MTS) treat->viability membrane Membrane Integrity Assays (e.g., LDH Release) treat->membrane apoptosis Apoptosis Assays (e.g., Annexin V/PI) treat->apoptosis data Data Acquisition (Plate Reader, Flow Cytometer) viability->data membrane->data apoptosis->data calc Calculate % Viability, % Cytotoxicity, IC50 data->calc end Determine Cytotoxic Mechanism calc->end

References

Minimizing matrix effects in LC-MS/MS analysis of ortho-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of ortho-Metoprolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects and ensure accurate and reproducible results in your bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of ortho-Metoprolol?

A1: Matrix effects in LC-MS/MS are the alteration of ionization efficiency (suppression or enhancement) of the target analyte, in this case, ortho-Metoprolol, by co-eluting endogenous components from the biological sample matrix (e.g., plasma, urine).[1][2][3][4] These effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[3][5] The most common sources of matrix effects in bioanalysis are phospholipids, which can co-extract with the analyte and interfere with the ionization process in the mass spectrometer source.[6][7][8]

Q2: How can I determine if my ortho-Metoprolol assay is affected by matrix effects?

A2: You can assess matrix effects both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][3] A constant flow of an ortho-Metoprolol standard solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal indicates the presence of matrix effects at that retention time.[3]

  • Quantitative Assessment (Post-Extraction Spiking): This is the "gold standard" for quantifying matrix effects.[1] It involves comparing the peak area of ortho-Metoprolol in a solution prepared in a clean solvent to the peak area of ortho-Metoprolol spiked into an extracted blank matrix sample at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective strategy to compensate for matrix effects.[3][9] A SIL-IS, such as Metoprolol-d7, has nearly identical chemical and physical properties to the analyte and will co-elute.[10][11] Therefore, it experiences the same degree of matrix effects as ortho-Metoprolol. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability introduced by matrix effects can be effectively normalized.[4]

Troubleshooting Guide: Minimizing Matrix Effects

This guide provides a systematic approach to troubleshooting and minimizing matrix effects in your LC-MS/MS analysis of ortho-Metoprolol.

Problem: Inconsistent results, poor accuracy, and precision.

This is a common symptom of unaddressed matrix effects. Follow these steps to diagnose and mitigate the issue.

Step 1: Evaluate the Extent of Matrix Effects

Before making changes to your method, it's crucial to understand the magnitude of the matrix effect.

  • Action: Perform a quantitative matrix effect assessment using the post-extraction spiking method with at least six different lots of the biological matrix.

  • Expected Outcome: This will reveal the degree of ion suppression or enhancement and the variability between different sources of the matrix.

Step 2: Optimize Sample Preparation

The primary goal of sample preparation is to remove interfering matrix components, especially phospholipids, while recovering the analyte of interest.[4]

  • Action: Compare different sample preparation techniques. The choice of method will depend on the required sensitivity and throughput. A summary of common techniques and their effectiveness in removing phospholipids is provided in the table below.

  • Recommendation: For the most effective removal of phospholipids and proteins, consider using specialized techniques like HybridSPE® or phospholipid removal plates (e.g., Ostro™).[6][8][12]

Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid.[12]Simple, fast, and inexpensive.[5][12]Results in the least clean extracts; significant matrix effects from phospholipids are common.[13]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.[4]Can provide cleaner extracts than PPT.Can be time-consuming, requires method development, and may have low recovery for polar analytes.[12][13]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[4]Provides significantly cleaner extracts than PPT and allows for sample concentration.[12]Requires method development and can be more time-consuming and expensive.[12]
Phospholipid Removal Plates/SPE Employs specific chemistry to selectively remove phospholipids from the sample.[6][12]Highly effective at removing phospholipids, leading to a significant reduction in matrix effects.[6][8]Can be more costly than simpler methods.

Step 3: Refine Chromatographic Conditions

Chromatographic separation plays a key role in moving the ortho-Metoprolol peak away from regions of significant ion suppression.

  • Action:

    • Modify the mobile phase: Adjusting the pH or organic solvent composition can alter the retention times of both ortho-Metoprolol and interfering matrix components.[13]

    • Adjust the gradient: A longer, shallower gradient can improve the resolution between the analyte and co-eluting interferences.[13]

    • Consider a different column chemistry: A column with a different stationary phase may provide a different selectivity and better separation from matrix components.

Step 4: Implement an Appropriate Internal Standard

  • Action: If not already in use, incorporate a stable isotope-labeled internal standard (e.g., Metoprolol-d7).

  • Rationale: As mentioned in the FAQs, a SIL-IS is the best way to compensate for matrix effects that cannot be eliminated through sample preparation and chromatography.

The following diagram illustrates a comprehensive workflow for troubleshooting and minimizing matrix effects.

cluster_0 Troubleshooting Workflow for Matrix Effects Start Inconsistent or Inaccurate Results (Suspected Matrix Effects) Assess Step 1: Quantify Matrix Effect (Post-Extraction Spiking) Start->Assess Optimize_Sample_Prep Step 2: Optimize Sample Preparation (e.g., PPT, LLE, SPE, Phospholipid Removal) Assess->Optimize_Sample_Prep Matrix Effect > 15%? Optimize_Chroma Step 3: Optimize Chromatography (Mobile Phase, Gradient, Column) Optimize_Sample_Prep->Optimize_Chroma Implement_IS Step 4: Use Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_Chroma->Implement_IS Validate Re-validate Method Implement_IS->Validate

Caption: A logical workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.

Experimental Protocols

Below are detailed methodologies for key experiments related to minimizing matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)

Objective: To quantify the degree of ion suppression or enhancement for ortho-Metoprolol.

Materials:

  • Blank biological matrix (e.g., plasma) from at least six different sources.

  • ortho-Metoprolol analytical standard.

  • LC-MS/MS system.

  • Validated sample preparation method.

  • Clean solvent (e.g., mobile phase initial conditions).

Procedure:

  • Prepare Set 1 (Analyte in Clean Solvent): Prepare a solution of ortho-Metoprolol in the clean solvent at a known concentration (e.g., a mid-range QC level).

  • Prepare Set 2 (Analyte in Extracted Matrix): a. Extract at least six different lots of blank biological matrix using your established sample preparation method. b. After the final extraction step, spike the extracted matrix with ortho-Metoprolol to achieve the same final concentration as in Set 1.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for ortho-Metoprolol.

  • Calculation:

    • Calculate the average peak area for Set 1 (A_solvent).

    • Calculate the average peak area for each lot in Set 2 (A_matrix).

    • Determine the Matrix Factor (MF) for each lot: MF = A_matrix / A_solvent

    • The overall matrix effect is often reported as (MF - 1) x 100% . A negative value indicates suppression, and a positive value indicates enhancement.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

Objective: A quick and simple method for sample cleanup.

Materials:

  • Biological matrix sample (e.g., 100 µL of plasma).

  • Internal standard spiking solution.

  • Ice-cold acetonitrile.

  • Vortex mixer and centrifuge.

Procedure:

  • To 100 µL of the plasma sample, add the internal standard.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1-2 minutes to precipitate the proteins.

  • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube for analysis.

  • The supernatant can be injected directly or evaporated and reconstituted in the mobile phase.

Protocol 3: Sample Preparation using Phospholipid Removal Plates

Objective: To selectively remove phospholipids and proteins for a cleaner extract.

Materials:

  • Biological matrix sample (e.g., 100 µL of plasma).

  • Internal standard spiking solution.

  • 1% formic acid in acetonitrile.

  • Phospholipid removal plate (e.g., Ostro™, HybridSPE®).

  • Collection plate and vacuum manifold (if required).

Procedure:

  • To 100 µL of the plasma sample, add the internal standard.

  • Add 300 µL of 1% formic acid in acetonitrile.

  • Vortex for 1 minute.

  • Load the entire mixture onto the phospholipid removal plate.

  • Apply vacuum or positive pressure to pull the sample through the plate into a clean collection plate.

  • The resulting filtrate is ready for injection or can be evaporated and reconstituted.

The following diagram illustrates the workflow for sample preparation using a phospholipid removal plate.

cluster_1 Phospholipid Removal Workflow Start Plasma Sample + IS Precipitate Add Acetonitrile with 1% Formic Acid (Protein Precipitation) Start->Precipitate Vortex Vortex to Mix Precipitate->Vortex Load Load onto Phospholipid Removal Plate Vortex->Load Filter Apply Vacuum / Positive Pressure Load->Filter Collect Collect Filtrate Filter->Collect Analyze Ready for LC-MS/MS Analysis Collect->Analyze

Caption: A streamlined sample preparation workflow using phospholipid removal plates.

References

Technical Support Center: ortho-Metoprolol Interference in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering fluorescence interference from metoprolol in cellular imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is "ortho-Metoprolol" and is it different from metoprolol?

The term "ortho-Metoprolol" is not a standard chemical nomenclature for metoprolol. Metoprolol is chemically known as (±)-1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol.[1] The naming convention "ortho," "meta," and "para" describes the substitution pattern on a benzene ring. In the case of metoprolol, the substitution is at the para position. It is likely that "ortho-Metoprolol" refers to the standard metoprolol compound. This guide will proceed with the assumption that the interference is caused by metoprolol itself.

Q2: Can metoprolol interfere with my fluorescent probes?

Yes, metoprolol can interfere with fluorescent probes in cellular imaging. This interference can manifest in several ways:

  • Autofluorescence: Metoprolol is an intrinsically fluorescent molecule, meaning it can absorb light and re-emit it as fluorescence.[2][3] This autofluorescence can be a significant source of background noise, potentially obscuring the signal from your fluorescent probes.[4]

  • Spectral Overlap: The excitation and emission spectra of metoprolol may overlap with those of your fluorescent probes.[5][6] When this occurs, the fluorescence from metoprolol can be detected in the channel intended for your probe, leading to false-positive signals or inaccurate quantification.[7]

  • Fluorescence Quenching: In some cases, a drug can decrease the fluorescence intensity of a probe through a process called quenching.[8][9][10] This can be a result of various molecular interactions and can lead to a reduction in your desired signal.[11][12]

Q3: What are the spectral properties of metoprolol?

Metoprolol has been shown to have excitation wavelengths at approximately 225 nm and 275 nm, with emission peaks around 296 nm and 306 nm.[2][13] However, the exact spectral properties can be influenced by the local microenvironment.[10]

Q4: How can I determine if metoprolol is causing interference in my experiment?

The most straightforward way to check for interference is to include a control sample in your experiment that contains cells treated with metoprolol but without your fluorescent probe.[4][14] By imaging this control sample using the same settings as your experimental samples, you can visualize the extent of metoprolol's autofluorescence.

Troubleshooting Guide

If you suspect that metoprolol is interfering with your cellular imaging experiment, follow these troubleshooting steps:

Step 1: Characterize the Interference

  • Image a "Metoprolol Only" Control: Prepare a sample with your cells and the same concentration of metoprolol used in your experiment, but without any fluorescent probes.

  • Acquire Images Across Multiple Channels: Image this control sample using the filter sets for all the fluorescent probes in your experiment. This will help you identify which channels are affected by metoprolol's autofluorescence.

  • Perform a Lambda Scan: If your microscope has a spectral detector, perform a lambda scan on the "metoprolol only" sample. This will give you the complete emission spectrum of metoprolol in your specific experimental conditions and will be crucial for spectral unmixing.[4][15]

Step 2: Minimize the Interference

Based on the nature of the interference, you can employ one or more of the following strategies:

  • Optimize Fluorophore Selection:

    • Shift to Longer Wavelengths: Metoprolol's autofluorescence is more pronounced in the blue and green regions of the spectrum.[14] If possible, choose fluorescent probes that excite and emit in the red or far-red wavelengths (above 600 nm) to minimize spectral overlap.[4]

  • Image Processing Techniques:

    • Background Subtraction: For simple background fluorescence, a straightforward background subtraction might be sufficient.

    • Spectral Unmixing: For significant spectral overlap, spectral unmixing is a powerful technique.[4][15] This method uses the emission spectrum of metoprolol (obtained from your control sample) to computationally remove its contribution from the images of your stained samples.

  • Adjust Experimental Parameters:

    • Reduce Metoprolol Concentration: If experimentally feasible, try reducing the concentration of metoprolol to a level that still produces the desired biological effect but with less fluorescence interference.

    • Wash Steps: If metoprolol is not tightly bound, including additional wash steps before imaging might help to reduce the background signal from unbound drug.

Quantitative Data

Table 1: Spectral Properties of Metoprolol

PropertyWavelength (nm)Reference(s)
Excitation Maxima~225, ~275[2]
Emission Maxima~296, ~306[13]

Table 2: Common Fluorescent Probes and Potential for Metoprolol Interference

Fluorescent ProbeExcitation (nm)Emission (nm)Potential for InterferenceMitigation Strategy
DAPI~358~461High Spectral Unmixing, Choose a red-shifted nuclear stain
FITC / GFP~488~520Moderate Spectral Unmixing, Shift to red-emitting probes
TRITC / RFP~550~580Low Generally less interference
Cy5~650~670Very Low Ideal choice to avoid interference

Experimental Protocols

Protocol 1: Characterizing Metoprolol Autofluorescence

  • Cell Culture: Plate your cells of interest on a suitable imaging dish or slide and culture under standard conditions.

  • Metoprolol Treatment: Treat the cells with the desired concentration of metoprolol for the appropriate duration, as dictated by your experimental design.

  • Control Sample: Prepare a parallel sample that is not treated with metoprolol.

  • Imaging:

    • Wash the cells with phenol red-free medium or phosphate-buffered saline (PBS).[4]

    • Acquire images of both the metoprolol-treated and untreated samples using the same filter sets and acquisition settings you plan to use for your main experiment.

    • If available, perform a lambda scan on the metoprolol-treated sample to obtain its emission spectrum.

Protocol 2: Spectral Unmixing to Remove Metoprolol Interference

  • Acquire Reference Spectra:

    • Image a "metoprolol only" control sample and use the microscope software to generate and save its emission spectrum.

    • For each fluorescent probe in your experiment, prepare a single-stained sample and acquire and save its emission spectrum.

  • Acquire Experimental Image: Acquire a multi-channel image or a lambda scan of your fully stained experimental sample (cells + metoprolol + fluorescent probes).

  • Perform Linear Unmixing: In your imaging software, use the linear unmixing or spectral deconvolution function.[15]

  • Input Reference Spectra: Provide the saved emission spectra of metoprolol and your fluorescent probes to the software.

  • Analyze Unmixed Image: The software will generate a new set of images where the signal from each component (metoprolol and each probe) is separated into its own channel, effectively removing the interference.

Visualizations

experimental_workflow Troubleshooting Workflow for Metoprolol Interference cluster_0 Step 1: Identify Interference cluster_1 Step 2: Mitigation Strategies A Prepare 'Metoprolol Only' Control B Image with Experimental Settings A->B C Is there a signal in the probe's channel? B->C D No significant signal. Proceed with experiment. C->D No E Significant signal detected. Characterize spectrum. C->E Yes F Option 1: Change to a red-shifted probe. E->F G Option 2: Use Spectral Unmixing. E->G H Option 3: Reduce Metoprolol concentration. E->H I Re-evaluate interference. F->I G->I H->I I->C

Caption: Troubleshooting workflow for metoprolol interference.

spectral_overlap Spectral Overlap of Metoprolol and Fluorescent Probes Metoprolol Metoprolol Emission (~300 nm) DAPI DAPI Emission (~460 nm) Metoprolol->DAPI High Overlap GFP GFP Emission (~510 nm) Metoprolol->GFP Potential Overlap Cy5 Cy5 Emission (~670 nm) Metoprolol->Cy5 Minimal Overlap

Caption: Conceptual diagram of spectral overlap.

References

Technical Support Center: Optimization of ortho-Metoprolol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of ortho-Metoprolol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for ortho-Metoprolol?

A1: The synthesis of ortho-Metoprolol follows a similar pathway to the well-documented synthesis of Metoprolol (the para-isomer). The key difference lies in the starting material. The general strategy involves three main steps:

  • Synthesis of the precursor, 2-(2-methoxyethyl)phenol: This is the critical step that determines the ortho-regioselectivity. A common approach is the Williamson ether synthesis starting from a protected catechol derivative or 2-hydroxyphenethyl alcohol.

  • Formation of the epoxide intermediate: The synthesized 2-(2-methoxyethyl)phenol is reacted with an epihalohydrin, typically epichlorohydrin, in the presence of a base.

  • Amination: The epoxide ring is then opened by reaction with isopropylamine to yield ortho-Metoprolol.

Q2: What are the main challenges in synthesizing the ortho-isomer compared to the para-isomer?

A2: The primary challenge is achieving high regioselectivity for the ortho-position during the synthesis of the precursor, 2-(2-methoxyethyl)phenol. Phenols are highly reactive towards electrophilic aromatic substitution, which typically yields a mixture of ortho- and para-isomers.[1] Controlling the reaction conditions to favor the ortho-product is crucial and can be a significant hurdle. Steric hindrance at the ortho-position can also influence reaction rates and yields compared to the para-position.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of each reaction step.[2] For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.[3][4]

Q4: What are the critical parameters to control for optimizing the yield and purity of ortho-Metoprolol?

A4: Key parameters to control include:

  • Temperature: Precise temperature control is essential, especially during the formation of the epoxide and the subsequent amination, to minimize the formation of impurities.[5]

  • Molar ratios of reactants: Optimizing the molar ratios of the starting materials, base, and reagents like epichlorohydrin and isopropylamine is critical to drive the reaction to completion and reduce side products.[6]

  • Choice of solvent and base: The selection of an appropriate solvent and base can significantly influence the reaction rate and selectivity.[6]

  • Purification methods: Effective purification of intermediates and the final product is necessary to remove unreacted starting materials and byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-(2-methoxyethyl)phenol - Competing para-alkylation. - Suboptimal reaction conditions for Williamson ether synthesis.- Utilize a starting material with a directing group that favors ortho-substitution. - Carefully control the reaction temperature and stoichiometry of the base and alkylating agent.[6] - Consider alternative strategies like directed ortho-metalation for higher regioselectivity.[1]
Formation of multiple byproducts in the epoxidation step - Reaction temperature is too high, leading to side reactions. - Incorrect stoichiometry of the base.- Maintain the reaction temperature within the recommended range (e.g., 50-70°C for the analogous para-isomer synthesis).[7] - Perform a titration to determine the optimal amount of base required.
Incomplete amination reaction - Insufficient amount of isopropylamine. - Reaction temperature is too low or reaction time is too short.- Use an excess of isopropylamine to drive the reaction to completion.[7] - Increase the reaction temperature (e.g., reflux) and monitor the reaction progress by TLC until the starting epoxide is consumed.[8]
Difficulty in purifying the final ortho-Metoprolol product - Presence of closely related impurities, such as the para-isomer or dialkylated products.- Employ column chromatography for purification.[9] - Consider converting the ortho-Metoprolol base to a salt (e.g., succinate or tartrate) to facilitate purification by crystallization.
Precipitation of the compound in in-vitro assays - Poor solubility of the free base in aqueous media.- Ensure the final concentration of any organic solvent (like DMSO) is low (<0.5%).[10] - Prepare fresh dilutions and consider pre-warming the medium.[10] - The tartrate salt of Metoprolol is generally more water-soluble than the succinate form.[10]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of the Epoxide Intermediate (based on para-isomer synthesis)

ParameterCondition 1Condition 2
Starting Phenol p-(2-Methoxyethyl)phenolp-(2-Methoxyethyl)phenol
Reagent EpichlorohydrinEpichlorohydrin
Base Sodium HydroxidePotassium Hydroxide
Solvent WaterWater
Temperature 50-70°C[7]35±2°C[11]
Reaction Time Not specified6±1 hours[11]

Table 2: Reaction Conditions for the Amination Step (based on para-isomer synthesis)

ParameterCondition 1Condition 2
Starting Material 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene
Reagent IsopropylamineIsopropylamine
Solvent Isopropyl alcoholToluene
Temperature Reflux[8]< 15°C initially, then reflux (50-55°C)[8]
Reaction Time 2-5 hours[8]~3 hours at reflux[8]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Methoxyethyl)phenol

This protocol is a general procedure and may require optimization based on the specific starting material.

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyphenethyl alcohol (1 equivalent) in an anhydrous solvent such as acetonitrile or DMF.[6]

  • Add a suitable base, such as sodium hydroxide or potassium carbonate (2 equivalents), to the solution and stir the resulting suspension.[6]

  • Etherification: To the stirred suspension, add 2-chloroethyl methyl ether (1.1 equivalents) dropwise at room temperature.[6]

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the inorganic salts by filtration. Concentrate the filtrate under reduced pressure.[6]

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with water and a saturated sodium bicarbonate solution.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel to yield 2-(2-methoxyethyl)phenol.[6]

Protocol 2: Synthesis of ortho-Metoprolol

This protocol is adapted from the synthesis of the para-isomer and should be optimized for the ortho-isomer.

  • Epoxide Formation: In a reaction vessel, combine the synthesized 2-(2-methoxyethyl)phenol with epichlorohydrin (1.4-2.0 equivalents) in water.[7]

  • Add a solution of sodium hydroxide or potassium hydroxide (1.3-1.7 equivalents) while maintaining the temperature between 50-70°C.[7]

  • After the reaction is complete (monitored by TLC), separate the aqueous and organic phases. The organic phase contains the epoxide intermediate.

  • Amination: To the crude epoxide, add isopropylamine (at least 3-6 equivalents), optionally in a solvent like isopropyl alcohol.[7]

  • Heat the mixture to reflux and maintain for 2-5 hours, monitoring the reaction by TLC.[8]

  • Workup and Purification: After the reaction is complete, remove the excess isopropylamine and solvent by distillation. The resulting crude ortho-Metoprolol base can be purified by distillation under reduced pressure or by conversion to a salt followed by crystallization.

Mandatory Visualization

experimental_workflow cluster_precursor Step 1: Precursor Synthesis cluster_epoxidation Step 2: Epoxidation cluster_amination Step 3: Amination & Purification start_material 2-Hydroxyphenethyl Alcohol deprotonation Deprotonation (Base, Anhydrous Solvent) start_material->deprotonation etherification Etherification (2-Chloroethyl methyl ether) deprotonation->etherification precursor 2-(2-methoxyethyl)phenol etherification->precursor epichlorohydrin Epichlorohydrin (Base, Water) precursor->epichlorohydrin epoxide ortho-Glycidyl Ether Intermediate epichlorohydrin->epoxide isopropylamine Isopropylamine (Reflux) epoxide->isopropylamine crude_product Crude ortho-Metoprolol isopropylamine->crude_product purification Purification (Distillation/Crystallization) crude_product->purification final_product Pure ortho-Metoprolol purification->final_product

Caption: Synthetic workflow for ortho-Metoprolol.

troubleshooting_logic cluster_precursor Precursor Synthesis Stage cluster_epoxidation Epoxidation Stage cluster_amination Amination Stage start Low Yield or Purity Issue check_regioselectivity Check Regioselectivity (GC/NMR of precursor) start->check_regioselectivity para_isomer High para-isomer content? check_regioselectivity->para_isomer optimize_ortho Optimize ortho-directing conditions para_isomer->optimize_ortho Yes check_epoxide Analyze Epoxide Purity (TLC/GC) para_isomer->check_epoxide No byproducts Multiple byproducts? check_epoxide->byproducts control_temp Control temperature strictly byproducts->control_temp Yes check_amination Monitor Amination (TLC for starting material) byproducts->check_amination No incomplete_reaction Incomplete reaction? check_amination->incomplete_reaction increase_ipa Increase Isopropylamine excess incomplete_reaction->increase_ipa Yes end Proceed to Purification incomplete_reaction->end No

References

Validation & Comparative

Comparative study of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol and Metoprolol in cardiac tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established cardiac effects of the widely-used beta-blocker, Metoprolol, and its structural analog, 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol. While Metoprolol is a well-characterized cardioselective β1-adrenergic receptor antagonist, its ortho-isomer, where the methoxyethyl group is positioned at the 2-position of the phenoxy ring, is primarily recognized as a synthetic intermediate in the production of other beta-blockers like bisoprolol and as an impurity in Metoprolol synthesis.[1][2][3][4]

Direct, publicly available experimental data comparing the cardiac effects of this compound to Metoprolol is limited. However, by examining the extensive research on Metoprolol's enantiomers and the principles of structure-activity relationships, we can infer the expected pharmacological behavior of this ortho-isomer and highlight the critical need for further empirical studies.

Introduction to the Compounds

Metoprolol is a selective β1-adrenoceptor antagonist, commonly marketed as a racemic mixture of its S- and R-enantiomers.[5] Its therapeutic efficacy in conditions such as hypertension, angina pectoris, and heart failure stems from its ability to block the effects of catecholamines on the heart, leading to decreased heart rate, cardiac contractility, and blood pressure.[6] The β1-blocking activity of Metoprolol primarily resides in the S-enantiomer.[5]

This compound is a positional isomer of Metoprolol. The key structural difference is the substitution pattern on the phenoxy ring. In Metoprolol, the 2-methoxyethyl group is at the para-position (position 4), whereas in the compound of interest, it is at the ortho-position (position 2). This seemingly minor structural change can significantly influence the compound's interaction with adrenergic receptors and its overall pharmacological profile.

Comparative Data Summary

Due to the scarcity of direct comparative experimental data for this compound, the following tables focus on the well-documented properties of Metoprolol and its enantiomers. This information serves as a benchmark for the anticipated, yet unconfirmed, properties of the ortho-isomer.

Table 1: β-Adrenergic Receptor Binding Affinity of Metoprolol Enantiomers
CompoundReceptor Subtype-log Equilibrium Dissociation Constant (Kd)Affinity Difference (S- vs. R-form)β1-Selectivity
S-Metoprolol β1-adrenoceptor7.73 ± 0.10~500-fold higher than R-form~30-fold
β2-adrenoceptor6.28 ± 0.06~50-fold higher than R-form
R-Metoprolol β1-adrenoceptor5.00 ± 0.06Almost non-selective (3-fold)
β2-adrenoceptor4.52 ± 0.09

Data compiled from in vitro radioligand binding assays.[7]

Table 2: Comparative Electrophysiological Effects of Metoprolol on Cardiac Tissue
ParameterEffect of Metoprolol
Heart Rate Decreased
Atrioventricular (AV) Conduction Slowed
Myocardial Contractility Decreased
Action Potential Duration Variable effects reported

These effects are primarily attributed to the S-enantiomer of Metoprolol.

Experimental Protocols

Radioligand Binding Assay for β-Adrenoceptor Affinity

This protocol is fundamental for determining the binding affinity of a compound to specific receptor subtypes.

  • Membrane Preparation:

    • β1-adrenoceptors: Membranes are typically prepared from tissues rich in these receptors, such as the guinea-pig left ventricular wall.

    • β2-adrenoceptors: Tissues like the guinea-pig soleus muscle are used for preparing membranes enriched with β2-adrenoceptors.

    • The tissue is homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Binding Assay:

    • A radiolabeled ligand with known high affinity for the target receptor (e.g., [¹²⁵I]-(S)-pindolol) is incubated with the prepared membranes.

    • Increasing concentrations of the unlabeled test compound (e.g., S-Metoprolol, R-Metoprolol, or the ortho-isomer) are added to compete with the radioligand for binding to the receptors.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The equilibrium dissociation constant (Kd) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Isolated Langendorff Heart Preparation for Assessing Cardiac Contractility

This ex vivo model allows for the study of drug effects on the heart in a controlled environment.

  • Heart Isolation:

    • A laboratory animal (e.g., rat or guinea pig) is anesthetized, and the heart is rapidly excised.

    • The heart is immediately placed in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion:

    • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

    • The heart is retrogradely perfused with oxygenated and warmed Krebs-Henseleit buffer at a constant pressure.

  • Measurement of Cardiac Function:

    • A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure development.

    • Parameters such as left ventricular developed pressure (LVDP), the rate of pressure increase (+dP/dt), and the rate of pressure decrease (-dP/dt) are continuously recorded to assess myocardial contractility.

    • Heart rate is also monitored.

  • Drug Administration:

    • After a stabilization period, baseline cardiac function is recorded.

    • The test compound (Metoprolol or its ortho-isomer) is infused into the perfusion solution at various concentrations.

    • The effects on cardiac parameters are recorded and analyzed to determine the dose-dependent inotropic and chronotropic effects.

Signaling Pathways and Experimental Workflows

Beta-1 Adrenergic Receptor Signaling Pathway in Cardiomyocytes

The following diagram illustrates the signaling cascade initiated by the activation of β1-adrenergic receptors in heart muscle cells and the inhibitory effect of β1-blockers like Metoprolol.

Beta1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (e.g., Norepinephrine) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds to G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Heart_Rate ↑ Heart Rate PKA->Heart_Rate Increases Pacemaker Current Ca_Influx ↑ Ca²⁺ Influx Ca_Channels->Ca_Influx Contractility ↑ Contractility Ca_Influx->Contractility Metoprolol Metoprolol / 1-(Isopropylamino)-3-(2-(2-methoxyethyl) phenoxy)propan-2-ol Metoprolol->Beta1_Receptor Blocks Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_treatment Drug Application cluster_analysis Data Analysis Isolate_Cells Isolate single cardiomyocytes Culture_Cells Short-term culture Isolate_Cells->Culture_Cells Patch_Clamp Establish whole-cell patch-clamp configuration Culture_Cells->Patch_Clamp Record_Baseline Record baseline action potentials and ionic currents Patch_Clamp->Record_Baseline Apply_Drug Perfuse cells with increasing concentrations of test compound Record_Baseline->Apply_Drug Record_Effects Record changes in electrophysiological parameters Apply_Drug->Record_Effects Analyze_Data Analyze changes in APD, ion channel currents, etc. Record_Effects->Analyze_Data Dose_Response Construct dose-response curves Analyze_Data->Dose_Response

References

A Comparative Analysis of Metoprolol and Other Beta-Blockers: An Efficacy Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of metoprolol with other commonly prescribed beta-blockers, supported by data from pivotal clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance of these agents in various cardiovascular indications.

Introduction to Metoprolol and Beta-Blockade

Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely used in the management of hypertension, angina pectoris, heart failure, and following myocardial infarction.[1][2] It is available in two salt forms: metoprolol tartrate, an immediate-release formulation, and metoprolol succinate, an extended-release formulation.[2] The primary mechanism of action for metoprolol involves the competitive blockade of β1-receptors in cardiac tissue, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[2][3] This action decreases myocardial oxygen demand, a key therapeutic goal in many cardiovascular diseases.[3]

The landscape of beta-blocker therapy is diverse, with agents varying in their selectivity for β1 and β2 receptors, intrinsic sympathomimetic activity, and additional properties such as alpha-adrenergic blockade. This guide will compare metoprolol with other key beta-blockers, including carvedilol, bisoprolol, nebivolol, and atenolol, focusing on their performance in major clinical trials.

Quantitative Efficacy Comparison

The following tables summarize key efficacy data from landmark clinical trials comparing metoprolol with other beta-blockers.

Table 1: Metoprolol vs. Carvedilol in Chronic Heart Failure
Clinical Trial (Endpoint)Metoprolol FormulationCarvedilolKey Finding
COMET (All-Cause Mortality)Tartrate (immediate-release)33.9%39.5%
COMET (All-Cause Mortality or Hospitalization)Tartrate (immediate-release)73.9%76.4%

Note: The COMET trial used metoprolol tartrate. The applicability of these findings to metoprolol succinate has been a subject of debate.[4]

Table 2: Efficacy of Metoprolol Succinate in Chronic Heart Failure
Clinical Trial (Endpoint)Metoprolol SuccinatePlaceboKey Finding
MERIT-HF (All-Cause Mortality)7.2%11.0%Metoprolol succinate significantly reduced all-cause mortality by 34% compared to placebo.[5][6]
MERIT-HF (Sudden Death)Reduced by 41%-A significant reduction in sudden death was observed with metoprolol succinate.[5]
MERIT-HF (Death from Worsening Heart Failure)Reduced by 49%-Metoprolol succinate led to a substantial decrease in deaths due to progressive heart failure.[5]
Table 3: Comparison with Other Beta-Blockers in Heart Failure
Beta-BlockerClinical TrialKey Efficacy Outcome
Bisoprolol CIBIS-II 34% reduction in all-cause mortality vs. placebo.[7]
Carvedilol COPERNICUS 35% relative risk reduction in mortality in severe heart failure vs. placebo.[8]
Table 4: Metoprolol vs. Atenolol in Hypertension
Study EndpointMetoprololAtenololKey Finding
Blood Pressure Control SimilarSimilarBoth drugs are effective in lowering blood pressure, with some studies suggesting minor differences in systolic blood pressure reduction at specific time points post-dose.[9][10]
Cardiovascular Mortality More Significant ReductionLess Significant ReductionA 2017 meta-analysis suggested that metoprolol showed a more significant reduction in the risk of cardiovascular mortality compared to atenolol.[10]
Stroke Risk Reduction SuperiorInferiorThe same meta-analysis indicated that metoprolol was superior to atenolol in reducing the risk of stroke.[10]
Table 5: Metoprolol vs. Nebivolol in Hypertension
Study EndpointMetoprolol SuccinateNebivololKey Finding
Resting Blood Pressure Reduction SimilarSimilarBoth drugs induced a similar reduction in resting blood pressure.[11]
Microvascular Blood Volume (during exercise) Significantly AttenuatedNot AttenuatedMetoprolol, but not nebivolol, was found to attenuate the increase in microvascular blood volume during handgrip exercise.[11]
Endothelial Fibrinolytic Capacity No ImprovementSignificant ImprovementNebivolol, but not metoprolol, was shown to improve endothelial tissue-type plasminogen activator (t-PA) release.[12]

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below.

COMET (Carvedilol Or Metoprolol European Trial)
  • Objective: To compare the effects of carvedilol and metoprolol tartrate on mortality and morbidity in patients with chronic heart failure.[13][14]

  • Study Design: A multicenter, double-blind, randomized, parallel-group trial.[15]

  • Patient Population: 3,029 patients with New York Heart Association (NYHA) class II-IV chronic heart failure, a left ventricular ejection fraction of less than 35%, and a prior cardiovascular-related hospital admission. Patients were already receiving optimal treatment with diuretics and ACE inhibitors.[15]

  • Intervention: Patients were randomized to receive either carvedilol (target dose 25 mg twice daily) or metoprolol tartrate (target dose 50 mg twice daily).[4][15] Doses were initiated at 3.125 mg twice daily for carvedilol and 5 mg twice daily for metoprolol tartrate, with up-titration every two weeks.[4]

  • Primary Endpoints: All-cause mortality and a composite of all-cause mortality or all-cause hospital admission.[15]

  • Duration: The mean follow-up period was 58 months.[15]

MERIT-HF (Metoprolol CR/XL Randomised Intervention Trial in Heart Failure)
  • Objective: To determine the effects of once-daily metoprolol succinate (controlled-release/extended-release) on mortality when added to standard therapy for heart failure.[5]

  • Study Design: A randomized, double-blind, placebo-controlled trial.[16]

  • Patient Population: 3,991 patients with symptomatic (NYHA class II-IV) chronic heart failure and a left ventricular ejection fraction of ≤0.40.[17]

  • Intervention: Patients were randomized to receive metoprolol succinate CR/XL or placebo, in addition to standard heart failure therapy. The starting dose was 12.5 mg or 25 mg once daily, titrated up to a target dose of 200 mg once daily.[17]

  • Primary Endpoint: All-cause mortality.[5]

  • Duration: The trial was stopped early due to a significant mortality benefit in the metoprolol group, with a mean follow-up of one year.[5]

CIBIS-II (Cardiac Insufficiency Bisoprolol Study II)
  • Objective: To evaluate the effect of the β1-selective blocker bisoprolol on all-cause mortality in patients with chronic heart failure.[1][7]

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.[7]

  • Patient Population: 2,647 symptomatic patients in NYHA class III or IV with a left-ventricular ejection fraction of 35% or less, receiving standard therapy with diuretics and ACE inhibitors.[7]

  • Intervention: Patients were randomly assigned to receive bisoprolol (starting at 1.25 mg daily and titrated up to a maximum of 10 mg daily) or placebo.[7][18]

  • Primary Endpoint: All-cause mortality.[18]

  • Duration: The study was terminated prematurely after a mean follow-up of 1.3 years due to a significant mortality benefit observed in the bisoprolol group.[7]

COPERNICUS (Carvedilol Prospective Randomized Cumulative Survival)
  • Objective: To assess the effect of carvedilol on survival in patients with severe chronic heart failure.[8][19]

  • Study Design: A double-blind, placebo-controlled, multicenter study.[20]

  • Patient Population: 2,289 patients with symptoms of heart failure at rest or on minimal exertion and a left ventricular ejection fraction of less than 25%, who were clinically euvolemic.[19][21]

  • Intervention: Patients were randomized to receive either carvedilol (titrated to a target dose of 25 mg twice daily) or placebo, in addition to standard heart failure therapy.[8]

  • Primary Endpoint: All-cause mortality.[8][21]

  • Duration: The mean follow-up was 10.4 months; the trial was stopped early due to a significant mortality benefit with carvedilol.[19][22]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of metoprolol and a typical workflow for a comparative clinical trial.

Metoprolol_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines B1_Receptor β1-Adrenergic Receptor Catecholamines->B1_Receptor Activates Metoprolol Metoprolol Metoprolol->B1_Receptor Blocks G_Protein G-Protein (Gs) B1_Receptor->G_Protein Activates Blocked_Pathway Pathway Blocked AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel (Phosphorylated) PKA->Ca_Channel Phosphorylates Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Cardiac_Effects Increased Heart Rate & Contractility Ca_Influx->Cardiac_Effects

Caption: Mechanism of action of Metoprolol on the β1-adrenergic receptor signaling pathway.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Group_A Treatment Group A (e.g., Metoprolol) Randomization->Group_A Group_B Treatment Group B (e.g., Other Beta-Blocker) Randomization->Group_B Dose_Titration_A Dose Titration Group_A->Dose_Titration_A Dose_Titration_B Dose Titration Group_B->Dose_Titration_B Follow_Up Follow-up Period (Data Collection) Dose_Titration_A->Follow_Up Dose_Titration_B->Follow_Up Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_Up->Endpoint_Analysis Results Efficacy & Safety Results Endpoint_Analysis->Results

References

Validation of an Analytical Method for 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol According to ICH Guidelines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The validation of analytical methods is a critical component of drug development and manufacturing, ensuring the reliability, accuracy, and consistency of results. For active pharmaceutical ingredients (APIs) such as 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, a structural analog of the β1-selective adrenergic antagonist metoprolol, rigorous method validation is mandated by regulatory bodies worldwide.[1] The International Council for Harmonisation (ICH) has established comprehensive guidelines, specifically ICH Q2(R1), that outline the necessary validation characteristics for various analytical procedures.[2][3][4][5] This guide provides a comparative overview of the validation of a hypothetical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound, benchmarked against the ICH Q2(R1) acceptance criteria.

This document is intended for researchers, scientists, and drug development professionals to illustrate the practical application of ICH guidelines in analytical method validation. The presented data is hypothetical and for illustrative purposes only.

Data Presentation: A Comparative Summary of Validation Parameters

The following table summarizes the validation parameters, ICH Q2(R1) acceptance criteria, and the hypothetical performance results for a proposed HPLC-UV method for the analysis of this compound.

Validation Parameter ICH Q2(R1) Guideline/Acceptance Criteria Hypothetical HPLC-UV Method Performance Conclusion
Specificity The analytical method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from placebo and known impurities at the retention time of the analyte peak. Peak purity index > 0.999.Pass
Linearity A linear relationship should be demonstrated across the range of the analytical procedure. A minimum of 5 concentrations is recommended. Correlation coefficient (r²) should be > 0.99.Linear over the concentration range of 50-150 µg/mL. Correlation coefficient (r²) = 0.9998.Pass
Range The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.50-150 µg/mLPass
Accuracy The closeness of test results obtained by the method to the true value. Expressed as percent recovery.Mean recovery of 99.5% (within 98.0% - 102.0%) for three concentration levels (80%, 100%, and 120% of the nominal concentration).Pass
Precision Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. RSD ≤ 2%.Intermediate Precision: Precision within-laboratory variations: different days, different analysts, different equipment, etc. RSD ≤ 2%.Repeatability: RSD = 0.8% (n=6).Intermediate Precision: RSD = 1.2% (different analyst, different day).Pass
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.0.1 µg/mL (Based on a signal-to-noise ratio of 3:1).Pass
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.0.3 µg/mL (Based on a signal-to-noise ratio of 10:1).Pass
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The method was found to be robust with respect to small changes in flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2°C).Pass

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation summary table.

1. Specificity

  • Objective: To demonstrate that the analytical method is specific for this compound and that there is no interference from placebo components or known impurities.

  • Protocol:

    • A solution of the placebo (all formulation components except the API) was prepared at a concentration equivalent to that in the final drug product.

    • Solutions of known impurities were prepared individually and also spiked into a solution of the API.

    • The placebo solution, individual impurity solutions, the API solution, and the spiked API solution were injected into the HPLC system.

    • The chromatograms were recorded and analyzed for any interfering peaks at the retention time of the this compound peak.

    • Peak purity of the API peak in the presence of its impurities and in the drug product was determined using a photodiode array (PDA) detector.

2. Linearity

  • Objective: To establish the linear relationship between the concentration of the analyte and the detector response.

  • Protocol:

    • A stock solution of this compound reference standard was prepared in the mobile phase.

    • A series of at least five dilutions ranging from 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL) were prepared from the stock solution.

    • Each dilution was injected in triplicate into the HPLC system.

    • A calibration curve of the mean peak area versus the concentration was plotted.

    • The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

3. Accuracy

  • Objective: To determine the closeness of the results obtained by the analytical method to the true value.

  • Protocol:

    • Accuracy was determined by the standard addition method.

    • A known amount of placebo was spiked with the API at three different concentration levels: 80%, 100%, and 120% of the nominal assay concentration.

    • Three replicate samples were prepared for each concentration level.

    • The samples were analyzed using the HPLC method, and the amount of API recovered was calculated.

    • The percent recovery was calculated using the formula: (Measured Concentration / Nominal Concentration) * 100.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Six replicate samples of the drug product were prepared at 100% of the nominal concentration.

      • The samples were analyzed on the same day, by the same analyst, and using the same instrument.

      • The Relative Standard Deviation (RSD) of the assay results was calculated.

    • Intermediate Precision:

      • The repeatability study was repeated on a different day by a different analyst using a different HPLC system (if available).

      • The RSD of the combined results from both studies was calculated to assess the intermediate precision.

5. Robustness

  • Objective: To evaluate the reliability of the analytical method with respect to deliberate variations in method parameters.

  • Protocol:

    • The following method parameters were intentionally varied:

      • Flow rate of the mobile phase (e.g., ± 0.1 mL/min).

      • Composition of the mobile phase (e.g., ± 2% of the organic modifier).

      • Column temperature (e.g., ± 2°C).

    • A system suitability solution was injected under each of the modified conditions.

    • The system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results of a standard solution were evaluated to determine the impact of the variations.

Mandatory Visualizations

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance validation_protocol Validation Protocol define_acceptance->validation_protocol specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report validation_protocol->specificity

Caption: Workflow for Analytical Method Validation according to ICH Guidelines.

logical_relationships_validation_parameters cluster_core Core Validation Parameters cluster_dependent Dependent Parameters cluster_reliability Reliability Parameter Assay Assay Method Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Robustness Robustness Assay->Robustness Impacts Range Range Linearity->Range Defines LOD Detection Limit (LOD) Linearity->LOD Informs LOQ Quantitation Limit (LOQ) Linearity->LOQ Accuracy->Range Precision->Range

Caption: Logical Relationships of Analytical Method Validation Parameters.

References

A Comparative Guide to the Cross-Reactivity Assessment of Anti-Metoprolol Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of two hypothetical monoclonal antibodies against Metoprolol. The data presented is illustrative and serves to demonstrate the methodology and data presentation for such an assessment. The guide includes detailed experimental protocols and visualizations to aid in the understanding of the principles and procedures involved in antibody specificity testing.

Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of cardiovascular conditions. Immunoassays are often employed for therapeutic drug monitoring and pharmacokinetic studies of Metoprolol. A critical characteristic of any antibody used in such an assay is its specificity. Cross-reactivity with structurally related compounds can lead to inaccurate measurements and potentially impact clinical decisions. This guide compares the cross-reactivity profiles of two hypothetical anti-Metoprolol monoclonal antibodies, mAb-123 and mAb-456, against a panel of other commonly used beta-blockers.

Data Presentation: Cross-Reactivity of Anti-Metoprolol Antibodies

The cross-reactivity of two hypothetical monoclonal antibodies, mAb-123 and mAb-456, was assessed against Metoprolol and a panel of structurally similar beta-blocker drugs. The assessment was performed using a competitive ELISA. The percentage cross-reactivity was calculated using the following formula:

% Cross-Reactivity = (IC50 of Metoprolol / IC50 of Cross-Reactant) x 100

where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

CompoundmAb-123 % Cross-ReactivitymAb-456 % Cross-Reactivity
Metoprolol 100% 100%
Atenolol15.2%8.5%
Propranolol5.8%2.1%
Bisoprolol22.7%12.3%
Carvedilol<1%<0.5%
Nebivolol<0.5%<0.1%
ortho-Metoprolol Acid35.6%18.9%
alpha-hydroxymetoprolol45.3%25.1%

Table 1: Comparative Cross-Reactivity of Hypothetical Anti-Metoprolol Antibodies. This table summarizes the percentage cross-reactivity of two hypothetical monoclonal antibodies (mAb-123 and mAb-456) against Metoprolol and a panel of structurally related beta-blockers and metabolites. The data is illustrative and typical for what would be expected in such an analysis.

Experimental Protocols

A detailed methodology for the competitive ELISA used to determine the cross-reactivity is provided below.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the steps for determining the cross-reactivity of an antibody against a panel of structurally related compounds.

1. Materials and Reagents:

  • 96-well microtiter plates

  • Anti-Metoprolol monoclonal antibody (mAb-123 or mAb-456)

  • Metoprolol-BSA conjugate (for coating)

  • Metoprolol standard

  • Cross-reactant compounds (Atenolol, Propranolol, etc.)

  • Goat anti-mouse IgG-HRP conjugate

  • Coating Buffer (Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (2M H₂SO₄)

  • Microplate reader

2. Plate Coating:

  • Dilute the Metoprolol-BSA conjugate to a final concentration of 2 µg/mL in Coating Buffer.

  • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with 200 µL of Wash Buffer per well.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with 200 µL of Wash Buffer per well.

4. Competitive Reaction:

  • Prepare serial dilutions of the Metoprolol standard and each cross-reactant in Assay Buffer.

  • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted anti-Metoprolol antibody (at a pre-determined optimal concentration).

  • Incubate the mixture for 1 hour at room temperature.

  • Transfer 100 µL of the antibody/analyte mixture to the coated and blocked ELISA plate.

  • Incubate for 1 hour at room temperature with gentle shaking.

  • Wash the plate five times with 200 µL of Wash Buffer per well.

5. Detection:

  • Dilute the Goat anti-mouse IgG-HRP conjugate in Assay Buffer (e.g., 1:5000).

  • Add 100 µL of the diluted secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with 200 µL of Wash Buffer per well.

6. Signal Development and Measurement:

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

7. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the Metoprolol concentration.

  • Determine the IC50 value for Metoprolol and each cross-reactant from their respective inhibition curves.

  • Calculate the percentage cross-reactivity for each compound using the formula provided above.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Metoprolol-BSA Conjugate p2 Wash Plate p1->p2 p3 Block Plate with BSA p2->p3 p4 Wash Plate p3->p4 r1 Prepare Standards & Cross-Reactants r2 Incubate with Anti-Metoprolol Antibody r1->r2 r3 Transfer Mixture to Coated Plate r2->r3 r4 Incubate r3->r4 r5 Wash Plate r4->r5 d1 Add Secondary Antibody-HRP d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate (in dark) d4->d5 d6 Add Stop Solution d5->d6 a1 Read Absorbance at 450 nm a2 Calculate IC50 Values a1->a2 a3 Determine % Cross-Reactivity a2->a3

Caption: Workflow for Competitive ELISA.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol metoprolol Metoprolol receptor Beta-1 Adrenergic Receptor metoprolol->receptor Inhibits g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates calcium Increased Intracellular Ca2+ pka->calcium response Increased Heart Rate & Contractility calcium->response

Caption: Beta-Adrenergic Signaling Pathway.

A Comparative Guide to Designing a Placebo-Controlled Study of ortho-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for designing a clinical study to objectively compare the performance of ortho-Metoprolol with a placebo. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation structures, and visualizations to support the planning and execution of a robust clinical trial.

ortho-Metoprolol: Mechanism of Action

Metoprolol is a cardioselective β-1 adrenergic receptor blocker.[1] Its primary therapeutic action involves competitively inhibiting the effects of catecholamines, such as adrenaline and noradrenaline, at β-1 receptors predominantly located in cardiac tissue.[2][3] This blockade results in a reduction of heart rate, myocardial contractility, and blood pressure.[1][3][4] The intracellular signaling cascade initiated by β-1 receptor activation is suppressed, leading to decreased activity of adenylyl cyclase, which in turn reduces the production of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA).[1][5] This ultimately diminishes the influx of calcium into cardiac cells, leading to the observed cardiovascular effects.[3][5]

Metoprolol_Signaling_Pathway cluster_cell Cardiac Myocyte Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta1Receptor β-1 Adrenergic Receptor Catecholamines->Beta1Receptor Activates Metoprolol ortho-Metoprolol Metoprolol->Beta1Receptor Blocks AC Adenylyl Cyclase Beta1Receptor->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannel L-type Ca2+ Channel PKA->CaChannel Phosphorylates CaInflux Ca2+ Influx CaChannel->CaInflux Allows Response Decreased Heart Rate & Contractility CaInflux->Response Leads to (Inhibition)

Diagram 1: Signaling pathway of ortho-Metoprolol in cardiac myocytes.

Experimental Protocol

A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for evaluating the efficacy and safety of ortho-Metoprolol.[6][7]

2.1. Study Objectives

  • Primary Objective: To evaluate the effect of ortho-Metoprolol compared to placebo on reducing resting heart rate and systolic blood pressure.

  • Secondary Objectives: To assess the impact on diastolic blood pressure, heart rate variability (HRV), exercise tolerance, and to characterize the pharmacokinetic profile.

  • Safety Objective: To monitor and compare the incidence of adverse events between the two groups.

2.2. Participant Selection

  • Inclusion Criteria:

    • Adult males and females, aged 30-69 years.[6]

    • Diagnosis of mild to moderate hypertension (e.g., systolic BP 140-159 mmHg or diastolic BP 90-99 mmHg).

    • Ability to provide informed consent.

  • Exclusion Criteria:

    • Severe bradycardia or heart block.[1]

    • Decompensated heart failure.[1]

    • History of bronchospastic disease.[4]

    • Use of other beta-blockers or medications known to significantly affect heart rate or blood pressure.

    • Known poor metabolizers for the CYP2D6 enzyme, if genotyping is performed.[1][8]

    • Pregnancy or lactation.

2.3. Randomization and Blinding Participants will be randomly assigned in a 1:1 ratio to receive either ortho-Metoprolol or a matching placebo. A central randomization system will be used to ensure allocation concealment. Both participants and all study personnel (investigators, coordinators, and outcome assessors) will be blinded to the treatment allocation until the study is completed and the database is locked.[6][7]

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (BP, HR, ECG, Blood Draw) InformedConsent->Baseline Randomization Randomization (1:1) Baseline->Randomization GroupA Group A: ortho-Metoprolol Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB FollowUp Follow-up Visits (Weeks 2, 4, 8, 12) GroupA->FollowUp GroupB->FollowUp EndOfStudy End of Study Assessment (Final BP, HR, PK, etc.) FollowUp->EndOfStudy Unblinding Unblinding EndOfStudy->Unblinding DataAnalysis Data Analysis (Efficacy & Safety) Unblinding->DataAnalysis Report Final Report DataAnalysis->Report

Diagram 2: Workflow for the placebo-controlled ortho-Metoprolol study.

Key Experiments: Methodologies

3.1. Blood Pressure and Heart Rate Monitoring

  • Protocol: Seated systolic and diastolic blood pressure and heart rate will be measured at each study visit using a calibrated automated oscillometric device. Measurements will be taken in triplicate after a 5-minute rest period, and the average of the last two readings will be used for analysis.[1]

  • Ambulatory Monitoring: A 24-hour Ambulatory Blood Pressure Monitoring (ABPM) and Holter monitoring will be performed at baseline and at the end of the treatment period to assess the 24-hour profile and heart rate variability (HRV).[8][9]

3.2. Pharmacokinetic (PK) Analysis

  • Protocol: Blood samples will be collected at pre-defined time points (e.g., pre-dose, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose) at the first treatment visit and the final visit.

  • Analysis: Plasma concentrations of ortho-Metoprolol will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Parameters: Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) will be calculated.[10][11]

3.3. Biomarker Analysis

  • Protocol: Blood samples collected at baseline and end-of-study will be used for biomarker analysis.

  • Biomarkers:

    • Renin: Plasma renin activity will be measured to assess the drug's effect on the renin-angiotensin system.[3]

    • CYP2D6 Genotyping: Optional, but recommended, to explore the influence of genetic polymorphisms on the drug's metabolism and response.[8][12]

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between the ortho-Metoprolol and placebo groups.

Table 1: Baseline Demographics and Clinical Characteristics

Characteristic ortho-Metoprolol (N=...) Placebo (N=...) p-value
Age (years), mean (SD)
Sex, n (%)
Race, n (%)
Weight (kg), mean (SD)
Systolic BP (mmHg), mean (SD)
Diastolic BP (mmHg), mean (SD)

| Heart Rate (bpm), mean (SD) | | | |

Table 2: Primary and Secondary Efficacy Endpoints

Endpoint ortho-Metoprolol (N=...) Placebo (N=...) Mean Difference (95% CI) p-value
Change from Baseline in Resting Heart Rate (bpm)
Change from Baseline in Systolic BP (mmHg)
Change from Baseline in Diastolic BP (mmHg)

| Change from Baseline in HRV (LF/HF ratio) | | | | |

Table 3: Pharmacokinetic Parameters

PK Parameter ortho-Metoprolol (N=...)
Cmax (ng/mL), mean (SD)
Tmax (hr), median (range)
AUC₀₋₂₄ (ng·hr/mL), mean (SD)

| Half-life (hr), mean (SD) | |

Table 4: Summary of Adverse Events

Adverse Event ortho-Metoprolol (N=...) Placebo (N=...) p-value
Any Adverse Event, n (%)
Bradycardia, n (%)
Hypotension, n (%)
Dizziness, n (%)

| Serious Adverse Events, n (%) | | | |

Logical Framework

Logical_Framework Hypothesis Hypothesis: ortho-Metoprolol is superior to placebo in reducing BP and HR Design Study Design: Randomized, Double-Blind, Placebo-Controlled Trial Hypothesis->Design Population Target Population: Patients with Mild-to-Moderate Hypertension Design->Population Intervention Intervention: ortho-Metoprolol vs. Placebo Population->Intervention Endpoints Primary Endpoints: Change in Systolic BP Change in Heart Rate Intervention->Endpoints Data Data Collection: Clinical Visits, PK Sampling, Safety Monitoring Endpoints->Data Analysis Statistical Analysis: Comparison of Means (t-test/ANCOVA) Safety Analysis Data->Analysis Conclusion Conclusion: Efficacy and Safety Profile of ortho-Metoprolol Established Analysis->Conclusion

Diagram 3: Logical framework of the clinical study design.

References

A Comparative Guide to the In-Vitro and In-Vivo Activity of Metoprolol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of the stereoisomers of metoprolol, commonly referred to as (S)-metoprolol and (R)-metoprolol. While metoprolol is clinically administered as a racemic mixture, its therapeutic effects are primarily attributed to the (S)-enantiomer. Understanding the distinct in-vitro and in-vivo properties of each isomer is crucial for research and development in cardiovascular therapeutics.

In-Vitro Activity: Receptor Binding Affinity

The initial interaction of a drug with its target receptor is a critical determinant of its pharmacological effect. In the case of metoprolol, the target receptors are the β1- and β2-adrenergic receptors. The following table summarizes the binding affinities of (S)-metoprolol and (R)-metoprolol for these receptors, determined through radioligand binding assays.

Table 1: In-Vitro β-Adrenergic Receptor Affinity of Metoprolol Enantiomers

CompoundReceptor Subtype-log Equilibrium Dissociation Constant (pKd)Affinity Difference ((S)- vs. (R)-form)β1-Selectivity
(S)-Metoprolol β1-adrenoceptor7.73 ± 0.10[1]~500-fold higher than (R)-form[1][2]~30-fold[1][2]
β2-adrenoceptor6.28 ± 0.06[1][2]~50-fold higher than (R)-form[2]
(R)-Metoprolol β1-adrenoceptor5.00 ± 0.06[1][2]Almost non-selective (3-fold)[1][2]
β2-adrenoceptor4.52 ± 0.09[1][2]

The data unequivocally demonstrates the stereoselective binding of metoprolol. The (S)-enantiomer possesses a significantly higher affinity for the β1-adrenoceptor, the primary therapeutic target for its cardioselective effects, compared to the (R)-enantiomer.[1][2]

In-Vivo Activity: Preclinical and Clinical Evidence

The differential in-vitro binding affinities of the metoprolol enantiomers translate to distinct in-vivo pharmacological activities. Preclinical studies in animal models and clinical trials in humans have consistently shown that the β1-blocking effects of racemic metoprolol are predominantly due to the (S)-isomer.

Preclinical In-Vivo Potency

A study in anesthetized cats was conducted to determine the β1-blocking potency of each enantiomer by measuring the reduction in the heart rate response to sympathetic nerve stimulation.

Table 2: In-Vivo β1-Blocking Potency of Metoprolol Enantiomers in Anesthetized Cats

Compoundβ1-Blocking Potency (-log ED50, µmol/kg)
(S)-Metoprolol 7.04 ± 0.16[1]
(R)-Metoprolol 4.65 ± 0.16[1]

These results confirm the superior in-vivo β1-blocking potency of (S)-metoprolol.

Clinical Efficacy in Hypertension

A randomized, double-blind clinical trial compared the efficacy of an extended-release (ER) formulation of (S)-metoprolol at half the dose of racemic metoprolol ER in patients with hypertension.

Table 3: Comparative Efficacy of (S)-Metoprolol ER vs. Racemic Metoprolol ER in Hypertensive Patients

Parameter(S)-Metoprolol 50 mg ER (n=128)Racemic Metoprolol 100 mg ER (n=132)
Baseline Systolic Blood Pressure (mmHg, Mean ± SD) 162.3 ± 11.4163.1 ± 12.1
Reduction in Systolic BP at Day 28 (mmHg, Mean ± SD) 25.1 ± 10.224.3 ± 9.8
Baseline Diastolic Blood Pressure (mmHg, Mean ± SD) 98.7 ± 5.699.2 ± 6.1
Reduction in Diastolic BP at Day 28 (mmHg, Mean ± SD) 12.9 ± 6.812.1 ± 7.3
Responder Rate at Day 21 (%) 71.958.3 (p<0.05)

The study concluded that (S)-metoprolol at half the dose of the racemate provides a comparable reduction in blood pressure.[2] Notably, a significantly higher responder rate was observed in the (S)-metoprolol group at day 21.[2]

Experimental Protocols

In-Vitro: Radioligand Binding Assay for β-Adrenoceptor Affinity

This protocol outlines the methodology used to determine the binding affinity of metoprolol enantiomers to β1- and β2-adrenoceptors.

  • Membrane Preparation :

    • β1-adrenoceptors : Membranes are prepared from guinea-pig left ventricular free wall, a tissue with a high density of β1-receptors.[1]

    • β2-adrenoceptors : Membranes are prepared from guinea-pig soleus muscle, which predominantly expresses β2-receptors.[1]

    • Tissues are homogenized in a cold buffer (e.g., Tris-HCl) and subjected to differential centrifugation to isolate the membrane fraction containing the receptors.

  • Competition Binding Experiment :

    • A constant concentration of a radioligand with high affinity for β-adrenoceptors, such as [¹²⁵I]-(S)-pindolol, is used.[1]

    • Increasing concentrations of the unlabeled competing ligands ((S)-metoprolol, (R)-metoprolol) are added to the membrane preparations along with the radioligand.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.

  • Data Analysis :

    • The data are used to generate competition binding curves, from which the IC50 (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined.

    • The equilibrium dissociation constant (Kd) for each enantiomer is calculated from the IC50 value using the Cheng-Prusoff equation.

In-Vivo: Assessment of β1-Blocking Potency in Anesthetized Cats

This protocol describes the in-vivo methodology to quantify the β1-blocking potency of the metoprolol enantiomers.

  • Animal Preparation :

    • Cats are anesthetized, and catheters are inserted for drug administration and blood pressure monitoring.

    • The heart rate is continuously recorded.

  • Sympathetic Nerve Stimulation :

    • The sympathetic nerves innervating the heart are isolated and stimulated electrically to induce a consistent increase in heart rate.

  • Drug Administration :

    • Increasing intravenous doses of (S)-metoprolol or (R)-metoprolol are administered.

  • Measurement of β1-Blockade :

    • The reduction in the heart rate response to sympathetic nerve stimulation is measured after each dose of the test compound.

  • Data Analysis :

    • A dose-response curve is constructed by plotting the percentage inhibition of the tachycardic response against the log dose of the enantiomer.

    • The ED50, which is the dose causing a 50% reduction in the heart rate response, is determined from this curve to quantify the β1-blocking potency.[1]

Visualizations

G cluster_pathway β1-Adrenergic Receptor Signaling Pathway Agonist Adrenaline/ Noradrenaline Receptor β1-Adrenergic Receptor Agonist->Receptor Activates Metoprolol (S)-Metoprolol Metoprolol->Receptor Blocks G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Targets Leading to G cluster_workflow Experimental Workflow: Radioligand Binding Assay Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Competitor Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis Data Analysis (IC50, Kd) Counting->Analysis

References

Head-to-head comparison of ortho-Metoprolol and Propranolol on beta-adrenergic receptors

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison: Metoprolol vs. Propranolol on Beta-Adrenergic Receptors

A comprehensive guide for researchers on the pharmacological distinctions between two pivotal beta-blockers, focusing on receptor affinity, selectivity, and functional antagonism.

Metoprolol and Propranolol are cornerstone beta-adrenergic receptor antagonists (beta-blockers) that have been instrumental in cardiovascular therapy. While both effectively block beta-adrenergic receptors, their pharmacological profiles exhibit critical differences in selectivity, which dictates their clinical applications and side-effect profiles. Propranolol is a non-selective beta-blocker, antagonizing both β1 and β2 receptors, whereas Metoprolol is considered "cardioselective," with a preference for β1 receptors primarily located in cardiac tissue.[[“]][2][3] This guide provides a detailed comparison of their interactions with beta-adrenergic receptors, supported by quantitative data and experimental protocols.

Note: The term "ortho-Metoprolol" is not standard pharmaceutical nomenclature. This guide compares the widely studied and clinically used form of Metoprolol with Propranolol.

Quantitative Comparison of Receptor Binding and Potency

The primary distinction between Metoprolol and Propranolol lies in their affinity for β1 and β2 adrenergic receptor subtypes. This selectivity is quantified through binding affinity constants (Ki) and functional inhibition constants (IC50). A lower Ki value indicates a higher binding affinity.

Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki)

This table summarizes the equilibrium dissociation constants (Ki) of Metoprolol and Propranolol for human β1 and β2 adrenergic receptors. Data is compiled from studies using recombinant human receptors to ensure consistency.[4]

CompoundReceptor Subtype-log Ki (M)Ki (nM)β1/β2 Selectivity Ratio (Ki β2 / Ki β1)
Metoprolol β1-Adrenergic7.73 ± 0.1018.6~2.3 - 30
β2-Adrenergic6.28 ± 0.06525
Propranolol β1-Adrenergic~8.0~10~1
β2-Adrenergic~8.0~10

Data derived from various sources, primarily radioligand binding assays on cloned human receptors or guinea-pig tissue.[4][5][6] The selectivity for Metoprolol can vary based on whether the pure S-enantiomer or the racemic mixture is tested. The active (S)-enantiomer shows higher selectivity (~30-fold) than the racemate.[6]

Table 2: Functional Antagonism and Potency

This table presents data on the functional potency of each drug, typically measured by their ability to inhibit the effects of an agonist like isoproterenol (e.g., cAMP production).

CompoundAssay TypeReceptorPotency MetricValue
Metoprolol Isoprenaline-induced tachycardia (in vivo)β1-log ED50 (µmol/kg)7.04 (S-enantiomer)
Propranolol Isoprenaline-induced cAMP productionβ1/β2IC50Varies by cell type
Metoprolol Reduction in supine blood pressureIn vivommHg reduction26/15 mmHg
Propranolol Reduction in supine blood pressureIn vivommHg reduction16/9 mmHg

Data from in vivo and in vitro functional assays.[7][8] The blood pressure reduction data highlights Metoprolol's greater effect at equivalent β1-blocking doses.[8]

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling

Activation of β1 and β2 receptors by agonists like epinephrine initiates a G-protein-coupled signaling cascade. The Gs alpha subunit activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[9] cAMP then activates Protein Kinase A (PKA), leading to various cellular responses, such as increased heart rate and contractility in cardiac cells (β1) or bronchodilation in lung tissue (β2).[2] Beta-blockers like Metoprolol and Propranolol competitively inhibit this pathway by preventing agonist binding.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (Epinephrine) Receptor β-Adrenergic Receptor (β1/β2) Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Blocker Metoprolol or Propranolol Blocker->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↑ Heart Rate) PKA->Response Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling pathway and site of antagonist action.

Receptor Selectivity Logic

The key difference between the two drugs is their selectivity. Propranolol binds to both β1 and β2 receptors with high affinity, making it non-selective. Metoprolol preferentially binds to β1 receptors, making it cardioselective. This selectivity is, however, dose-dependent; at higher concentrations, Metoprolol will also block β2 receptors.[10]

Selectivity_Logic Propranolol Propranolol Beta1 β1 Receptors (Heart, Kidney) Propranolol->Beta1 High Affinity Beta2 β2 Receptors (Lungs, Vasculature) Propranolol->Beta2 High Affinity Metoprolol Metoprolol Metoprolol->Beta1 High Affinity Metoprolol->Beta2 Low Affinity (Dose-Dependent) Cardiac_Effect Cardiac Effects (↓ Heart Rate, ↓ BP) Beta1->Cardiac_Effect Side_Effect Side Effects (Bronchoconstriction) Beta2->Side_Effect

Caption: Logical diagram of receptor selectivity for Propranolol and Metoprolol.

Experimental Protocols

The data presented in this guide are primarily derived from two key types of experiments: radioligand binding assays and adenylyl cyclase functional assays.

Competitive Radioligand Binding Assay

This assay quantifies the affinity (Ki) of a test compound (e.g., Metoprolol) by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.

Objective: To determine the inhibitory constant (Ki) of Metoprolol and Propranolol for β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes expressing the human β1 or β2 adrenergic receptor subtype.[11]

  • Radioligand: [¹²⁵I]-Cyanopindolol (a non-selective beta-antagonist).[11]

  • Unlabeled ('cold') competitor: Metoprolol or Propranolol.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl.

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[12]

  • Scintillation counter and cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and pellet the membranes via high-speed centrifugation. Resuspend the pellet in the assay buffer.[12]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand.

    • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration (e.g., 10 µM) of unlabeled Propranolol.[13]

    • Competition: Membranes + Radioligand + increasing concentrations of the test compound (Metoprolol or Propranolol).

  • Incubation: Add a fixed concentration of the radioligand (typically at its Kd value) to all wells. Add the competing drugs at various concentrations. Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[11]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.[12]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[12]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding CPM - NSB CPM.

    • Plot the percentage of specific binding against the log concentration of the competitor drug to generate a sigmoidal dose-response curve.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Binding_Assay_Workflow start Start: Prepare Receptor Membranes plate Plate Setup (96-well): Total, NSB, Competition start->plate incubate Add Radioligand & Competitor Incubate to Equilibrium plate->incubate filter Rapid Vacuum Filtration (Separates Bound/Free) incubate->filter wash Wash Filters (Remove Non-Specific) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis: Plot Curve, Calc IC50 & Ki count->analyze end End: Determine Binding Affinity analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Adenylyl Cyclase (AC) Functional Assay

This assay measures the functional consequence of receptor blockade by quantifying the production of the second messenger, cAMP.

Objective: To determine the functional potency (IC50) of Metoprolol and Propranolol in blocking agonist-stimulated adenylyl cyclase activity.

Materials:

  • Whole cells or cell membranes expressing the target beta-receptor.

  • Agonist: Isoproterenol (a potent non-selective beta-agonist).

  • Antagonist: Metoprolol or Propranolol.

  • ATP (substrate for adenylyl cyclase).[14]

  • [α-³²P]ATP (radiolabeled substrate for tracking cAMP production).[15]

  • Reaction Buffer: Tris-HCl, MgCl₂, phosphocreatine, and other components to support enzymatic activity.[14]

  • Dowex and Alumina chromatography columns for separating cAMP from ATP.[15]

Procedure:

  • Reaction Setup: In reaction tubes, combine the cell membranes, reaction buffer, and varying concentrations of the antagonist (Metoprolol or Propranolol).

  • Pre-incubation: Pre-incubate for 10-15 minutes to allow the antagonist to bind to the receptors.

  • Stimulation: Initiate the adenylyl cyclase reaction by adding a mixture of the agonist (Isoproterenol), ATP, and [α-³²P]ATP.[15]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction, often by adding a stop solution (e.g., containing SDS and unlabeled ATP) and boiling.[14]

  • cAMP Separation: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP and other nucleotides using sequential chromatography over Dowex and alumina columns.[15][16]

  • Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of agonist-stimulated cAMP production for each antagonist concentration.

    • Plot the percentage of inhibition against the log concentration of the antagonist.

    • Determine the IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the maximal agonist response.

References

Enantioselective separation of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol isomers

Author: BenchChem Technical Support Team. Date: December 2025

The effective separation of enantiomers of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, an isomer of the widely used beta-blocker metoprolol, is critical for both pharmaceutical quality control and pharmacokinetic studies. The differential pharmacological activity of the (S)- and (R)-enantiomers, with the (S)-enantiomer possessing significantly higher beta-adrenergic blocking activity, necessitates robust analytical methods for their resolution.[1] This guide provides a comparative overview of various high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) methods for the enantioselective separation of metoprolol isomers, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Methods

Direct chiral separation using chiral stationary phases (CSPs) is the most prevalent approach for the enantioselective analysis of metoprolol.[2][3] Several types of CSPs, including polysaccharide-based, protein-based, and macrocyclic antibiotic-based columns, have demonstrated successful resolution of metoprolol enantiomers.

Comparison of Chiral Stationary Phases for HPLC Separation

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Selectivity (α)Retention Factor (k')Reference
Chiralcel OD Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)1.0UV>1.5--[2][4][5]
Chiral-AGP Phosphate buffer (pH 7.0)/Acetonitrile0.9UV---[2][4]
Cyclobond I Acetonitrile/Triethylammonium acetate buffer1.0UV---[2][4]
Sumichiral OA-4900 Hexane/1,2-Dichloroethane/Ethanol1.0UV---[2][4]
Chiralpak AD n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)1.0Fluorescence>2.0--[3]
Chiralcel OD-H Methanol/0.25 M acetate buffer (pH 3.0) (73:27, v/v)1.0Fluorescence>1.5--[3][6]
Chirobiotic T Methanol/Acetic Acid/Ammonia (100:0.15:0.15, v/v/v)-MS/MS---[7]
C18 with M-β-CD Aqueous solution (1.5g/l M-β-CD)/Methanol (86:14, v/v)0.5UV at 274 nm4.1--[1]

Experimental Protocol: HPLC Separation using Chiralcel OD

This protocol is based on the successful separation of metoprolol enantiomers using a polysaccharide-based Chiralcel OD column.[2][4][5]

  • Sample Preparation: A standard solution of racemic metoprolol is prepared in the mobile phase. For biological samples like plasma or urine, a liquid-liquid extraction or solid-phase extraction is necessary to remove interfering components.[3][8]

  • Chromatographic Conditions:

    • Column: Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate))

    • Mobile Phase: A mixture of n-hexane, isopropanol, and a basic modifier like diethylamine is commonly used. The exact ratio is optimized to achieve the best resolution.

    • Flow Rate: Typically maintained around 1.0 mL/min.

    • Temperature: The separation is influenced by temperature, which should be controlled.[5]

    • Detection: UV or fluorescence detection is employed. Fluorescence detection offers higher sensitivity for determining low concentrations of enantiomers in biological fluids.[5][8]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Racemic Metoprolol Sample extraction Liquid-Liquid or Solid-Phase Extraction (for biological samples) start->extraction Biological Matrix dissolution Dissolution in Mobile Phase start->dissolution Standard extraction->dissolution injection Injection into HPLC System dissolution->injection separation Enantioselective Separation on Chiral Stationary Phase (e.g., Chiralcel OD) injection->separation detection Detection (UV or Fluorescence) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification result Determination of Enantiomeric Ratio quantification->result

Fig. 1: Experimental workflow for HPLC-based enantioselective separation of metoprolol.

Supercritical Fluid Chromatography (SFC) Methods

SFC presents a greener alternative to HPLC, utilizing supercritical CO2 as the primary mobile phase component. This technique often leads to faster separations and reduced solvent consumption.[9]

Comparison of Chiral Stationary Phases for SFC Separation

Chiral Stationary PhaseCo-solventAdditiveBack Pressure (bar)Temperature (°C)OutcomeReference
Chiralpak IG Isopropanol:Methanol (50:50, v/v)0.1% Isopropylamine--Successful simultaneous separation of atenolol, metoprolol, and propranolol enantiomers.[9]
Chiralpak IB ----Used for chiral separation of several β-blockers.[9]
Chirobiotic V ----Quantified atenolol, metoprolol, and propranolol by LC-MS/MS.[9]

Experimental Protocol: SFC Separation using Chiralpak IG

This protocol is based on the enantioseparation of metoprolol using an immobilized polysaccharide-based Chiralpak IG column.[9]

  • Sample Preparation: The sample is dissolved in an appropriate organic solvent.

  • Chromatographic Conditions:

    • Column: Chiralpak IG (amylose tris(3-chloro-5-methylphenylcarbamate))

    • Mobile Phase: A mixture of supercritical CO2 and an organic modifier (co-solvent) such as methanol or isopropanol, often with a basic additive like isopropylamine to improve peak shape and resolution.

    • Flow Rate: Optimized for the best separation efficiency.

    • Back Pressure and Temperature: These parameters significantly influence selectivity and are carefully controlled.[9]

    • Detection: Typically coupled with a mass spectrometer (MS/MS) for sensitive and selective detection.

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis start_sfc Racemic Metoprolol Sample dissolution_sfc Dissolution in Organic Solvent start_sfc->dissolution_sfc injection_sfc Injection into SFC System dissolution_sfc->injection_sfc separation_sfc Enantioselective Separation on Chiral Stationary Phase (e.g., Chiralpak IG) injection_sfc->separation_sfc detection_sfc Detection (MS/MS) separation_sfc->detection_sfc chromatogram_sfc Chromatogram Generation detection_sfc->chromatogram_sfc quantification_sfc Peak Integration and Quantification chromatogram_sfc->quantification_sfc result_sfc Determination of Enantiomeric Purity quantification_sfc->result_sfc

Fig. 2: Experimental workflow for SFC-based enantioselective separation of metoprolol.

Conclusion

A variety of reliable methods exist for the enantioselective separation of metoprolol isomers. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Polysaccharide-based chiral stationary phases, particularly Chiralcel OD and Chiralpak AD, have demonstrated excellent performance in HPLC for resolving metoprolol enantiomers. For a more environmentally friendly and potentially faster analysis, SFC with immobilized chiral stationary phases like Chiralpak IG offers a powerful alternative. The provided data and protocols serve as a valuable resource for researchers and professionals in the development and validation of enantioselective separation methods for metoprolol and related compounds.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Metoprolol and its Active Metabolite, α-hydroxymetoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the widely prescribed beta-blocker, Metoprolol, and its pharmacologically active metabolite, α-hydroxymetoprolol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting objective data and supporting experimental evidence to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion of these two compounds.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for Metoprolol and its active metabolite, α-hydroxymetoprolol, based on data from studies in healthy human subjects. It is important to note that these values can exhibit significant inter-individual variability due to factors such as genetic polymorphisms in drug-metabolizing enzymes, age, and co-administered medications.

Pharmacokinetic ParameterMetoprololα-hydroxymetoprololReference
Maximum Plasma Concentration (Cmax) 1.3 - 122.9 µg/L1.3 - 125.7 µg/L[1]
Time to Maximum Plasma Concentration (Tmax) 1 - 2 hoursVariable, formed during Metoprolol metabolism[2]
Elimination Half-life (t½) 3 - 7 hoursApproximately 7.0 hours[3]
Volume of Distribution (Vd) 3.5 L/kg2.0 L/kg[3]
Plasma Protein Binding ~12%Not extensively reported[2]
Primary Route of Metabolism Hepatic (CYP2D6)Further metabolism[2][4]
Primary Route of Excretion Renal (as metabolites)Renal[4]

Experimental Protocols

A comprehensive understanding of the pharmacokinetic profiles of Metoprolol and α-hydroxymetoprolol relies on robust experimental methodologies. Below are detailed protocols for key experiments typically employed in the study of these compounds.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of Metoprolol and its metabolites following oral administration in rats.

1. Animal Model and Acclimatization:

  • Healthy adult male Sprague-Dawley rats (200-250g) are used for the study.

  • Animals are acclimatized for at least three days prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[5]

  • Animals are fasted overnight before dosing.[5]

2. Drug Administration:

  • Metoprolol tartrate is dissolved in a suitable vehicle, such as normal saline.[5]

  • A single oral dose (e.g., 5 mg/kg) is administered to each rat via oral gavage.[5]

3. Blood Sampling:

  • Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose).[5]

  • Blood is collected via a cannulated vessel (e.g., jugular or femoral vein) or other appropriate site into tubes containing an anticoagulant (e.g., heparin).[5]

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[5]

4. Bioanalytical Method - LC-MS/MS:

  • A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of Metoprolol and α-hydroxymetoprolol in plasma samples.[6][7]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile or ethyl acetate).[6][7] An internal standard is added to correct for extraction variability.

  • Chromatographic Separation: Separation is achieved on a C18 or similar reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid).[6][7]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions for Metoprolol, α-hydroxymetoprolol, and the internal standard.[6][7]

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data for Metoprolol and α-hydroxymetoprolol are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and Vd.

In Vitro Metabolism Study using Human Liver Microsomes

This protocol describes an in vitro experiment to investigate the metabolism of Metoprolol, particularly its conversion to α-hydroxymetoprolol, using human liver microsomes.

1. Materials:

  • Pooled human liver microsomes.

  • Metoprolol solution.

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Quenching solution (e.g., ice-cold acetonitrile).

2. Incubation Procedure:

  • A reaction mixture is prepared containing human liver microsomes, phosphate buffer, and Metoprolol solution in a microcentrifuge tube.

  • The mixture is pre-incubated at 37°C for a few minutes.

  • The metabolic reaction is initiated by adding the NADPH regenerating system.

  • The incubation is carried out at 37°C in a shaking water bath for a specific time period (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is terminated by adding the quenching solution.

3. Sample Analysis:

  • The samples are centrifuged to precipitate the microsomal proteins.

  • The supernatant, containing the parent drug and its metabolites, is collected for analysis.

  • The concentrations of Metoprolol and α-hydroxymetoprolol are quantified using a validated LC-MS/MS method as described in the in vivo protocol.

4. Data Analysis:

  • The rate of formation of α-hydroxymetoprolol is calculated to determine the kinetics of the metabolic reaction (e.g., Km and Vmax).

Visualizations

Metabolic Pathway of Metoprolol

The following diagram illustrates the primary metabolic pathways of Metoprolol in the liver, highlighting the formation of its major metabolites.

Metoprolol_Metabolism Metoprolol Metoprolol Alpha_Hydroxy α-hydroxymetoprolol (active) Metoprolol->Alpha_Hydroxy CYP2D6 (α-hydroxylation) O_Demethyl O-demethylmetoprolol (inactive) Metoprolol->O_Demethyl CYP2D6 (O-demethylation) N_Dealkyl N-dealkylmetoprolol (inactive) Metoprolol->N_Dealkyl CYP2D6 (N-dealkylation)

Caption: Primary metabolic pathways of Metoprolol.

Experimental Workflow for In Vivo Pharmacokinetic Study

This diagram outlines the general workflow for conducting an in vivo pharmacokinetic study.

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Acclimatization Acclimatization Dosing Dosing Acclimatization->Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample_Preparation Plasma_Separation->Sample_Preparation LCMS_Analysis LCMS_Analysis Sample_Preparation->LCMS_Analysis PK_Analysis PK_Analysis LCMS_Analysis->PK_Analysis Report_Generation Report_Generation PK_Analysis->Report_Generation

Caption: General workflow for an in vivo pharmacokinetic study.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the safe disposal of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, also known as ortho-Metoprolol (CAS No. 163685-38-9).

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle the compound with appropriate safety measures. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. Operations should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of any potential vapors or aerosols. In the event of skin contact, the affected area should be washed immediately with soap and water. For eye contact, rinse cautiously with water for at least 15 minutes.

Disposal Protocol for this compound

The primary directive for the disposal of this compound is to adhere strictly to local, regional, and national waste disposal regulations.[1] Improper disposal can lead to environmental contamination and potential legal ramifications.

For Laboratory and Industrial Quantities:

  • Professional Waste Disposal Service: The recommended method for disposing of laboratory and industrial quantities of this compound is to engage a licensed hazardous waste disposal contractor. These professionals are equipped to handle and dispose of chemical waste in an environmentally sound and compliant manner.

  • Containment: The compound should be stored in a clearly labeled, sealed, and appropriate container awaiting disposal.

For Small, Residual Quantities (if permitted by local regulations):

  • Avoid Sewer Disposal: Do not dispose of this compound by flushing it down the drain or into the sewer system. This can lead to the contamination of waterways.

  • Solid Waste Disposal: If local regulations permit, small residual amounts may be prepared for solid waste disposal. The compound should be mixed with an inert and non-combustible absorbent material, such as sand, cat litter, or coffee grounds.[2][3][4][5][6] This mixture should then be placed in a sealed plastic bag or container to prevent leakage and disposed of in the regular trash.[2][3][4][5][6]

Environmental Impact Data

CompoundOrganismEndpointValue
MetoprololPseudokirchneriella subcapita (microalgae)IC₅₀~28.3 mg/L

IC₅₀ (50% inhibitory concentration) is the concentration of a substance that causes a 50% reduction in a biological function.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound check_regulations Consult Local, Regional, and National Regulations start->check_regulations is_lab_quantity Laboratory or Industrial Quantity? check_regulations->is_lab_quantity licensed_disposal Engage Licensed Waste Disposal Service is_lab_quantity->licensed_disposal Yes small_quantity Small Residual Quantity? is_lab_quantity->small_quantity No end End of Disposal Process licensed_disposal->end sewer_disposal Do NOT Dispose in Sewer System small_quantity->sewer_disposal No mix_inert Mix with Inert Material (e.g., sand, cat litter) small_quantity->mix_inert Yes sewer_disposal->end seal_container Place in a Sealed Container mix_inert->seal_container trash_disposal Dispose in Household Trash seal_container->trash_disposal trash_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safe Handling, Operation, and Disposal.

This guide provides critical safety and logistical information for the handling of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol (CAS No. 163685-38-9), a key intermediate in pharmaceutical research. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.

Personal Protective Equipment (PPE) and Engineering Controls

The following table summarizes the necessary personal protective equipment and engineering controls to be used when handling this compound. Proper implementation of these measures is the first line of defense against potential exposure.

Control TypeSpecificationRationale
Engineering Controls
VentilationWork in a well-ventilated area. General laboratory ventilation should provide a minimum of 6-12 air changes per hour (ACH).To minimize the accumulation of vapors and maintain air quality.
Local Exhaust VentilationAll handling of the solid compound or solutions should be conducted within a certified chemical fume hood.To provide localized containment and removal of any generated dust or aerosols, preventing inhalation.
Personal Protective Equipment
Eye ProtectionChemical safety goggles or a face shield.To protect eyes from splashes or airborne particles of the compound.
Hand ProtectionChemically resistant, impervious gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent skin contact. It is crucial to change gloves immediately if they become contaminated.
Body ProtectionA standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory ProtectionGenerally not required when working in a properly functioning chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.To prevent inhalation of dust or vapors in situations where engineering controls are insufficient.

Operational Plan: Step-by-Step Handling Protocol

Follow this procedural guidance to ensure the safe handling of this compound throughout your experimental workflow.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment and reagents before introducing the compound.

    • Don the required personal protective equipment as outlined in the table above.

  • Handling the Compound:

    • When weighing the solid, perform the task within the fume hood to contain any dust.

    • Avoid the formation of dust and aerosols.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep containers of the compound tightly closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area within the fume hood after the procedure is complete.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Properly dispose of all waste materials as described in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Clean Work Area handle3->post1 post2 Decontaminate Equipment post1->post2 post3 Dispose of Waste post2->post3 post4 Wash Hands post3->post4

Caption: A workflow for the safe handling of the chemical.

Emergency Procedures: Accidental Exposure and Spills

Immediate and appropriate action is critical in the event of an emergency.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

G Spill Response Plan spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ventilate Area evacuate->ventilate contain Contain Spill ventilate->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: A step-by-step plan for responding to a chemical spill.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated Materials: This includes any unused product, absorbent materials from spills, and contaminated personal protective equipment (e.g., gloves).

  • Containerization: Place all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Arrange for disposal by a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash. Adhere to all local, state, and federal regulations for hazardous waste disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.